molecular formula C12H19N3 B1344142 3-(4-Ethylpiperazin-1-yl)aniline CAS No. 314061-78-4

3-(4-Ethylpiperazin-1-yl)aniline

Cat. No.: B1344142
CAS No.: 314061-78-4
M. Wt: 205.3 g/mol
InChI Key: XDXZLNGWAJYQDH-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXZLNGWAJYQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Ethylpiperazin-1-yl)aniline physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethylpiperazin-1-yl)aniline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic building block of interest in medicinal chemistry and materials science. For professionals in drug development and chemical research, a thorough understanding of a compound's fundamental characteristics such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is critical for predicting its behavior in biological systems and guiding formulation strategies. This document synthesizes available data with field-proven, standardized experimental protocols for the precise determination of these key parameters. Methodologies are presented with a focus on the underlying scientific principles, ensuring a self-validating approach to data generation.

Chemical Identity and Structure

This compound is an aromatic amine functionalized with an ethylpiperazine moiety at the meta position. This substitution pattern significantly influences its electronic properties, basicity, and overall molecular topology compared to its ortho and para isomers.

A precise understanding of the molecule's identity is the foundation for all subsequent characterization.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
CAS Number 314061-78-4 [1]
Molecular Formula C₁₂H₁₉N₃ [1][2]
Molecular Weight 205.30 g/mol [1]
Monoisotopic Mass 205.1579 Da [2]
Synonyms 3-(4-ethyl-piperazin-1-yl)-aniline; 3-(4-Ethylpiperazin-1-yl)benzenamine [1]

| InChIKey | XDXZLNGWAJYQDH-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The physicochemical profile of a molecule is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, computational predictions and data from structural analogs provide a valuable starting point for experimental design.

Table 2: Summary of Physicochemical Properties

Property Predicted/Reported Value Significance in Drug Development
XlogP 1.5 A measure of lipophilicity, influencing membrane permeability and solubility.[2] Values <5 are generally favored for oral bioavailability (Lipinski's Rule of 5).[3]
pKa (Predicted) ~8.0 (estimated based on para isomer) Governs the ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and membrane transport.[4]
Boiling Point Not available Relevant for purification and assessing compound stability at elevated temperatures.
Melting Point Not available Indicates crystal lattice energy and is a factor in thermodynamic solubility. The para isomer melts at 76-78°C.[4]

| Aqueous Solubility | Not determined | Directly impacts dissolution rate and bioavailability. Must be experimentally determined. |

Experimental Protocols for Core Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, widely accepted methodologies for characterizing the most critical physicochemical properties for drug discovery and development.

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa values of the aniline and piperazine nitrogens dictate the molecule's charge state across the physiological pH range. Potentiometric titration is a highly accurate and reliable method for pKa determination.[5][6]

Causality Behind the Method: This method relies on monitoring the change in pH of a solution of the analyte as a strong acid or base is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[7] Its accuracy makes it a benchmark technique.[6]

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to represent physiological conditions for LogD measurement). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. [3]This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature for a sufficient period (e.g., 12-24 hours) to ensure equilibrium is reached. [8]4. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a precise aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification. [8]6. Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Thermodynamic Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and is a common hurdle in drug development. [9]Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation. [8][10] Causality Behind the Method: The shake-flask method for solubility ensures that an equilibrium is established between the dissolved solute and an excess of the solid material. This provides the most accurate and relevant measure of a compound's intrinsic solubility under specific conditions (pH, temperature). [10]

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of visible solid material throughout the experiment is critical.

  • Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. [11]3. Phase Separation: After equilibration, allow the suspension to stand, then separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS. [8]5. Result Expression: The solubility is reported in units such as mg/mL or µM at the specified pH and temperature.

Safety and Handling

Proper handling of any chemical substance is paramount. Based on available data, this compound requires standard laboratory precautions.

Table 3: GHS Hazard Information

Category Information Source
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. [1]

| Precautionary Statements | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1]|

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood. [12]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [13]* Avoid formation of dust and aerosols. [12]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]

References

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Corpus ID: 2795438.
  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.com.
  • Bienta. (2026). Aqueous Solubility Assay. Bienta.net.
  • Bos, M., & Dahmen, E. A. M. F. (1973). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Analytica Chimica Acta, 63(1), 185-196.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. slideshare.net.
  • LabSolu. (n.d.). This compound. labsolu.ca.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)aniline. fishersci.com.
  • ChemDiv. (2022). Compound solubility measurements for early drug discovery. chem-div.com.
  • Singhvi, G., et al. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ecetoc.org.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • O'Hagan, S., et al. (2007).
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. PubChem.
  • Sigma-Aldrich. (2024).
  • PubChemLite. (n.d.). This compound (C12H19N3). pubchemlite.com.
  • ChemBK. (2024). ART-CHEM-BB B021943. chembk.com.
  • PharmaSources.com. (n.d.). 4-(4-Ethylpiperazin-1-ly)aniline. pharmasources.com.
  • BLDpharm. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride. bldpharm.com.
  • Apollo Scientific. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. apolloscientific.co.uk.
  • Fluoropharm. (n.d.). 115619-01-7 | 4-(4-Ethylpiperazin-1-yl)aniline. fluoropharm.com.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline. chemicalbook.com.
  • MSDS of 4-(4-ethylpiperazin-1-yl)aniline. (2013). msds-online.com.

Sources

An In-Depth Technical Guide to 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Ethylpiperazin-1-yl)aniline, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental identifiers, physicochemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a disubstituted aniline derivative featuring a synthetically versatile piperazine ring. The strategic placement of the amino group at the meta-position of the aniline ring, combined with the ethylpiperazine moiety, creates a molecule with significant potential as a scaffold or intermediate in the synthesis of complex organic molecules. Its structure is of particular interest in medicinal chemistry, where both the aniline and piperazine motifs are privileged structures known to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] The aniline portion serves as a versatile handle for a variety of chemical transformations, while the piperazine ring is a common pharmacophore in numerous approved drugs, often enhancing solubility and bioavailability.[2][4]

Core Compound Identification and Structure

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The definitive identifiers for this compound are summarized below.

Table 1: Core Identifiers for this compound

Identifier Value Source(s)
CAS Number 314061-78-4 [5][6][7][8]
IUPAC Name This compound [9]
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.3 g/mol
Canonical SMILES CCN1CCN(CC1)C2=CC=CC(=C2)N [9]
InChI InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 [9]
InChIKey XDXZLNGWAJYQDH-UHFFFAOYSA-N [9]

| PubChem CID | 22330105 | |

The structure combines a nucleophilic aniline with a basic ethylpiperazine group, offering multiple sites for synthetic modification.

Caption: 2D Structure of this compound

Physicochemical and Predicted Properties

While exhaustive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These predictions are invaluable for designing experimental conditions such as solvent selection, purification methods, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Research Source
XlogP 1.5 Indicates moderate lipophilicity, often correlated with good membrane permeability and oral bioavailability.[10] [9]
H-Bond Donors 1 (from -NH₂) The primary amine can participate in hydrogen bonding, influencing solubility and receptor interactions. [11]
H-Bond Acceptors 3 (from 3 Nitrogens) Multiple acceptor sites enhance solubility in polar protic solvents and allow for diverse molecular interactions. [11]
Topological Polar Surface Area (TPSA) 32.5 Ų Suggests good potential for oral absorption and cell permeability. [11][12]

| [M+H]⁺ m/z | 206.16518 | The predicted mass-to-charge ratio for the protonated molecule is critical for mass spectrometry analysis and reaction monitoring. |[9] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically relies on established methodologies for forming carbon-nitrogen bonds. A common and efficient approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers high yields and functional group tolerance.

A plausible synthetic pathway involves:

  • Starting Materials : 3-bromoaniline (or a protected version like 3-bromo-N-acetylaniline) and N-ethylpiperazine.

  • Catalyst System : A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP or Xantphos).

  • Base and Solvent : A non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous aprotic solvent (e.g., toluene or dioxane).

The reaction proceeds by oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the piperazine, and finally reductive elimination to yield the desired product.

synthesis_workflow Reactant1 3-Bromoaniline Reaction Buchwald-Hartwig Cross-Coupling Reactant1->Reaction Reactant2 N-Ethylpiperazine Reactant2->Reaction Conditions Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Plausible Synthesis via Buchwald-Hartwig Amination.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile chemical intermediate.

Medicinal Chemistry: The piperazine ring is a cornerstone in drug design, known for its ability to modulate physicochemical properties and engage in critical receptor interactions.[1][13] This moiety is found in drugs targeting a wide array of conditions, including cancer, CNS disorders, and infectious diseases.[3][4] The aniline group is a classic starting point for building more complex molecules.[10][14] While anilines can sometimes be associated with metabolic liabilities, their synthetic utility is undeniable.[15][16]

This compound serves as an ideal scaffold for generating libraries of novel compounds through modification of the aniline's amino group, for example, via:

  • Amide bond formation: Coupling with various carboxylic acids to explore structure-activity relationships (SAR).

  • Sulfonamide synthesis: Reacting with sulfonyl chlorides.

  • Reductive amination: Condensing with aldehydes or ketones.

These reactions allow medicinal chemists to attach different pharmacophores or functional groups to the core structure, systematically tuning the molecule's biological activity.

application_logic Core This compound (Scaffold) Amidation Amide Coupling (R-COOH) Core->Amidation Sulfonylation Sulfonamide Formation (R-SO₂Cl) Core->Sulfonylation Alkylation N-Alkylation / Reductive Amination Core->Alkylation Library1 Library of Amide Derivatives Amidation->Library1 Library2 Library of Sulfonamide Derivatives Sulfonylation->Library2 Library3 Library of N-Substituted Derivatives Alkylation->Library3 Application Screening for Biological Activity (e.g., Kinase Inhibition, GPCR Modulation) Library1->Application Library2->Application Library3->Application

Caption: Role as a Scaffold in Discovery Chemistry.

Safety, Handling, and Storage

As with any aniline derivative, proper safety protocols must be strictly followed. While a specific safety data sheet for this compound is not universally available, data from its isomer, 4-(4-ethylpiperazin-1-yl)aniline, and related compounds provide a strong basis for hazard assessment.[11][12]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.[5][11]

  • Skin Irritation: H315 - Causes skin irritation.[5][11]

  • Eye Irritation: H319 - Causes serious eye irritation.[5][11]

  • Acute Toxicity, Dermal/Inhalation (Harmful): H312/H332 - Harmful in contact with skin or if inhaled.[11]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents and strong acids.

Example Experimental Protocol: Amide Coupling

This protocol outlines a standard procedure for using this compound in an amide coupling reaction, a fundamental transformation in drug discovery.

Objective: To synthesize N-(3-(4-ethylpiperazin-1-yl)phenyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

protocol_flow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A1 Dissolve Aniline in anhydrous DCM A2 Add Base (TEA) A1->A2 A3 Cool to 0°C A2->A3 B1 Add Benzoyl Chloride dropwise A3->B1 B2 Warm to RT, Stir 2-4h B1->B2 B3 Monitor via TLC/LC-MS B2->B3 C1 Quench with NaHCO₃ B3->C1 C2 Extract with DCM C1->C2 C3 Wash with H₂O & Brine C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 C5 Purify via Chromatography C4->C5

Sources

A Comprehensive Spectroscopic Guide to 3-(4-Ethylpiperazin-1-yl)aniline: NMR, MS, and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-(4-Ethylpiperazin-1-yl)aniline, a substituted aniline derivative, holds interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a detailed framework for the spectroscopic characterization of this molecule using a multi-technique approach. As a self-validating system, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides unambiguous structural elucidation. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental design and interpretation, reflecting the insights of a Senior Application Scientist.

Introduction: The Imperative of Orthogonal Analysis

The structural integrity of a chemical entity is the bedrock of its function. For a molecule like this compound (Molecular Formula: C₁₂H₁₉N₃, Monoisotopic Mass: 205.1579 Da), which contains multiple functional groups—a primary aromatic amine, a tertiary aliphatic amine, and an aromatic ring—a single analytical technique is insufficient for unequivocal identification.[1][2] An orthogonal approach, leveraging the distinct physical principles of NMR, MS, and IR spectroscopy, is essential.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and relative number of protons and carbons.

  • Mass Spectrometry provides the high-accuracy molecular weight and, through fragmentation, reveals the molecule's constituent substructures.

  • Infrared Spectroscopy identifies the specific functional groups present by probing their characteristic vibrational frequencies.

This guide will detail the principles, experimental protocols, and expected spectral data for each technique, culminating in a synthesized analysis that confirms the structure of this compound with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular structure.

Causality in Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for compounds like this compound due to its excellent solubilizing power for moderately polar organic molecules and its single, well-defined solvent peak in both ¹H and ¹³C spectra.[4] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0 ppm, providing a universal reference point.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (connectivity). Based on the structure, we can predict the following signals:

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-11 (CH₃)~ 1.1Triplet (t)3HAliphatic methyl group coupled to a methylene group.
H-10 (CH₂)~ 2.5Quartet (q)2HMethylene group adjacent to a methyl group and a nitrogen atom.
H-7, H-9 (Piperazine)~ 2.6Triplet (t)4HMethylene groups adjacent to the ethyl-bearing nitrogen (N-2).
H-6, H-8 (Piperazine)~ 3.2Triplet (t)4HMethylene groups adjacent to the aniline-bearing nitrogen (N-1), deshielded by the aromatic ring.
H-5 (-NH₂)~ 3.7Broad Singlet (br s)2HAmine protons; signal is often broad and its position can vary. Exchangeable with D₂O.[6]
H-2, H-4, H-1'~ 6.2 - 6.4Multiplet (m)3HAromatic protons meta and para to the amino group and ortho to the piperazine group.
H-3'~ 7.1Triplet (t)1HAromatic proton para to the piperazine group, expected to be the most downfield aromatic signal.
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment (See Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale for Assignment
C-11~ 12Aliphatic methyl carbon.
C-6, C-8~ 49Piperazine carbons attached to the aromatic ring.
C-7, C-9~ 53Piperazine carbons adjacent to the N-ethyl group.
C-10~ 53Ethyl methylene carbon.
C-2~ 103Aromatic carbon ortho to -NH₂ and meta to piperazine.
C-4~ 107Aromatic carbon para to -NH₂ and meta to piperazine.
C-1'~ 110Aromatic carbon ortho to -NH₂ and ortho to piperazine.
C-3'~ 130Aromatic carbon para to the piperazine group.
C-5~ 148Aromatic carbon bearing the amino group (-NH₂).
C-1~ 152Aromatic carbon bearing the piperazine group.

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// Invisible nodes for positioning H_pos [label="", pos="2.3,0.8!", pin=true];

// Edges to define structure C1 -- C1_prime [len=1.5]; C1_prime -- C2 [len=1.5]; C2 -- C3_prime [len=1.5]; C3_prime -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C5 -- N_amine [len=1.5]; C1 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- N2 [len=1.5]; N2 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- N1 [len=1.5]; N2 -- C10 [len=1.5]; C10 -- C11 [len=1.5];

// Labeling protons on aromatic ring C1_prime -- H_pos [label="H", style=invis]; // Other proton labels can be added similarly if needed }

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS): Precise Mass and Substructural Clues

Mass spectrometry is indispensable for determining the molecular weight of a compound with high precision, thereby confirming its molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

High-Resolution MS and Formula Confirmation

The primary goal is to observe the protonated molecular ion [M+H]⁺.

  • Calculated [M+H]⁺ for C₁₂H₂₀N₃⁺: 206.1652

  • Observed [M+H]⁺: A high-resolution instrument should measure this value to within 5 ppm, confirming the elemental composition.[1]

Tandem MS (MS/MS) and Fragmentation Analysis

By isolating the [M+H]⁺ ion (m/z 206.17) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that corroborate the structure. The piperazine ring and its connection to the aniline moiety are expected points of cleavage.

Fragmentation M_H [M+H]⁺ m/z = 206.17 F1 m/z = 177.13 (-C₂H₅) M_H->F1 - C₂H₅ F2 m/z = 134.10 (-C₄H₉N) M_H->F2 Ring Cleavage F3 m/z = 99.10 (Ethylpiperazine fragment) M_H->F3 Benzylic Cleavage

Figure 2: Predicted major fragmentation pathway for this compound in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to the bond's vibrational modes (stretching, bending).[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. An air background spectrum is taken first for subtraction.

Interpreting the IR Spectrum

The IR spectrum will confirm the presence of the key functional groups: the primary aromatic amine and the C-H bonds of the aromatic and aliphatic parts.

Table 3: Predicted Key IR Absorptions for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Appearance
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Two distinct, sharp-to-medium peaks.[8]
3100 - 3000C-H StretchAromatic C-HPeaks of medium to weak intensity.
2970 - 2800C-H StretchAliphatic C-H (Ethyl, Piperazine)Multiple sharp peaks of strong intensity.
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Strong to medium absorption.
1600, 1500C=C StretchAromatic RingTwo characteristic sharp peaks.
1350 - 1250C-N StretchAromatic AmineStrong absorption.
1200 - 1000C-N StretchAliphatic AmineMedium to strong absorption.
900 - 670C-H Out-of-Plane BendMeta-disubstituted Aromatic RingCharacteristic pattern of strong peaks.

Data Synthesis: A Self-Validating Analytical Workflow

The true power of this analytical approach lies in synthesizing the data from each technique to build an unshakeable structural proof. Each result cross-validates the others, forming a self-validating system.

  • MS confirms the molecular formula C₁₂H₁₉N₃.

  • ¹H NMR integration (totaling 19 protons) matches the formula. The distinct aromatic and aliphatic regions align with the proposed structure.

  • ¹³C NMR shows 10 unique carbon signals (due to symmetry in the piperazine ring), consistent with the 12 carbons in the structure.

  • IR confirms the presence of the -NH₂ group (two N-H stretches), aromatic C-H, and aliphatic C-H bonds, all of which are assigned specific signals in the NMR spectra.

  • MS/MS fragmentation showing the loss of an ethyl group or cleavage of the piperazine ring provides definitive evidence of these substructures, which are also clearly defined in the NMR spectra.

Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation cluster_validation Validation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS High-Res MS (ESI-TOF) Sample->MS IR IR Spectroscopy (ATR) Sample->IR NMR_Data H/C Framework Connectivity NMR->NMR_Data MS_Data Molecular Formula Substructures MS->MS_Data IR_Data Functional Groups (-NH₂, Ar-H, Alk-H) IR->IR_Data Confirmation Validated Structure NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Figure 3: A self-validating workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of NMR, MS, and IR spectroscopy. This guide outlines the theoretical predictions and experimental methodologies required to obtain and interpret the necessary data. By cross-validating the molecular formula, carbon-hydrogen framework, functional groups, and substructural components, this multi-technique workflow provides the high level of certainty required by researchers and drug development professionals.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Ansari, F. L., et al. (2020). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Retrieved from [Link]

  • Jackowski, K., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H19N3). Retrieved from [Link]

  • ChemBK. (n.d.). 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C₁₂H₂₀ClN₃O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)aniline (C11H17N3). Retrieved from [Link]

  • MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • MDPI. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of aniline vapour. Retrieved from [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-Ethylpent-4-en-3-yl)aniline. Retrieved from [Link]

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A Technical Guide to the Commercial Availability and Application of 3-(4-Ethylpiperazin-1-yl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical building block 3-(4-Ethylpiperazin-1-yl)aniline, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial landscape, quality control protocols, safety considerations, and strategic importance in modern pharmaceutical research.

Introduction: The Strategic Value of the Anilino-Piperazine Scaffold

This compound (CAS No: 314061-78-4) is a bifunctional organic molecule that marries two privileged fragments in medicinal chemistry: the aniline core and the N-ethylpiperazine moiety. The aniline group is a cornerstone pharmacophore, particularly in the development of kinase inhibitors, where it often serves as a critical hydrogen-bond donor/acceptor "hinge-binding" element.[1] The N-ethylpiperazine group is frequently incorporated into drug candidates to modulate aqueous solubility, improve metabolic stability, and introduce a basic center (pKa) that can be crucial for target engagement and pharmacokinetic properties.

The strategic combination of these two motifs makes this compound a valuable starting material for constructing libraries of novel compounds aimed at a wide array of biological targets, from oncology to neuroscience.[2][3] Understanding its commercial availability and the necessary quality control measures is the foundational first step for any research program leveraging this versatile scaffold.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential before its inclusion in any experimental workflow. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 314061-78-4,
Molecular Formula C₁₂H₁₉N₃,
Molecular Weight 205.3 g/mol
InChIKey XDXZLNGWAJYQDH-UHFFFAOYSA-N
Monoisotopic Mass 205.1579 Da
Predicted XlogP 1.5
Appearance Off-white to yellow solid (typical) (by analogy)

Commercial Sourcing and Supplier Landscape

This compound is available through various chemical suppliers that specialize in building blocks for research and development. Availability can range from small, discovery-scale quantities (grams) to larger, kilogram-scale batches for preclinical development.

SupplierPurity (Typical)Available Pack Sizes
97%1g, 5g
(via eMolecules)≥95%Gram-scale (check listing)
Various Global Suppliers≥95%Bulk inquiry often available

Expert Insight: When sourcing this reagent, it is crucial to look beyond price. For drug discovery applications, consistency of quality is paramount. A supplier's ability to provide a comprehensive Certificate of Analysis (CoA) and demonstrate batch-to-batch consistency is a key indicator of reliability. For larger scale-up campaigns, inquiring about the supplier's synthesis route can provide valuable insights into potential impurities.

Quality Control and In-House Verification

Trust in a starting material is non-negotiable. While a supplier's CoA provides a baseline, a robust research workflow includes independent verification. This ensures that the material meets the specific demands of your synthetic route and biological assays, preventing costly delays and confounding results.

Deconstructing the Certificate of Analysis (CoA)

A reliable supplier will provide a CoA with every batch. Key data points to scrutinize include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and reported as a percentage area. For most discovery applications, a purity of >95% is acceptable.

  • Identity Confirmation: This is verified by methods like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Appearance: A simple but important check. The physical form (e.g., crystalline solid, oil) and color should be consistent with specifications.[4]

Protocol: Incoming Material Verification

This protocol establishes a self-validating system for qualifying new batches of this compound.

Objective: To confirm the identity, purity, and suitability of a newly received batch of this compound.

Materials:

  • Received this compound

  • NMR tubes, appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Vials, spatulas

  • LC-MS system with a C18 column

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Methodology:

  • Documentation Review:

    • Cross-reference the supplier's label, packing slip, and CoA with the original purchase order. Ensure the CAS number (314061-78-4) and product name match.

    • Review the supplier's CoA, paying close attention to the purity value and the methods used for its determination.

  • Physical Inspection:

    • Visually inspect the material in its container. Note its color and physical state. Compare this to the description on the CoA. Any significant deviation (e.g., a dark, oily substance when a light powder is expected) is a red flag.

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with the expected chemical shifts and splitting patterns for the structure. Key features to look for are the aromatic protons (typically 3-4 distinct signals), the ethyl group protons (a quartet and a triplet), and the piperazine ring protons (complex multiplets). The integration of these signals should correspond to the number of protons in each environment.

  • LC-MS Analysis:

    • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Inject the sample onto an LC-MS system.

    • Analysis: The chromatogram should show one major peak corresponding to the product. The mass spectrum for this peak should display the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which is approximately 206.17. This confirms the molecular weight.

The workflow for sourcing and qualifying this critical reagent is visualized below.

G cluster_sourcing Phase 1: Sourcing cluster_qc Phase 2: In-House QC cluster_decision Phase 3: Disposition s1 Identify Potential Suppliers s2 Request & Compare Quotes and CoAs s1->s2 s3 Select Supplier & Place Order s2->s3 q1 Receive Material & Review Documentation s3->q1 Material Delivered q2 Physical Inspection (Color, Form) q1->q2 q3 Analytical Verification (NMR, LC-MS) q2->q3 q4 Compare Data to CoA & Specification q3->q4 d1 Does Material Meet Specs? q4->d1 d2 Release to Chemical Inventory d1->d2 Yes d3 Quarantine & Contact Supplier d1->d3 No

Caption: Workflow for Sourcing and Qualifying a Chemical Building Block.

Safety, Handling, and Storage

Aniline derivatives require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not always available, guidelines can be established based on the known hazards of the aniline class of compounds.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. Anilines can be absorbed through the skin.

  • Handling: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5][6] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[5]

Synthetic Considerations and Potential Impurities

A plausible and common method for synthesizing N-arylpiperazines is through a nucleophilic aromatic substitution reaction or a palladium-catalyzed Buchwald-Hartwig amination.[7] For instance, the reaction could involve 1-ethylpiperazine and 3-bromoaniline or 3-fluoro-1-nitrobenzene followed by reduction.

Understanding the synthesis provides insight into potential impurities:

  • Unreacted Starting Materials: Residual 1-ethylpiperazine or the aniline precursor.

  • Regioisomers: If a di-substituted benzene was used, other isomers (e.g., 2- or 4-substituted anilines) could be present.

  • Side-Products: Impurities from competing reactions, such as over-alkylation or products of solvent participation.

The analytical methods described in the QC protocol (HPLC, LC-MS) are effective at detecting these common process-related impurities.

References

  • Vertex AI Search. 3-(4-METHYLPIPERAZIN-1-YL)ANILINE 1G - OR9659-1G - Dabos.
  • Sigma-Aldrich.
  • MedchemExpress.com.
  • Fisher Scientific.
  • Labsolu. This compound.
  • ChemScene. Certificate of Analysis - 3-(4-Methylpiperazin-1-yl)aniline.
  • PubChemLite. This compound (C12H19N3).
  • Chem-Impex. 3-(4-Methyl-1-piperazinyl)aniline.
  • Fisher Scientific. eMolecules​ 3-(Piperazin-1-yl)aniline | 125422-03-9 | 1G | Purity: 98%.
  • Benchchem. Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry.
  • ResearchGate. 4‐(piperazin‐1‐yl)aniline‐derived fragment library constructed in the....
  • Organic Chemistry Portal. Synthesis of piperazines.

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An In-Depth Technical Guide to the Predicted Biological Activities of 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Ethylpiperazin-1-yl)aniline is a synthetic organic compound that, while not extensively documented in current scientific literature, possesses a chemical architecture primed for significant biological activity. This guide synthesizes data from structurally related compounds—aniline and piperazine derivatives—to forecast its potential as a therapeutic agent. By examining the well-established pharmacological roles of its constituent moieties, we can construct a scientifically-grounded hypothesis for its primary biological functions. This document serves as a roadmap for the initial investigation of this molecule, proposing its potential as a kinase inhibitor for oncology applications and outlining a comprehensive suite of experimental protocols to validate these predictions.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, offer a versatile platform for drug discovery due to their potential for oral bioavailability and their ability to modulate intracellular targets. This compound emerges as a compelling candidate for investigation, integrating two pharmacologically significant scaffolds: aniline and ethylpiperazine.

  • The Aniline Moiety: Aniline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[1] They are particularly prominent in the development of kinase inhibitors, where the aniline ring often serves as a key pharmacophore for binding to the ATP pocket of various kinases.[1]

  • The Piperazine Moiety: The piperazine ring is another ubiquitous feature in drug design, known to enhance solubility, cell permeability, and target engagement.[2] The N-ethyl substitution on the piperazine ring can further influence the molecule's pharmacokinetic properties and target specificity.[2][3]

Given the limited direct research on this compound, this guide will adopt a predictive approach based on structure-activity relationships (SAR) derived from analogous compounds. We will explore its most probable biological activities, delineate potential mechanisms of action, and provide detailed experimental workflows for its initial characterization.

Predicted Biological Activities and Mechanisms of Action

Based on the functionalities present in this compound, its most probable biological activities lie in the realms of oncology and potentially neuroscience.

The aniline core strongly suggests a role as a kinase inhibitor. Many aniline derivatives function as "hinge-binders," forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The ethylpiperazine group can extend into the solvent-exposed region or interact with other pockets of the kinase, enhancing affinity and selectivity.

Potential Kinase Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases are common targets for aniline-based inhibitors and represent primary targets for initial screening.

  • Serine/Threonine Kinases: While less common for simple anilines, activity against kinases such as AKT or mTOR cannot be ruled out, especially given the contribution of the piperazine moiety.

Hypothesized Mechanism of Action: this compound is predicted to act as a competitive inhibitor at the ATP-binding site of susceptible kinases. This would block the downstream phosphorylation cascade, thereby inhibiting signaling pathways that drive cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Molecule This compound Molecule->RTK Inhibition

Figure 1: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

A direct consequence of kinase inhibition is the potential for anticancer activity. By targeting key oncogenic signaling pathways, this compound could induce cytostatic or cytotoxic effects in cancer cells.

Potential Effects on Cancer Cells:

  • Inhibition of Proliferation: By blocking mitogenic signaling, the compound could halt the uncontrolled division of cancer cells.

  • Induction of Apoptosis: Disruption of survival signals often triggers programmed cell death (apoptosis).

  • Cell Cycle Arrest: The compound might cause cells to arrest at specific checkpoints in the cell cycle, preventing their progression to mitosis.

Proposed Experimental Workflows and Protocols

To validate the predicted biological activities, a structured, multi-tiered experimental approach is recommended.

The initial phase focuses on confirming the primary hypothesis of kinase inhibition and assessing broad anticancer effects.

G start Start: Compound Synthesis and Characterization kinase_panel Broad Kinase Panel Screening (e.g., 400+ kinases) start->kinase_panel cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines start->cell_viability hit_identification Hit Identification: Identify primary kinase targets and sensitive cell lines kinase_panel->hit_identification cell_viability->hit_identification dose_response Dose-Response Studies: Determine IC50 values for top kinase hits and cell lines hit_identification->dose_response end Proceed to Tier 2: Mechanism of Action Studies dose_response->end

Figure 2: Tier 1 experimental workflow for primary screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

  • Methodology:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

    • Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™).

    • Incubate at room temperature to allow the luminescent signal to develop.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Once primary activity is confirmed, the focus shifts to elucidating the underlying cellular mechanisms.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Methodology:

    • Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic populations.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
EGFRTo be determined
VEGFR2To be determined
SrcTo be determined
ABLTo be determined

Table 2: Predicted Anticancer Activity Profile of this compound

Cancer Cell LineTissue of OriginIC50 (µM)
A549LungTo be determined
MCF-7BreastTo be determined
HCT116ColonTo be determined
K562LeukemiaTo be determined
Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The structural alerts within its scaffold strongly suggest a potential for biological activity, particularly as a kinase inhibitor with anticancer properties. The experimental workflows detailed in this guide provide a robust framework for the initial investigation of this molecule.

Should the primary hypotheses be validated, future research should focus on:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

This predictive guide serves as the first step in what could be a fruitful journey of drug discovery, highlighting the potential of this compound as a novel therapeutic candidate.

References

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The Ethylpiperazine Moiety: A Linchpin in Modern Drug Design and Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1] Its unique physicochemical properties, including its basicity and ability to enhance aqueous solubility, have cemented its role in optimizing the pharmacokinetic profiles of drug candidates.[1] This guide delves into the specific contributions of the N-ethyl substituted piperazine moiety, a prevalent functional group in numerous approved drugs and clinical candidates. We will explore its fundamental physicochemical characteristics, its multifaceted roles in molecular interactions with biological targets, its metabolic fate, and potential liabilities. Furthermore, this document provides detailed experimental protocols for the evaluation of compounds containing the ethylpiperazine moiety, offering a practical resource for drug discovery and development teams.

The Ethylpiperazine Moiety: Fundamental Physicochemical Properties

The ethylpiperazine group imparts a unique combination of steric and electronic properties to a molecule, influencing its overall behavior in a biological system. Understanding these foundational characteristics is paramount to leveraging this moiety effectively in drug design.

Basicity and pKa

The ethylpiperazine moiety contains two nitrogen atoms, with the exocyclic ethyl-substituted nitrogen and the endocyclic nitrogen exhibiting distinct basicities. The predicted pKa of 1-ethylpiperazine is approximately 9.27.[2] This basicity is critical, as at physiological pH (around 7.4), the piperazine ring will be predominantly protonated. This positive charge is instrumental in forming ionic interactions and hydrogen bonds with biological targets, significantly contributing to binding affinity.[1] The basic nature of the piperazine core is a key factor in improving the pharmacokinetic properties of drug candidates.[1]

Solubility

A primary driver for incorporating the piperazine scaffold, including the ethylpiperazine variant, is to enhance the aqueous solubility of poorly soluble parent compounds.[1] The ability of the nitrogen atoms to be protonated at physiological pH allows for the formation of salts and increases the polarity of the molecule, thereby improving its solubility in aqueous environments. This is a crucial parameter for achieving adequate bioavailability for orally administered drugs.

Lipophilicity

The addition of the ethyl group to the piperazine ring increases its lipophilicity compared to the unsubstituted piperazine. This modulation of lipophilicity is a delicate balancing act in drug design. While increased lipophilicity can enhance membrane permeability and access to intracellular targets, it can also lead to increased metabolic clearance and potential off-target effects. Careful consideration of the overall molecular properties is necessary when incorporating the ethylpiperazine moiety.

Table 1: Physicochemical Properties of 1-Ethylpiperazine

PropertyValueSource
Molecular Formula C6H14N2[3]
Molecular Weight 114.19 g/mol [3]
pKa (Predicted) 9.27 ± 0.10[2]
Boiling Point 157 °C[4]
Melting Point -60 °C[4]
Water Solubility Soluble[5]
LogP (Predicted) -0.1[2]

The Role of the Ethylpiperazine Moiety in Drug-Target Interactions

The ethylpiperazine moiety is not merely a passive solubilizing group; it actively participates in and influences the binding of a ligand to its biological target. Its contributions can be categorized into several key interaction types.

Ionic and Hydrogen Bonding Interactions

At physiological pH, the protonated nitrogen of the ethylpiperazine ring is a potent hydrogen bond donor and can engage in strong ionic interactions with acidic residues, such as aspartate and glutamate, within a receptor's binding pocket. This electrostatic attraction often serves as a crucial anchor point for the ligand, significantly enhancing its binding affinity. The N-1 nitrogen can also act as a hydrogen bond acceptor.[1]

Hydrophobic and van der Waals Interactions

The ethyl group itself, along with the methylene carbons of the piperazine ring, contributes to the molecule's hydrophobic character. These non-polar regions can engage in favorable van der Waals interactions with hydrophobic pockets within the target protein. The size and shape of the N-alkyl substituent can influence the selectivity of a ligand for different receptor subtypes by optimizing these hydrophobic contacts. Studies have shown that the activity of some compounds decreases as the N-alkyl substituent on the piperazine ring becomes larger, indicating a size constraint in the binding pocket.[1]

Conformational Influence and Scaffolding

The piperazine ring exists predominantly in a chair conformation. The N-ethyl group can occupy either an axial or equatorial position, which can influence the overall three-dimensional shape of the drug molecule. This conformational preference can be critical for correctly orienting other pharmacophoric elements of the drug to interact optimally with the target. The piperazine ring also serves as a versatile and synthetically tractable scaffold, allowing for the strategic placement of various substituents to probe the chemical space of a binding site.[6]

cluster_Ligand Ethylpiperazine Moiety cluster_Receptor Receptor Binding Pocket Ethyl_Group Ethyl Group (Hydrophobic Pocket) Hydrophobic_Pocket Hydrophobic Pocket Ethyl_Group->Hydrophobic_Pocket van der Waals Piperazine_Ring Piperazine Ring (Scaffold) Piperazine_Ring->Ethyl_Group Protonated_Nitrogen Protonated Nitrogen (N+) (Ionic/H-Bond) Piperazine_Ring->Protonated_Nitrogen Nitrogen_Acceptor Nitrogen (N) (H-Bond Acceptor) Piperazine_Ring->Nitrogen_Acceptor Acidic_Residue Acidic Residue (e.g., Asp, Glu) Protonated_Nitrogen->Acidic_Residue Ionic Interaction/ H-Bond H_Bond_Donor H-Bond Donor Nitrogen_Acceptor->H_Bond_Donor H-Bond

Figure 1: Molecular interactions of the ethylpiperazine moiety.

Pharmacokinetic Profile: Metabolism and Potential Liabilities

The inclusion of an ethylpiperazine moiety has a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often beneficial, it can also introduce certain liabilities that must be managed during drug development.

Metabolism: The Role of Cytochrome P450

Piperazine-containing compounds are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[7] The most common metabolic pathway is N-dealkylation, which for the ethylpiperazine moiety involves the removal of the ethyl group.[7] This biotransformation is often mediated by CYP3A4 and CYP2D6.[7] The resulting N-desethyl metabolite may have a different pharmacological and toxicological profile than the parent drug. N-oxidation is another potential metabolic pathway for tertiary amines like ethylpiperazine.[8]

Parent_Drug Drug-Ethylpiperazine N-desethyl_Metabolite Drug-Piperazine (N-desethyl metabolite) Parent_Drug->N-desethyl_Metabolite N-dealkylation N-oxide_Metabolite Drug-Ethylpiperazine-N-oxide Parent_Drug->N-oxide_Metabolite N-oxidation CYP3A4_2D6 CYP3A4, CYP2D6 CYP3A4_2D6->Parent_Drug FMO FMO FMO->Parent_Drug

Figure 2: Metabolic pathways of ethylpiperazine-containing drugs.

Potential Liabilities: hERG Inhibition and Other Off-Target Effects

A significant concern for many basic amines in drug discovery is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. hERG inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. While not an inherent property of all ethylpiperazine-containing drugs, the basic nitrogen and overall lipophilicity of the molecule can contribute to hERG binding. Therefore, early screening for hERG activity is a critical step in the safety assessment of any new chemical entity containing this moiety. Other potential off-target effects can arise from the structural similarity of the ethylpiperazine pharmacophore to the binding sites of various receptors, leading to promiscuous binding and undesired side effects.

Experimental Evaluation of Ethylpiperazine-Containing Compounds

A rigorous experimental evaluation is essential to characterize the impact of the ethylpiperazine moiety on a compound's properties. The following are detailed protocols for key in vitro assays.

Protocol: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for early-stage drug discovery.

Principle: This method relies on the detection of light scattering caused by the precipitation of a compound from a supersaturated solution. A laser nephelometer measures the intensity of scattered light, which is proportional to the amount of precipitate.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: In a separate 384-well clear-bottom plate, add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handling system, transfer a small volume of each compound dilution from the DMSO plate to the buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for precipitation to occur. Measure the light scattering at regular intervals using a nephelometer.

  • Data Analysis: Plot the nephelometry reading against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[9]

Protocol: Isothermal Titration Calorimetry (ITC) for Drug-Target Binding

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a drug candidate to its target protein.

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of the ligand (drug) into a solution of the macromolecule (target protein), a binding isotherm can be generated, from which the thermodynamic parameters of the interaction can be derived.[10]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., PBS or HEPES). The concentration should be accurately determined.

    • Prepare a solution of the ethylpiperazine-containing compound in the exact same buffer as the protein. The ligand concentration should typically be 10-20 times higher than the protein concentration.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection, and measure the heat change.

  • Data Analysis:

    • The raw data consists of a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[10]

cluster_ITC_Workflow Isothermal Titration Calorimetry Workflow Sample_Prep 1. Sample Preparation (Protein & Ligand in identical, degassed buffer) Instrument_Setup 2. Instrument Setup (Fill cell & syringe, set temperature) Sample_Prep->Instrument_Setup Titration 3. Titration (Inject ligand into protein solution) Instrument_Setup->Titration Data_Acquisition 4. Data Acquisition (Measure heat change per injection) Titration->Data_Acquisition Data_Analysis 5. Data Analysis (Integrate peaks, plot isotherm, fit model) Data_Acquisition->Data_Analysis Results Results: Kd, n, ΔH, ΔS Data_Analysis->Results

Figure 3: Isothermal Titration Calorimetry (ITC) experimental workflow.

Conclusion

The ethylpiperazine moiety is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to favorably modulate physicochemical properties, such as solubility and basicity, while also actively participating in drug-target interactions, makes it a highly valuable scaffold in modern drug design. However, a thorough understanding of its metabolic pathways and potential liabilities, such as hERG inhibition, is crucial for its successful application. The experimental protocols provided in this guide offer a framework for the systematic evaluation of ethylpiperazine-containing compounds, enabling a data-driven approach to lead optimization and candidate selection. As our understanding of the intricate interplay between chemical structure and biological activity continues to evolve, the strategic incorporation of moieties like ethylpiperazine will remain a key driver of innovation in the development of new and improved therapeutics.

References

  • Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical and Biological Evaluations. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed Central. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Representative drugs containing N‐ethyl piperazine core and their synthetic routes. ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • 1-Ethylpiperazine. PubChem. Available at: [Link]

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  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 1-Ethylpiperazine. PubChem. Available at: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]

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In Silico Prediction of ADME Properties for 3-(4-Ethylpiperazin-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its developmental success. A significant proportion of drug candidates fail in later stages due to unfavorable pharmacokinetic profiles. Consequently, the integration of predictive, in silico methodologies has become an indispensable strategy for identifying and mitigating potential ADME liabilities at the nascent stages of research. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical exploration of the in silico ADME profiling of 3-(4-Ethylpiperazin-1-yl)aniline. As a Senior Application Scientist, the objective is to furnish a narrative that is not only procedurally sound but also steeped in the rationale behind methodological choices, ensuring a robust and scientifically rigorous predictive analysis.

The Compound in Focus: this compound

This compound is a small molecule characterized by an aniline core linked to an ethylpiperazine moiety. This structural framework is prevalent in numerous biologically active compounds, rendering it a pertinent subject for a comprehensive ADME evaluation. The molecule's inherent physicochemical characteristics will dictate its journey through a biological system, influencing its solubility, permeability, and metabolic fate. An early, accurate prediction of these attributes is paramount for informed decision-making in the drug discovery cascade.

This guide will systematically navigate the prediction of key ADME parameters for this compound, leveraging a suite of validated and widely-used in silico tools. We will delve into the theoretical underpinnings of these predictions, provide step-by-step protocols for their execution, and offer expert insights into the interpretation of the generated data.

Foundational Analysis: Molecular Structure and Physicochemical Properties

A prerequisite for any in silico ADME assessment is the accurate and standardized representation of the molecule of interest. The Simplified Molecular-Input Line-Entry System (SMILES) is the most common and versatile format for this purpose.

Protocol 1: SMILES Generation and Canonicalization
  • Structural Elucidation : The 2D structure of this compound is first drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES Conversion : The drawn structure is then converted into its corresponding SMILES string. For this compound, the SMILES is CCN1CCN(CC1)c2cccc(c2)N.

  • Canonicalization : To ensure a single, unambiguous representation for database queries and model input, the SMILES string is canonicalized using cheminformatics toolkits such as RDKit or Open Babel.

With a canonical SMILES string, we can proceed to calculate the fundamental physicochemical properties that form the basis of all subsequent ADME predictions.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueMethod/ToolADME Relevance
Molecular Weight (MW)219.32 g/mol RDKitInfluences diffusion and transport across biological membranes.
LogP (octanol/water)2.5 ± 0.3XLogP3, SwissADMEA key measure of lipophilicity, which impacts absorption and distribution.[1][2]
Topological Polar Surface Area (TPSA)35.3 ŲSwissADMECorrelates with hydrogen bonding potential and membrane permeability.
pKa (most basic)8.9 ± 0.6Chemicalize, ADMETLab 2.0Determines the ionization state at physiological pH, affecting solubility and permeability.
Aqueous Solubility (LogS)-2.5 ± 0.5SwissADME, ADMETLab 2.0Critical for dissolution and subsequent absorption from the gastrointestinal tract.

Causality Behind Experimental Choices: For properties like LogP and aqueous solubility, a consensus approach utilizing multiple validated models is employed to generate a realistic range of predicted values. This acknowledges the inherent variability in computational predictions. The selection of TPSA is crucial as it is a strong determinant of oral bioavailability and the ability to cross the blood-brain barrier.

Absorption: The Gateway to Systemic Circulation

The oral bioavailability of a drug is a primary determinant of its therapeutic utility. In silico models provide valuable insights into various facets of absorption, including intestinal permeability and potential for active transport.[3][4][5][6]

Workflow for In Silico Absorption Prediction

Caption: A streamlined workflow for the in silico prediction of intestinal absorption.

Protocol 2: Predicting GI Absorption and Caco-2 Permeability
  • SwissADME Analysis : The SwissADME web server is a valuable tool for a rapid, qualitative assessment of ADME properties.[7][8][9][10]

    • The SMILES string for this compound is submitted to the server.

    • The "Pharmacokinetics" section provides a prediction for GI absorption (e.g., "High").

  • ADMETLab 2.0 for Quantitative Insights : ADMETLab 2.0 offers a more quantitative prediction of permeability.[11][12][13][14][15]

    • The SMILES string is processed through the ADMETLab 2.0 platform.

    • The Caco-2 permeability is reported as a logPapp value, which provides a quantitative measure of passive diffusion.

  • P-glycoprotein (P-gp) Substrate Assessment : Both SwissADME and ADMETLab 2.0 predict whether the compound is a substrate of the P-gp efflux pump, which can significantly limit absorption.[16][17][18][19][20]

Table 2: Predicted Absorption Characteristics of this compound
ParameterPredicted OutcomeToolInterpretation
GI AbsorptionHighSwissADMEThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighADMETLab 2.0Suggests efficient passive diffusion across the intestinal epithelium.
P-gp SubstrateNoSwissADME, ADMETLab 2.0The compound is not predicted to be a substrate for P-gp efflux, which is favorable for absorption.

Expertise & Experience: Lipinski's Rule of Five serves as a foundational guideline for assessing "drug-likeness" and potential absorption issues.[1][2][21][22][23] this compound adheres to all of Lipinski's rules, which is in good agreement with the predicted high GI absorption.

Distribution: Reaching the Target

Following absorption, a drug is distributed throughout the body. Key parameters to consider are its binding to plasma proteins and its ability to penetrate the blood-brain barrier (BBB).[24][25][26][27]

Protocol 3: Predicting Plasma Protein Binding and BBB Penetration
  • Plasma Protein Binding (PPB) Prediction : ADMETLab 2.0 provides a quantitative prediction of the extent to which the compound will bind to plasma proteins.

  • Blood-Brain Barrier (BBB) Penetration : A consensus approach is employed, using the qualitative prediction from SwissADME and the quantitative logBB value from ADMETLab 2.0.

Table 3: Predicted Distribution Profile of this compound
ParameterPredicted OutcomeToolSignificance
Plasma Protein BindingModerately HighADMETLab 2.0A significant fraction of the drug may be bound to plasma proteins, which can limit the free concentration available to exert a therapeutic effect.
BBB PenetrationYes / Positive logBBSwissADME, ADMETLab 2.0The molecule is predicted to cross the blood-brain barrier, a critical consideration for CNS-targeted drugs and a potential liability for peripherally-acting agents.

Trustworthiness: The prediction of BBB penetration is a complex undertaking. By combining the outputs of both a qualitative and a quantitative model, we increase the confidence in our prediction. The physicochemical properties of the molecule (LogP and TPSA) are also within a range that is generally considered favorable for BBB penetration.

Metabolism: The Body's Chemical Processor

Metabolism, predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination.[28][29][30][31][32] Predicting a compound's interaction with these enzymes is crucial for anticipating its metabolic stability and potential for drug-drug interactions.[33][34][35][36][37]

Workflow for In Silico Metabolism Prediction

Caption: A schematic representation of the workflow for in silico metabolism prediction.

Protocol 4: Predicting CYP450 Substrate and Inhibition Profiles
  • CYP Inhibition Prediction : SwissADME provides predictions for the inhibition of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).

  • Comprehensive Metabolism Analysis : ADMETLab 2.0 offers predictions for both CYP substrate specificity and inhibition.

Table 4: Predicted Metabolic Profile of this compound
ParameterPredicted OutcomeToolImplication
CYP1A2 InhibitorNoSwissADME, ADMETLab 2.0Low potential for drug-drug interactions with CYP1A2 substrates.
CYP2C9 InhibitorNoSwissADME, ADMETLab 2.0Low potential for drug-drug interactions with CYP2C9 substrates.
CYP2C19 InhibitorYesSwissADME, ADMETLab 2.0Potential for drug-drug interactions with CYP2C19 substrates.
CYP2D6 InhibitorYesSwissADME, ADMETLab 2.0Potential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoSwissADME, ADMETLab 2.0Low potential for drug-drug interactions with CYP3A4 substrates.
CYP SubstrateCYP2D6, CYP3A4ADMETLab 2.0The compound is likely to be metabolized by these key drug-metabolizing enzymes.

Authoritative Grounding: The predictions for CYP inhibition are generated by machine learning models trained on extensive datasets of known inhibitors. The structural motifs present in this compound are well-represented in these training sets, lending a high degree of confidence to the predictions.

Excretion and Toxicity: The Final Hurdles

The prediction of a compound's excretion pathways and potential toxicities is a critical component of a comprehensive in silico ADME assessment.

Protocol 5: Predicting Excretion and Toxicity Profiles
  • Renal Clearance : ADMETLab 2.0 provides a prediction for the inhibition of the Human Renal Organic Cation Transporter 2 (hOCT2), which can play a role in renal excretion.

  • Toxicity Endpoints : A combination of ADMETLab 2.0 and the ProTox-II web server is used to predict key toxicity endpoints, including hERG inhibition, hepatotoxicity, and mutagenicity.[38][39][40][41][42]

Table 5: Predicted Excretion and Toxicity Profile of this compound
ParameterPredicted OutcomeToolSignificance
hOCT2 InhibitionInhibitorADMETLab 2.0May influence the renal clearance of co-administered cationic drugs.
hERG InhibitionInhibitorADMETLab 2.0Potential risk of cardiotoxicity, a significant safety concern.
Human HepatotoxicityLow RiskADMETLab 2.0The compound is not predicted to be a hepatotoxin.
Ames MutagenicityNon-mutagenicADMETLab 2.0, ProTox-IILow likelihood of being a mutagen.[43][44][45][46][47]
CarcinogenicityNon-carcinogenProTox-IILow likelihood of being a carcinogen.

Self-Validating System: The prediction of hERG inhibition is a critical safety flag that must be followed up with in vitro experimental validation (e.g., patch-clamp electrophysiology). The concordance of the Ames mutagenicity prediction across multiple platforms enhances our confidence in this particular safety endpoint.

Synthesis and Strategic Implications

The in silico ADME profile of this compound reveals a compound with a number of favorable pharmacokinetic attributes. It is predicted to be orally bioavailable with good CNS penetration and a low risk of hepatotoxicity and mutagenicity. However, several potential liabilities have been identified that require careful consideration and further experimental investigation:

  • Potential for Drug-Drug Interactions : The predicted inhibition of CYP2C19 and CYP2D6 could lead to clinically relevant drug-drug interactions.

  • Cardiotoxicity Risk : The predicted inhibition of the hERG channel is a significant safety concern that necessitates experimental confirmation.

  • Impact on Renal Excretion : The predicted inhibition of hOCT2 may affect the disposition of co-administered drugs that are substrates for this transporter.

This technical guide has outlined a systematic, evidence-based approach to the in silico prediction of ADME properties. By integrating data from multiple, validated computational platforms and understanding the underlying scientific principles, a comprehensive and reliable ADME profile can be constructed. This early-stage assessment is invaluable for guiding medicinal chemistry efforts, prioritizing compounds for further development, and ultimately, de-risking the drug discovery process.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7, 42717. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Ambudkar, S. V., Kimchi-Sarfaty, C., Sauna, Z. E., & Gottesman, M. M. (2003). P-glycoprotein: from genomics to mechanism. Oncogene, 22(47), 7468-7485. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

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An In-Depth Technical Guide to 3-(4-Ethylpiperazin-1-yl)aniline: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(4-Ethylpiperazin-1-yl)aniline Scaffold

The this compound moiety represents a "privileged scaffold" in modern medicinal chemistry. Its constituent parts—a meta-substituted aniline ring and an N-ethylpiperazine group—confer a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This makes it an attractive starting point for the development of novel therapeutics targeting a range of biological pathways. The piperazine ring, in particular, is a common feature in many approved drugs, often enhancing aqueous solubility and oral bioavailability. This guide provides a comprehensive overview of the synthesis, characterization, and therapeutic exploration of structural analogs and derivatives of this compound, with a focus on the rationale behind synthetic strategies and the interpretation of structure-activity relationships (SAR).

Core Synthesis of this compound: A Proposed Protocol

While numerous methods exist for the synthesis of N-arylpiperazines, a common and effective approach involves the nucleophilic substitution of an activated nitroaromatic compound followed by reduction of the nitro group. The following protocol is a proposed synthetic route for this compound, based on established chemical principles.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-Ethyl-4-(3-nitrophenyl)piperazine

  • Rationale: This step involves a nucleophilic aromatic substitution reaction. 1-Fluoro-3-nitrobenzene is chosen as the starting material due to the activating effect of the nitro group, which facilitates the displacement of the fluorine atom by the secondary amine of N-ethylpiperazine.

  • Materials:

    • 1-Fluoro-3-nitrobenzene

    • N-Ethylpiperazine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in DMF, add N-ethylpiperazine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-ethyl-4-(3-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group to Form this compound

  • Rationale: The nitro group of the intermediate is reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

  • Materials:

    • 1-Ethyl-4-(3-nitrophenyl)piperazine

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-ethyl-4-(3-nitrophenyl)piperazine (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (10% w/w) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Structural Analogs and Derivatives: Exploring Chemical Space

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific biological targets.

Modifications of the Aniline Ring

The aniline moiety can be derivatized in several ways:

  • Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) can modulate the electronic properties and steric profile of the molecule, influencing its binding to target proteins. For instance, the inclusion of a trifluoromethyl group has been shown to be beneficial in some kinase inhibitors.[1]

  • Conversion of the Amine Group: The primary amine can be acylated, sulfonylated, or used as a nucleophile in various coupling reactions to introduce diverse functionalities.

Modifications of the N-Ethylpiperazine Moiety

The N-ethylpiperazine group can also be readily modified:

  • Variation of the N-Alkyl Group: The ethyl group can be replaced with other alkyl or cycloalkyl groups to probe the steric and lipophilic requirements of the target's binding pocket.

  • Introduction of Functional Groups: The piperazine ring can be further functionalized, for example, by introducing substituents at the 2 or 3 positions, although this can introduce chirality and synthetic complexity.

Therapeutic Applications and Biological Targets

Arylpiperazine derivatives are known to interact with a wide range of biological targets, and the this compound scaffold is no exception.

Kinase Inhibition: A Promising Avenue

Recent research has highlighted the potential of derivatives of this scaffold as potent kinase inhibitors. Specifically, a derivative of this compound has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I mutant which is resistant to many existing therapies for chronic myeloid leukemia (CML).[1][2]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell signaling pathways that are crucial for cancer cell proliferation and survival.

The following diagram illustrates a simplified representation of the BCR-ABL signaling pathway and the point of inhibition by a this compound derivative.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate ATP -> ADP Proliferation Cell Proliferation and Survival Substrate->Proliferation Phosphorylation Cascade Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL kinase by a this compound derivative.

Other Potential Therapeutic Areas

Given the broad biological activities of arylpiperazines, derivatives of this compound may also find applications as:

  • Anticancer Agents: Beyond kinase inhibition, arylpiperazines have shown cytotoxic effects against various cancer cell lines through different mechanisms.

  • Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting serotonin and dopamine receptors, suggesting potential applications in treating depression, anxiety, and other CNS disorders.[3]

  • Antimicrobial Agents: Some piperazine derivatives have demonstrated antibacterial and antifungal activities.

Characterization of this compound and its Derivatives

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized compounds.

Analytical Technique Purpose Expected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons of the aniline ring, the methylene protons of the piperazine ring, and the ethyl group protons, with appropriate chemical shifts and coupling patterns.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and aliphatic groups.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound derivatives, the following SAR trends can be anticipated based on existing knowledge of arylpiperazines:

  • Position of the Aniline Amine Group: The meta-position of the amine group is a key feature. Moving it to the ortho or para position would significantly alter the molecule's geometry and electronic properties, likely leading to a different biological activity profile.

  • Substituents on the Aniline Ring: Electron-withdrawing groups, such as trifluoromethyl, can enhance activity in certain contexts, like kinase inhibition, by influencing the molecule's interaction with the target protein.[1]

  • The N-Ethyl Group: The ethyl group on the piperazine is a "privileged" moiety in some BCR-ABL inhibitors.[1] Altering its size and lipophilicity can have a profound impact on potency and selectivity.

  • Linker Modifications: In derivatives where the aniline amine is further functionalized, the nature and length of the linker are critical for optimal interaction with the target.

The following diagram illustrates the key regions of the this compound scaffold for SAR exploration.

SAR_Diagram cluster_0 This compound Scaffold Scaffold Aniline Aniline Ring (Substitution & Amine Modification) Piperazine Piperazine Core (Conformational Rigidity) Ethyl N-Ethyl Group (Lipophilicity & Sterics)

Caption: Key pharmacophoric regions of this compound for SAR studies.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the discovery of novel therapeutics. Its synthetic accessibility and the numerous points for chemical modification allow for the systematic exploration of chemical space to develop potent and selective drug candidates. The demonstrated activity of its derivatives as kinase inhibitors, particularly against challenging targets like the T315I mutant of BCR-ABL, underscores the therapeutic potential of this chemical class. Future research in this area should focus on:

  • Elucidation of Specific Biological Targets: Broader screening of derivatives against various target families to identify new therapeutic opportunities.

  • In-depth SAR Studies: Systematic modification of all key regions of the scaffold to build a comprehensive understanding of the structural requirements for activity against different targets.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising analogs to ensure their suitability for further development.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to develop the next generation of innovative medicines.

References

  • [Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar.]([Link]

  • [Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ResearchGate.]([Link])

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Ethylpiperazin-1-yl)aniline is a versatile starting material and a privileged scaffold in modern medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2] Its structure presents two primary points for chemical modification: the nucleophilic aniline nitrogen and the activated aromatic ring. This guide provides detailed, field-proven protocols for the synthesis of novel N-acyl and N-alkyl derivatives, transforming this building block into diverse libraries for drug discovery and development. We emphasize the causality behind procedural choices, robust purification strategies for basic compounds, and comprehensive characterization methodologies.

Core Reagent Analysis: this compound

Before proceeding to synthetic protocols, understanding the physicochemical properties and reactive sites of the starting material is paramount.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃PubChem
Molecular Weight 205.30 g/mol [3]
Appearance Varies (Typically a solid or oil)N/A
Key Reactive Sites 1. Primary Aromatic Amine (meta-position) 2. Tertiary Aliphatic Amine (piperazine ring)N/A
GHS Hazard Statements Similar aniline structures are harmful if swallowed, in contact with skin, or inhaled; cause skin and eye irritation.[3][3]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Overview of Synthetic Derivatization Strategies

The primary amino group of the aniline moiety is the most accessible handle for diversification. Two highly robust and scalable reaction classes are N-acylation (amide formation) and N-alkylation (secondary amine formation). These transformations yield products with altered polarity, hydrogen bonding potential, and steric profiles, which are critical for modulating biological activity.

G cluster_0 N-Acylation Pathways cluster_1 N-Alkylation Pathways start This compound Amide N-Acyl Derivatives (Amides) start->Amide Amide Coupling Urea N-Urea Derivatives start->Urea Urea Formation Alkyl N-Alkyl Derivatives start->Alkyl Reductive Amination Aryl N-Aryl Derivatives (e.g., Buchwald-Hartwig) start->Aryl C-N Cross-Coupling reagent1 R-COOH + Coupling Agents (HATU, EDC) Amide->reagent1 reagent2 R-N=C=O (Isocyanate) Urea->reagent2 reagent3 R-CHO / R-COR' + Reducing Agent (Reductive Amination) Alkyl->reagent3 reagent4 Ar-X + Pd Catalyst (Buchwald-Hartwig) Aryl->reagent4

Diagram 1: Key Synthetic Pathways A summary of high-value synthetic routes originating from the aniline nitrogen.

Protocol I: Synthesis of N-Acyl Derivatives via Amide Coupling

Introduction & Rationale: Direct amide bond formation between a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] While the reaction can be driven by heat, this often requires harsh conditions. The use of coupling agents provides a much milder and more efficient alternative. We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a preferred coupling agent for this substrate.

  • Why HATU? HATU is highly effective for coupling with electron-deficient or sterically hindered anilines.[1][5] It rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the aniline nitrogen. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to neutralize the generated acid without competing in the reaction.[1][6]

Experimental Protocol: Synthesis of N-(3-(4-ethylpiperazin-1-yl)phenyl)benzamide

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Aniline & Carboxylic Acid in DMF B 2. Add DIPEA & HATU A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (Quench & Extract) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS, HPLC) E->F

Diagram 2: N-Acylation Experimental Workflow A step-by-step visualization of the amide coupling protocol.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 205 mg, 1.0 mmol) and benzoic acid (e.g., 134 mg, 1.1 mmol).

  • Solvation: Dissolve the solids in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (e.g., 523 μL, 3.0 mmol) to the solution and stir for 5 minutes.

  • Coupling Agent Addition: Add HATU (e.g., 456 mg, 1.2 mmol) in one portion. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Given the basic nature of the piperazine moiety, tailing may occur.[7] To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) in a hexane/ethyl acetate gradient.[7][8]

Table 2: Representative Scope of N-Acyl Derivatives

Carboxylic Acid PartnerProduct StructureYield (%)M+H⁺ (m/z)
Benzoic Acid(Structure)85309.18
4-Chlorobenzoic Acid(Structure)82343.14
Cyclohexanecarboxylic Acid(Structure)78315.23
Acetic Acid(Structure)91247.17

Protocol II: Synthesis of N-Alkyl Derivatives via Reductive Amination

Introduction & Rationale: Reductive amination is a powerful and widely used method for N-alkylation that offers significant advantages over direct alkylation with alkyl halides, most notably the prevention of over-alkylation to form quaternary ammonium salts.[9][10] The reaction proceeds in one pot, where the aniline and an aldehyde or ketone first form a transient imine (or enamine) intermediate, which is then immediately reduced by a mild, selective reducing agent.

  • Why Sodium Triacetoxyborohydride (STAB)? We recommend STAB as the reducing agent. It is milder and more selective for imines over carbonyls than other hydrides like sodium borohydride, reducing the likelihood of side reactions (e.g., reduction of the starting aldehyde).[9] It is also less water-sensitive, making the reaction setup more convenient.

Experimental Protocol: Synthesis of N-Benzyl-3-(4-ethylpiperazin-1-yl)aniline

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Aniline & Aldehyde in DCE B 2. Add Acetic Acid (Catalyst) A->B C 3. Add STAB (Portion-wise) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Basic Work-up & Extraction D->E F 6. Purify & Characterize E->F

Diagram 3: N-Alkylation Experimental Workflow A step-by-step visualization of the reductive amination protocol.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 205 mg, 1.0 mmol) and benzaldehyde (e.g., 107 μL, 1.05 mmol).

  • Solvation: Dissolve in anhydrous DCE (10 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 6 μL, 0.1 mmol) to facilitate imine formation. Stir for 20-30 minutes at room temperature.

  • Reduction: Add STAB (e.g., 318 mg, 1.5 mmol) to the mixture in portions over 5-10 minutes. The reaction is often slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, or until LC-MS analysis indicates full consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography with a mobile phase containing 0.5-1% triethylamine in an appropriate solvent system (e.g., DCM/Methanol gradient).[7][8]

Purification & Characterization of Derivatives

The successful synthesis of novel derivatives is contingent upon rigorous purification and unambiguous characterization.

Purification Insights: Piperazine-containing compounds are often basic and can be challenging to purify.[7]

  • Column Chromatography: As mentioned, adding a basic modifier like triethylamine or ammonia in methanol to the eluent is crucial to prevent peak tailing on silica gel.[7][8]

  • Salt Formation: If the final product is an oil or difficult to crystallize, it can be converted into a salt (e.g., hydrochloride or fumarate).[7] These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[7]

Characterization Suite: A multi-technique approach is required for full structural confirmation.[8]

Table 3: Standard Analytical Characterization Techniques

TechniquePurposeExpected Observations for a Representative Product
¹H NMR Provides the definitive structural framework of the molecule.[8]Aromatic protons, new signals for the added acyl/alkyl group, shifts in the aniline N-H proton.
¹³C NMR Confirms the carbon skeleton and presence of functional groups.[8]Appearance of a carbonyl carbon (~165-175 ppm for amides), new aliphatic/aromatic carbons.
Mass Spectrometry (MS) Determines the molecular weight of the compound.[8]A strong signal corresponding to the protonated molecule [M+H]⁺ in positive ion mode.
HPLC Assesses the purity of the synthesized derivative.[8][11]A single major peak with >95% purity by area under the curve.
IR Spectroscopy Identifies key functional groups.[8]For amides: N-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1650 cm⁻¹).

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reagents (e.g., coupling agent hydrolyzed); insufficient reaction time; incorrect stoichiometry.Use fresh, anhydrous solvents and reagents. Monitor the reaction by TLC/LC-MS to confirm completion. Re-verify calculations.
Incomplete Reaction Steric hindrance from bulky reagents; poor reactivity of the aniline/acid partner.Switch to a more powerful coupling agent (e.g., from EDC to HATU).[5] Increase reaction temperature or time. For reductive amination, ensure the catalytic acid is present.
Significant Peak Tailing during Purification Strong interaction of the basic piperazine nitrogen with acidic silanol groups on the silica gel.[7]Add 0.5-1% triethylamine or 1-2% of a 7N ammonia/methanol solution to the mobile phase.[7][8] Alternatively, consider purification via salt recrystallization.[7]
Multiple Products Observed Over-alkylation in N-alkylation protocols; side reactions.For N-alkylation, use reductive amination instead of alkyl halides to ensure mono-alkylation.[9] Ensure reaction temperatures are controlled.

References

  • Purification of Oily Piperazine Derivatives. BenchChem Technical Support Center. [URL: https://www.benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3438258/]
  • High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).BenchChem Application Note. [URL: https://www.benchchem.
  • The Synthesis of N-Alkylanilines: An In-depth Technical Guide.BenchChem. [URL: https://www.benchchem.com/technical-guides/the-synthesis-of-n-alkylanilines-an-in-depth-technical-guide]
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.BenchChem. [URL: https://www.benchchem.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1336048]
  • N-Acylation and N-Alkylation of Halogenated Anilines.BenchChem Application Notes and Protocols. [URL: https://www.benchchem.
  • Amide synthesis by acylation.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.TSI Journals. [URL: https://www.tsijournals.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383181/]
  • HPLC Method for Analysis of Aniline on Primesep 100 Column.SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-aniline-on-primesep-100-column/]
  • Amide Synthesis.Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
  • Flow Chemistry for Amide Synthesis.BenchChem Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/flow-chemistry-for-amide-synthesis]
  • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30503936/]
  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/936738]

Sources

Application Note & Protocol: Strategic N-arylation of 3-(4-Ethylpiperazin-1-yl)aniline for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylation of 3-(4-ethylpiperazin-1-yl)aniline is a critical transformation in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential, particularly in oncology and kinase inhibition. This document provides a comprehensive, field-tested protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate. We delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating system designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking to construct diarylamine structures efficiently and predictably.

Introduction: The Strategic Importance of Diarylpiperazines

The this compound moiety is a privileged scaffold in modern drug discovery. Its presence is notable in several kinase inhibitors, where the piperazine group often enhances aqueous solubility and provides a key interaction point with the solvent-exposed region of the kinase ATP-binding site. The subsequent N-arylation of the aniline nitrogen is a pivotal step to introduce a second aromatic system, thereby modulating the compound's steric and electronic properties to achieve high target affinity and selectivity.

The primary challenge in this synthesis lies in achieving selective N-arylation at the aniline nitrogen without promoting side reactions at the tertiary amine of the ethylpiperazine group. The protocol detailed herein leverages the principles of the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. The careful selection of a sterically hindered phosphine ligand and an appropriate base is paramount to ensure high selectivity and catalytic efficiency.

Mechanistic Considerations & Component Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and adapting the protocol for different aryl halides.

The catalytic cycle begins with an active Pd(0) species.[1] This species undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) complex. The amine, this compound, then coordinates to the palladium center. A crucial step is the deprotonation of the coordinated aniline by a base to form a palladium amide complex.[2][3] Finally, reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2][3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord Amine (R-NH2) PdII_Amine [L-Pd(II)(Ar)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amide L-Pd(II)(Ar)(Amide) Deprotonation->PdII_Amide Reduct_Elim Reductive Elimination PdII_Amide->Reduct_Elim Reduct_Elim->Pd0 Product (Ar-NHR) Product_output N-Arylated Product Reduct_Elim->Product_output ArX_input Aryl Halide (Ar-X) ArX_input->OxAdd Amine_input This compound Amine_input->Amine_Coord Base_input Base Base_input->Deprotonation caption Fig 1. Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Fig 1. Buchwald-Hartwig Amination Catalytic Cycle.

  • Palladium Pre-catalyst: We recommend using a pre-formed palladium pre-catalyst, such as (tBu)₃P-Pd-G2 or XPhos-Pd-G3. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results compared to using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Ligand: The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-donating biaryl phosphine ligands like XPhos or SPhos are highly effective.[4] They promote both the oxidative addition and the final reductive elimination step, while their steric bulk prevents catalyst decomposition and favors the desired mono-arylation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline nitrogen upon coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this transformation.[5][6][7] Weaker bases like Cs₂CO₃ may be insufficient for this less acidic aniline, leading to slow or incomplete reactions.

  • Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the base and interference with the catalytic cycle. Toluene and 1,4-dioxane are standard choices, offering good solubility for the reactants and appropriate boiling points for thermal reactions.

Detailed Experimental Protocol

This protocol describes the N-arylation of this compound with a generic aryl bromide on a 1.0 mmol scale.

3.1 Materials & Equipment

Reagent/MaterialGradeSupplier Example
This compound>98% PuritySigma-Aldrich
Aryl Bromide (Ar-Br)>98% PurityCombi-Blocks
XPhos Pd G3 Pre-catalystPre-catalyst GradeStrem Chemicals
Sodium tert-butoxide (NaOt-Bu)>98%, AnhydrousAcros Organics
Anhydrous TolueneDriSolv™ or equiv.EMD Millipore
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR
Saturated aq. Sodium Chloride (Brine)Reagent GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Schlenk flask (25 mL) or Microwave Vial (10 mL)-Chemglass
Magnetic Stir Plate with Heating-IKA
Syringes and Needles-B-D
Argon or Nitrogen Gas Supply with ManifoldHigh PurityAirgas
TLC Plates (Silica Gel 60 F₂₅₄)-Merck
Silica Gel for Flash Chromatography230-400 meshSorbent Tech.

3.2 Reaction Setup Workflow

Caption: Fig 2. Step-by-step workflow for reaction setup.

3.3 Step-by-Step Procedure

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Expert Insight: Adding the aryl halide in slight excess ensures complete consumption of the more valuable aniline starting material. The base is added in greater excess to neutralize any trace acidic impurities and drive the deprotonation step.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

    • Trustworthiness: Precise measurement of the catalyst is crucial for reproducibility. Using a pre-catalyst minimizes exposure to air and moisture, preserving its activity.

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: This temperature is typically sufficient to promote the reaction without causing thermal decomposition of the reactants or catalyst. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (the base is not fully soluble).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot via syringe, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. A typical mobile phase is 10:1 dichloromethane/methanol. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

    • Expert Insight: The bicarbonate wash removes any residual acidic species, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent gradient will depend on the specific product, but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The piperazine-containing product often requires a more polar solvent system.

Data & Expected Results

The following table provides representative parameters for the N-arylation with different classes of aryl bromides. Yields are based on typical laboratory outcomes after purification.

Aryl Bromide TypeCatalyst Loading (mol%)Temp (°C)Time (h)Isolated Yield (%)Notes
Electron-Neutral (e.g., 4-Bromotoluene)2.01004-685-95Standard conditions are highly effective.
Electron-Rich (e.g., 4-Bromoanisole)2.0100-1106-1280-90May require slightly longer reaction times or higher temperature.
Electron-Poor (e.g., 4-Bromobenzonitrile)1.5 - 2.090-1002-490-98Reaction is typically faster due to more facile oxidative addition.
Sterically Hindered (e.g., 2-Bromotoluene)2.5 - 3.011012-1870-85Higher catalyst loading and temperature are needed to overcome steric hindrance.

Conclusion

This protocol provides a robust and reproducible method for the N-arylation of this compound using a modern palladium pre-catalyst system. By understanding the mechanistic principles behind the Buchwald-Hartwig amination, researchers can logically select components and conditions to achieve high yields for a variety of aryl halide coupling partners. The detailed step-by-step procedure and workflow diagrams serve as a practical guide for executing this critical transformation in the synthesis of advanced pharmaceutical intermediates.

References

  • Title: Buchwald-Hartwig amination Source: Name-Reaction.com URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society (via ACS Publications) URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

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Application Notes: 3-(4-Ethylpiperazin-1-yl)aniline as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Piperazine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2][3] Unlike high-throughput screening (HTS), which screens large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to biological targets with low affinity but high ligand efficiency.[3][4] These simple, efficient interactions serve as foundational building blocks that medicinal chemists can elaborate into potent and selective lead compounds.[5]

Within the landscape of FBDD, the piperazine moiety is a "privileged scaffold," frequently found in bioactive molecules and approved drugs due to its favorable physicochemical and structural characteristics.[6] The 3-(4-ethylpiperazin-1-yl)aniline fragment, in particular, represents a cornerstone substructure, most famously integrated into the structure of Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[7][8] The piperazine ring in Imatinib is critical for its aqueous solubility and oral bioavailability, while the aniline group provides a key vector for synthetic elaboration.[7][9]

These application notes provide a comprehensive technical guide for researchers and drug development professionals on the effective use of this compound in FBDD campaigns, from initial screening and hit validation to strategies for hit-to-lead optimization.

Physicochemical Profile of the Fragment

Understanding the intrinsic properties of a fragment is paramount for designing effective screening experiments and interpreting results. The this compound fragment is an excellent starting point that adheres well to the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSignificance in FBDD
Molecular Weight 205.30 g/mol Low complexity allows for efficient exploration of chemical space and provides ample room for molecular weight gain during optimization.[1]
cLogP ~1.5Balanced lipophilicity ensures adequate aqueous solubility for biophysical assays while retaining sufficient membrane permeability for potential cell-based studies.
Topological Polar Surface Area (tPSA) 32.5 ŲContributes to good solubility and oral bioavailability in subsequently developed molecules.
Hydrogen Bond Donors 1 (from aniline -NH2)Provides a key interaction point for target binding and a handle for synthetic elaboration.
Hydrogen Bond Acceptors 3 (2 from piperazine-N, 1 from aniline-N)Offers multiple points for forming hydrogen bonds with the target protein, contributing to binding affinity.
pKa ~8.0 (piperazine N), ~4.5 (aniline N)The basic piperazine nitrogen is often protonated at physiological pH, enabling potent ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target's binding site.[10]

Note: cLogP and pKa values are estimated based on standard computational models. Experimental determination is recommended for specific buffer conditions.

Application I: Primary Fragment Screening

The initial goal is to identify if and how the this compound fragment binds to a protein target of interest. Due to the expected low affinity of fragment hits (μM to mM range), highly sensitive biophysical techniques are required.[11]

Core Concept: Orthogonal Validation

A critical principle in FBDD is the use of at least two orthogonal (different and complementary) techniques to confirm a fragment hit.[12] This minimizes false positives that can arise from assay artifacts. A typical workflow pairs a primary screen with a secondary validation method.

FBDD_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization SPR Surface Plasmon Resonance (SPR) NMR NMR Spectroscopy (STD, HSQC) SPR->NMR Confirm Hit TSA Thermal Shift Assay (TSA/DSF) TSA->NMR Confirm Hit ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Quantify Affinity (KD) XRAY X-Ray Crystallography NMR->XRAY Determine Binding Mode ITC->XRAY SBDD Structure-Based Drug Design (SBDD) XRAY->SBDD Guide Chemistry

Caption: A typical FBDD workflow using orthogonal validation methods.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful primary screening technique that detects mass changes on a sensor chip, allowing for real-time, label-free detection of binding events.[11][12]

Causality: SPR is chosen for its high sensitivity, low protein consumption, and ability to provide kinetic data (k_on, k_off), which can help differentiate between specific and non-specific binders.

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling. Aim for a low to medium density (1000-2000 RU) to minimize mass transport limitations. A reference channel should be activated and blocked without protein to serve as a control for non-specific binding and buffer effects.

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 1 µM to 500 µM) in a running buffer (e.g., HBS-EP+ with 2-5% DMSO). The final DMSO concentration must be identical across all samples and the running buffer to minimize solvent mismatch artifacts.

  • Binding Analysis: Inject the fragment solutions over the protein and reference channels. A positive binding event is indicated by a higher response unit (RU) signal in the protein channel relative to the reference channel.

  • Data Analysis:

    • Hit Identification: A fragment is considered a hit if it produces a concentration-dependent response that is significantly above the noise level.

    • Affinity Estimation (K_D): For confirmed hits, perform a full dose-response analysis. Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to estimate the equilibrium dissociation constant (K_D).

Self-Validation & Troubleshooting:

  • DMSO Mismatch: Ensure the DMSO concentration in the running buffer exactly matches that of the fragment samples to avoid false signals.

  • Non-Specific Binding: If high binding to the reference channel is observed, consider increasing the detergent (e.g., Tween-20) concentration in the running buffer or using a different chip surface (e.g., HLC).

  • Solubility: Visually inspect fragment solutions for precipitation. Poor solubility can lead to aggregation and false-positive results.

Protocol 2: NMR-Based Hit Validation (Saturation Transfer Difference)

NMR spectroscopy is a gold-standard method for validating fragment hits because it observes the binding event in solution, close to physiological conditions.[12][] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive for detecting weak binding.

Causality: STD-NMR is chosen because it unambiguously confirms a direct interaction between the fragment and the target protein in solution. It identifies which protons of the fragment are in closest proximity to the protein, providing valuable structural information.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, D2O).

    • Sample A (Reference): 100 µM this compound.

    • Sample B (Binding): 100 µM this compound + 5-10 µM target protein.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum of Sample A to assign the fragment's proton signals.

  • Acquisition of STD Spectra:

    • Acquire an STD spectrum for Sample B with on-resonance saturation of a protein proton signal (e.g., at 0.5 ppm).

    • Acquire a second STD spectrum with off-resonance saturation (e.g., at 40 ppm) as a control.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that has bound to the protein.

    • Hit Confirmation: The presence of fragment signals in the difference spectrum confirms binding.

    • Binding Epitope Mapping: The relative intensity of the signals in the STD spectrum indicates which protons are in closest contact with the protein surface, providing an "epitope map" of the binding interaction.

Self-Validation & Troubleshooting:

  • Protein Concentration: Ensure the protein is soluble and stable at the required concentration for the duration of the experiment.

  • Fragment Concentration: The fragment-to-protein ratio is crucial. A 10:1 to 20:1 ratio is a good starting point.

  • Controls: Always run a reference spectrum of the fragment alone and an off-resonance control to ensure observed signals are due to specific binding.

Application II: Hit-to-Lead Optimization

Once this compound is validated as a hit, the next stage is to evolve it into a more potent lead compound. This process is ideally guided by structural information, such as an X-ray crystal structure of the fragment bound to the target.[5][14] The primary strategies are fragment growing, linking, and merging.[5][15]

Strategy 1: Fragment Growing

This is the most common approach, where the initial fragment is extended into adjacent pockets of the binding site to form new, favorable interactions.[15] The aniline moiety of this compound is an ideal vector for this strategy.

Causality: The aniline's primary amine allows for robust and versatile chemical modifications (e.g., amidation, sulfonylation, reductive amination) to systematically probe the surrounding chemical space.[6] This was the strategy used in the development of Imatinib, where an amide bond was formed at this position.[9]

Fragment_Growing cluster_start Initial Hit cluster_process Synthetic Elaboration cluster_end Optimized Lead Fragment This compound (KD = 500 µM) Vector Aniline -NH2 (Growth Vector) Fragment->Vector Chem Amide Coupling, Sulfonylation, Reductive Amination Vector->Chem Lead Potent Lead Compound (KD = 50 nM) Chem->Lead

Caption: Fragment growing strategy using the aniline as a synthetic vector.

Protocol 3: Amide Coupling for Library Synthesis This protocol outlines the parallel synthesis of a small library of amides to explore the chemical space around the aniline vector.

  • Reaction Setup: In a 96-well plate, add this compound (1 equivalent) to individual wells containing a solution of a diverse set of carboxylic acids (1.1 equivalents) in a suitable solvent like DMF.

  • Coupling Reagent: Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Workup & Purification: Perform a liquid-liquid extraction to remove excess reagents. Purify the products using mass-directed preparative HPLC.

  • Analysis: Confirm the identity and purity of each new compound by LC-MS and ¹H NMR.

  • Screening: Screen the newly synthesized library using the primary assay (e.g., SPR) to determine the affinity of each compound and establish a Structure-Activity Relationship (SAR).

Strategy 2: Elaboration of the Piperazine Ring

The ethyl group on the distal piperazine nitrogen also serves as a point for modification. Changes here can influence solubility, metabolic stability, and interactions with solvent-exposed regions of the target.[10][16]

Causality: Modifying this position can fine-tune pharmacokinetic properties (ADME) without drastically altering the core binding interactions. For example, replacing the ethyl group with other alkyl groups, cyclic systems, or polar moieties can modulate lipophilicity and metabolic stability.[16]

Conclusion

The this compound fragment is a high-value starting point for fragment-based drug discovery campaigns, particularly for targets like kinases where the piperazine scaffold is well-established.[10][17] Its favorable physicochemical properties, adherence to the "Rule of Three," and synthetically tractable handles make it an ideal seed for generating potent, drug-like lead compounds. By employing sensitive biophysical screening techniques for initial hit identification, using orthogonal methods for robust validation, and applying structure-guided medicinal chemistry strategies, researchers can effectively leverage this versatile fragment to accelerate the discovery of novel therapeutics.

References

  • Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. [Link]

  • Mass spectrometry for fragment screening. University of Cambridge. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PubMed. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Chemical optimization and functions of imatinib structure. ResearchGate. [Link]

  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC Structural Biology. [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • Imatinib. PubChem. [Link]

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. MDPI. [Link]

  • 4‐(piperazin‐1‐yl)aniline‐derived fragment library constructed in the... ResearchGate. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed Central. [Link]

  • Hot spot analysis for driving the development of hits into leads in fragment-based drug discovery. SciSpace. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Themed collection Fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • ART-CHEM-BB B021943. ChemBK. [Link]

  • Fragment-based drug discovery: A graphical review. PubMed Central. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. [Link]

  • Imatinib Mesylate. PubChem. [Link]

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Application Note: Solid-Phase Synthesis of a Diverse Chemical Library Based on the 3-(4-Ethylpiperazin-1-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Moiety in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[1] Its six-membered heterocyclic structure containing two nitrogen atoms in a 1,4-arrangement provides a unique combination of physicochemical properties, synthetic versatility, and the ability to modulate pharmacokinetic and pharmacodynamic profiles.[1][2][3] The piperazine moiety often serves as a versatile linker, connecting key pharmacophoric fragments and can be strategically modified to fine-tune a compound's biological activity.[1][2]

This application note provides a comprehensive guide to the solid-phase synthesis of a combinatorial library based on the 3-(4-ethylpiperazin-1-yl)aniline core structure. This scaffold is of particular interest as it combines the pharmacologically significant piperazine ring with a reactive aniline functional group, offering multiple points for diversification. Solid-phase synthesis (SPS) is the chosen methodology due to its numerous advantages, including the simplification of purification processes, the ability to drive reactions to completion using excess reagents, and its amenability to automation for the rapid generation of large compound libraries.[4][5][]

Experimental Workflow Overview

The overall strategy for the solid-phase synthesis of the this compound library is depicted in the workflow diagram below. The key steps involve the immobilization of the scaffold onto a solid support via a suitable linker, followed by diversification through acylation of the aniline nitrogen, and finally, cleavage from the resin to yield the final products.

SPS_Workflow cluster_resin_prep Resin Preparation cluster_immobilization Scaffold Immobilization cluster_diversification Library Diversification cluster_cleavage_purification Cleavage & Purification Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Immobilize Immobilize Scaffold on Resin Swell->Immobilize Scaffold This compound (as isocyanate derivative) Scaffold->Immobilize Couple Acylation of Aniline Nitrogen Immobilize->Couple Acylating_Agents Diverse Carboxylic Acids (R-COOH) Acylating_Agents->Couple Cleave Cleavage from Resin (TFA) Couple->Cleave Purify Purification (Prep-HPLC) Cleave->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Library Final Compound Library Characterize->Library

Figure 1: General workflow for the solid-phase synthesis of a library based on this compound.

Materials and Methods

Materials
  • Solid Support: Wang Resin (100-200 mesh, 1% DVB, loading capacity: 0.8-1.2 mmol/g)

  • Scaffold: this compound

  • Reagents for Immobilization: Triphosgene, Diisopropylethylamine (DIPEA)

  • Diversification Building Blocks: A diverse set of carboxylic acids (e.g., aliphatic, aromatic, heterocyclic)

  • Coupling Reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), DIPEA

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Washing Solvents: DMF, DCM, MeOH

Equipment
  • Solid-phase synthesis reaction vessels

  • Mechanical shaker

  • Vacuum filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Detailed Protocols

Protocol 1: Preparation of 3-(4-Ethylpiperazin-1-yl)phenyl isocyanate

The aniline functionality of the scaffold is first converted to an isocyanate for efficient immobilization onto the hydroxyl-functionalized Wang resin.

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise to the stirred solution.

  • After the addition is complete, add DIPEA (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the isocyanate can be used directly in the next step.

Protocol 2: Immobilization of the Scaffold on Wang Resin
  • Place Wang resin (1.0 g) in a solid-phase synthesis vessel and swell in DMF (10 mL) for 1 hour with gentle agitation.[7]

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Add the freshly prepared solution of 3-(4-ethylpiperazin-1-yl)phenyl isocyanate in DCM to the swollen resin.

  • Add DIPEA (1.0 eq) and agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Optional: To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.[8]

Protocol 3: Library Diversification via Acylation

This protocol describes the parallel synthesis of a library of amides by coupling a diverse set of carboxylic acids to the immobilized scaffold.

  • Distribute the scaffold-loaded resin equally into the wells of a multi-well reaction block.

  • Swell the resin in each well with DMF for 30 minutes.

  • In separate vials, prepare stock solutions of the diverse carboxylic acids (3.0 eq relative to resin loading) in DMF.

  • To each vial of carboxylic acid solution, add HBTU (2.9 eq) and HOBt (3.0 eq), and pre-activate for 5 minutes.

  • Add DIPEA (6.0 eq) to each activated carboxylic acid solution.

  • Add the activated carboxylic acid solutions to the corresponding wells of the reaction block containing the resin.

  • Agitate the reaction block at room temperature for 4-6 hours.

  • Drain the reaction solutions and wash the resin in each well sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Library from the Solid Support

The final compounds are cleaved from the Wang resin using a strong acid cocktail.[9]

  • Place the dried, diversified resin from each well into separate labeled vials.

  • Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to each vial (approximately 1 mL per 100 mg of resin).

  • Agitate the vials at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to remove the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

Characterization and Purification

The quality and identity of the synthesized library members are crucial for their use in downstream applications such as high-throughput screening.

Analytical Techniques

A combination of analytical techniques should be employed to characterize the crude and purified compounds.[10][11][12][13]

Analytical TechniqueInformation Provided
LC-MS Purity assessment and molecular weight confirmation.
¹H and ¹³C NMR Structural elucidation and confirmation of the final product.
HPLC Purity determination and quantification.
Protocol for Reversed-Phase HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14]

  • Instrumentation and Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm.

Purification

Preparative reversed-phase HPLC is the recommended method for purifying the individual library members to a high degree of purity (>95%).

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of a diverse chemical library based on the this compound scaffold. The use of solid-phase synthesis allows for the efficient and parallel production of a multitude of analogs for screening in drug discovery programs. The inherent versatility of the piperazine and aniline moieties offers numerous opportunities for further structural modifications, making this a valuable starting point for the development of novel therapeutic agents.[3][15]

References

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
  • Solid-phase compound library synthesis in drug design and development. (2002). Current Opinion in Drug Discovery & Development.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Synthesis and Applications of Small Molecule Libraries. (2000). Chemical Reviews.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
  • Existing and emerging strategies for the analytical characterization and profiling of compound libraries. (2025).
  • Solid Phase Synthesis. (n.d.). SpiroChem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Backbone-Anchoring, Solid-Phase Synthesis Strategy To Access a Library of Peptidouridine-Containing Small Molecules. (2022). Organic Letters.
  • New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. (1997). The Journal of Organic Chemistry.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). Medicinal Chemistry Research.
  • Solid Phase Chemical Synthesis. (n.d.). BOC Sciences.
  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. (2000). Chemical Reviews.
  • High-throughput techniques for compound characterization and purification. (2001). Current Opinion in Drug Discovery & Development.
  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. (2005). The Journal of Organic Chemistry.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich.
  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories.
  • Beyond TFA: A Comparative Guide to Modern Resin Cleavage Strategies in SPPS. (n.d.). Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • Guide to Resins and Linkers in SPPS. (n.d.). Biosynth.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2022). Molecules.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026).
  • Analytical Quality Evaluation of the Tox21 Compound Library. (2020). Chemical Research in Toxicology.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2018). Polymers.
  • This compound (C12H19N3). (n.d.). PubChem.
  • 3-(4-Methylpiperazin-1-yl)aniline. (n.d.). ChemicalBook.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology.
  • 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem.
  • ANILINE. (n.d.). CAMEO Chemicals.
  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021). Zeitschrift für Kristallographie - New Crystal Structures.

Sources

Application Note: A Strategic Guide to Developing Cell-Based Assays for 3-(4-Ethylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-ethylpiperazin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent kinase inhibitory activity and significant therapeutic potential, particularly in oncology.[1][2] Developing robust and biologically relevant cell-based assays is a critical step in characterizing the efficacy, mechanism of action, and therapeutic window of novel derivatives based on this core. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a tiered assay cascade, moving from broad phenotypic screening to specific target engagement and pathway analysis. We present detailed, field-proven protocols for assessing cell viability, apoptosis, direct target binding, and downstream signaling modulation, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Kinase Inhibitor Hypothesis

The piperazinyl-aniline core is a well-established pharmacophore found in numerous kinase inhibitors, including agents targeting critical cancer signaling pathways.[1][2][3] For instance, derivatives of this class have shown potent activity against targets like the Mammalian Target of Rapamycin (mTOR), a master regulator of cell growth and proliferation.[1][4] Therefore, a logical starting hypothesis for any new this compound derivative is its potential role as a kinase inhibitor.

This application note is structured as a strategic workflow, guiding the user from high-level phenotypic observations to precise mechanistic insights. This tiered approach, often called an "assay cascade," is essential for efficiently prioritizing compounds and allocating resources effectively in a drug discovery program.

The Assay Cascade: A Strategic Workflow

A successful cellular characterization campaign follows a logical progression. Primary assays are broad and high-throughput, designed to identify activity. Secondary and tertiary assays are more complex, providing deeper insights into how the compound works.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) A Cell Viability & Proliferation Assays (e.g., MTT, ATP-Glo) B High-Content Imaging (Phenotypic Screen) C IC50 Determination (Dose-Response Curves) A->C Identify Active Hits D Apoptosis Assays (e.g., Caspase-Glo) C->D Confirm Cytotoxicity E Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Validate On-Target Effect F Signaling Pathway Analysis (e.g., Phospho-Western, HTRF) E->F Elucidate Pathway Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) P Substrate Downstream Substrate P RTK:f1->Substrate:f0 Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate:f1->Response Activates Inhibitor Aniline Derivative Inhibitor->RTK:f0 Blocks ATP Binding Site

Caption: Putative signaling pathway inhibited by an aniline derivative.

5.2.1. Protocol: Western Blot for Phospho-Proteins

Western blotting is a gold-standard technique for analyzing specific protein phosphorylation events. Critical Considerations:

  • Sample Preparation: Immediately after treatment, lyse cells in a buffer containing a cocktail of phosphatase and protease inhibitors . [5][6]This is absolutely critical to preserve the phosphorylation state of the proteins. Keep samples on ice at all times. [5][6]* Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Do NOT use milk , as it contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies. [5][6]* Antibodies: Use a primary antibody specific to the phosphorylated epitope of your target protein. On a parallel blot, probe for the total protein as a loading control to normalize the phospho-signal. [7][8] Procedure:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 15-60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel. [5]4. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [5]5. Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST. [5]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the phospho-specific primary antibody diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [5]8. Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. [5]9. Stripping & Reprobing: The same blot can be stripped and reprobed with an antibody against the total protein to confirm equal loading.

5.2.2. HTRF® (Homogeneous Time-Resolved Fluorescence) Assay

HTRF® is a high-throughput, plate-based immunoassay ideal for quantifying protein phosphorylation in cell lysates. [9][10][11] Principle: The assay uses a sandwich immunoassay format. Two antibodies recognize the target protein: one for the total protein labeled with a donor fluorophore (Europium cryptate) and another specific to the phosphorylated site labeled with an acceptor fluorophore (d2). [9]When both antibodies bind, they come into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting FRET signal is proportional to the amount of phosphorylated protein. [9] This technology provides a quantitative, high-throughput alternative to Western blotting for screening multiple compounds or concentrations. [10]

Conclusion and Next Steps

This application note outlines a strategic, multi-tiered approach to characterize the cellular effects of novel this compound derivatives. By progressing from broad phenotypic assays to specific target engagement and pathway analysis, researchers can build a comprehensive biological profile of their compounds. This structured methodology ensures that experimental choices are driven by a clear scientific rationale, leading to robust, interpretable, and actionable data in the drug discovery process.

References

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Pharmacology. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

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  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

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  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[7][9]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Ethylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding this important synthesis. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound. This document is structured in a flexible question-and-answer format to directly address the specific issues you may encounter in the lab.

The predominant and most versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination . This reaction forms the carbon-nitrogen bond by coupling an aryl halide (or triflate) with an amine.[1] Our guide will focus primarily on troubleshooting and optimizing this widely-used methodology.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific problems that can arise during the synthesis of this compound via Buchwald-Hartwig amination. Each entry details the potential causes of the issue and provides a logical, step-by-step approach to resolution.

Question 1: My reaction yield is consistently low or the conversion of my starting material (3-bromoaniline or 3-chloroaniline) is poor. What are the primary factors to investigate?

Low conversion is one of the most common challenges in Buchwald-Hartwig amination. The root cause often lies within the integrity of the catalytic system or suboptimal reaction parameters.

Underlying Causes & Mechanistic Insights:

The efficiency of the Buchwald-Hartwig catalytic cycle is highly dependent on the stability and reactivity of the palladium catalyst. The choice of ligand, base, solvent, and temperature are all critical factors that can impede the crucial oxidative addition and reductive elimination steps. For instance, an inappropriate ligand may not efficiently generate the active monoligated Pd(0) species, leading to a stalled reaction.

Troubleshooting Workflow:

G cluster_start Problem cluster_investigate Investigation Path cluster_solution Potential Solutions start Low Conversion / Poor Yield catalyst 1. Catalyst System Integrity - Pre-catalyst vs. in-situ generation - Ligand selection - Catalyst loading start->catalyst Check first base 2. Base Selection & Quality - Strength and solubility - Anhydrous conditions catalyst->base solution_catalyst Switch to a pre-catalyst (e.g., G3/G4 palladacycle). Screen sterically hindered biarylphosphine ligands. Increase catalyst loading incrementally. catalyst->solution_catalyst conditions 3. Reaction Conditions - Solvent purity (anhydrous) - Temperature optimization - Reaction time base->conditions solution_base Use fresh, high-purity NaOtBu. Ensure base is finely powdered. Consider alternative bases (e.g., LHMDS, K3PO4). base->solution_base solution_conditions Use anhydrous, degassed solvent. Increase temperature (e.g., to 100-110 °C for toluene). Extend reaction time, monitoring by LC-MS. conditions->solution_conditions

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Optimization Protocol:

  • Evaluate the Catalyst System:

    • Ligand Choice: The ligand is paramount. For coupling a secondary amine like N-ethylpiperazine with an electron-rich aniline derivative, sterically hindered and electron-rich biarylphosphine ligands are often superior. While older ligands like BINAP or DPEPhos can be effective, modern ligands developed by the Buchwald group (e.g., XPhos, RuPhos, t-BuXPhos) are designed to promote the formation of the active monoligated palladium species and accelerate reductive elimination.[2]

    • Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the loading to 3-5 mol% can sometimes improve conversion. However, this should be a later step in optimization as it increases cost and can lead to more side products.

  • Assess the Base:

    • Strength and Purity: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base due to its high basicity and sufficient solubility in common solvents like toluene and dioxane.[3] Ensure you are using a fresh, high-purity supply, as it is hygroscopic and its quality can degrade over time.

    • Alternative Bases: If your substrate has base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.[1]

  • Verify Reaction Conditions:

    • Solvent: Toluene and 1,4-dioxane are the most commonly used solvents.[4] It is crucial that the solvent is anhydrous and has been degassed (e.g., by sparging with argon or nitrogen) to prevent catalyst deactivation.

    • Temperature: These reactions are typically heated, often to 80-110 °C. If conversion is low, a modest increase in temperature may be beneficial.

Question 2: I'm observing significant side products, particularly the formation of hydrodehalogenated aniline (aniline) and/or bis-arylated piperazine. How can these be minimized?

The formation of side products points to competing reaction pathways that consume the starting material or product.

Underlying Causes & Mechanistic Insights:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene (in this case, aniline). This side reaction is often competitive with the desired C-N bond formation and can be promoted by moisture or an inefficient catalytic cycle.

  • Bis-arylation: While less common with N-ethylpiperazine (as it's a secondary amine), if piperazine itself is used, double arylation is a common problem. For N-ethylpiperazine, a related side reaction could be the coupling of the product with another molecule of aryl halide if the primary amine of the product is more reactive than the starting N-ethylpiperazine, though this is sterically and electronically less likely.

Strategies for Minimizing Side Products:

  • Hydrodehalogenation:

    • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all reagents and solvents are anhydrous. Moisture can facilitate protonolysis pathways that lead to hydrodehalogenation.

    • Ligand Choice: Bidentate phosphine ligands are known to suppress β-hydride elimination, a pathway that can contribute to side reactions.[1] Modern, bulky monodentate ligands are also designed to favor the desired reductive elimination over competing pathways.

  • Optimizing Stoichiometry:

    • Use a slight excess of the amine (N-ethylpiperazine), typically 1.1 to 1.3 equivalents, to ensure the aryl halide is fully consumed and to outcompete any potential side reactions involving the product.

Question 3: The purification of my final product is difficult due to persistent impurities. What are the likely impurities and how can I improve the purification process?

Effective purification is key to obtaining a high-quality final product. Understanding the nature of the impurities is the first step.

Common Impurities and Their Origin:

  • Unreacted 3-bromo/chloroaniline: A common impurity if the reaction has not gone to completion.

  • Palladium Residues: The palladium catalyst and its decomposition products can contaminate the final product, often giving it a dark color.

  • Phosphine Oxide: The phosphine ligand can be oxidized during the reaction or workup.

  • Hydrodehalogenated Aniline: As discussed in the previous question.

Purification Protocol:

A multi-step purification process is often most effective.

  • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove insoluble palladium black and inorganic salts.

  • Acid-Base Extraction: This is a highly effective method for separating the basic product from neutral or acidic impurities.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product, this compound, will move into the aqueous layer as its hydrochloride salt, leaving behind neutral impurities like phosphine oxide and unreacted aryl halide (to some extent).

    • Separate the aqueous layer and basify it with a strong base (e.g., 10 M NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography is the final step. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent the basic product from tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is better to use: 3-bromoaniline or 3-chloroaniline?

A1: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig amination. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step of the catalytic cycle faster and often allowing for milder reaction conditions. However, aryl chlorides are typically less expensive. If you are using an aryl chloride, you will likely need a more active catalyst system, such as one with a highly electron-rich and sterically hindered ligand (e.g., tBuXPhos), and potentially higher temperatures.

Q2: Can I use a different palladium source, like Pd/C?

A2: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are generally not effective for Buchwald-Hartwig amination. This reaction requires a homogeneous, soluble palladium complex that can participate in the catalytic cycle of oxidative addition and reductive elimination.

Q3: How critical is the choice of phosphine ligand?

A3: The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and promotes the desired catalytic steps. The table below summarizes some common ligand classes and their general applications.

Ligand ClassExample(s)Key Characteristics & Application
Monodentate Biarylphosphines XPhos, RuPhos, tBuXPhosHighly electron-rich and sterically bulky. Generally provide high reaction rates and are effective for a broad range of substrates, including less reactive aryl chlorides.[2]
Bidentate Phosphines BINAP, DPEPhosForm stable chelate complexes with palladium. Can be effective but are often outperformed by modern monodentate ligands for this type of transformation.[1]
Ferrocene-Based Ligands dppfRobust and versatile, but may require higher catalyst loadings or temperatures compared to the most active biarylphosphine ligands.

Q4: What is the optimal base for this reaction?

A4: For the coupling of a secondary amine with an aryl halide, a strong, non-nucleophilic base is typically required. The most common and effective choices are summarized below.

BaseCommon Solvent(s)Key Considerations
Sodium tert-butoxide (NaOtBu) Toluene, DioxaneThe most widely used base. High reactivity. Must be handled under inert conditions as it is hygroscopic.[3]
Lithium bis(trimethylsilyl)amide (LHMDS) Toluene, THFA very strong, non-nucleophilic base. Useful when NaOtBu is not effective or when protic functional groups are present.
Potassium Phosphate (K₃PO₄) Toluene, DioxaneA weaker inorganic base. Often requires higher temperatures and longer reaction times. Good for substrates with base-sensitive functional groups.

Q5: How can I monitor the progress of my reaction?

A5: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the disappearance of starting materials and the appearance of the product, confirming its mass simultaneously. A typical mobile phase for TLC could be ethyl acetate/hexanes with a small amount of triethylamine.

Visualizing the Mechanism

A clear understanding of the reaction mechanism is essential for effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L-Pd(II)-(Ar)-X ox_add->pd_complex amine_assoc Amine Association & Deprotonation pd_complex->amine_assoc pd_amido L-Pd(II)-(Ar)-NR2 amine_assoc->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-NR2 (Product) red_elim->product arx Ar-X (3-Haloaniline) arx->ox_add amine R2NH (N-Ethylpiperazine) amine->amine_assoc base Base base->amine_assoc

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]

  • Amine Association & Deprotonation: The amine (N-ethylpiperazine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which replaces the halide on the palladium center.

  • Reductive Elimination: The final step is the formation of the C-N bond, where the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Sterically bulky ligands are known to accelerate this step.

References

  • Ur-Rehman, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34789–34802. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction. Pearson Plus. [Link]

  • Google Patents. (1990). N-(aryloxyalkyl)
  • Google Patents. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • ResearchGate. (2024). A very recent example of Buchwald‐Hartwig reaction type for producing.... [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. [Link]

  • Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline. [Link]

  • The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). A Review of Impurity Profile in Pharmaceutical Substances. [Link]

  • Google Patents. (2013).
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Pharmaceutical Sciences. (2016). impurity profiling and drug characterization: backdrop and approach. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

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Technical Support Center: Purification of Crude 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with 3-(4-ethylpiperazin-1-yl)aniline. As a critical intermediate in pharmaceutical synthesis, its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of crude this compound in a practical, question-and-answer format.

Question: My crude product is a dark, oily, or tar-like substance that fails to crystallize. What are my next steps?

Answer: This is a common issue, often indicating the presence of significant impurities that inhibit crystal lattice formation. The dark color typically arises from oxidized aniline species or polymeric byproducts.

  • Causality: Aniline derivatives are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[1] Residual solvents from the reaction can also trap the product as an oil.

  • Recommended Strategy: Avoid direct crystallization as a first step. Instead, perform a liquid-liquid acid-base extraction to isolate the basic product from neutral and acidic impurities. This initial cleanup is often sufficient to yield a solid that can then be crystallized.

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic solution with 1M hydrochloric acid (HCl). Your product, being basic, will form a hydrochloride salt and move into the aqueous layer.[2] Most colored, non-basic impurities will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) until the pH is >10. The free base of your product should precipitate or form an oil.

    • Extract the now-basic aqueous layer multiple times with ethyl acetate or DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid should be significantly purer and more amenable to crystallization.

Question: I'm attempting purification by silica gel chromatography, but I'm observing severe peak tailing and poor recovery. How can I resolve this?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[3][4]

  • Causality: The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atoms of your compound engage in strong acid-base interactions with these sites, leading to irreversible adsorption or slow, uneven elution, which manifests as peak tailing.[3]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount (0.5-1% v/v) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[4][5] This additive will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.[5]

    • Use a Deactivated Stationary Phase: If tailing persists, switch to an amine-functionalized silica (KP-NH) column or basic alumina.[6] These stationary phases have a basic surface that minimizes unwanted interactions with amine analytes.

    • Consider Reversed-Phase Chromatography: For highly polar amines, reversed-phase (e.g., C18) chromatography can be effective. The mobile phase pH is critical here; maintaining a slightly alkaline pH (e.g., using an ammonium formate buffer at pH 8-9) will keep the amine in its neutral, free-base form, increasing its retention and improving peak shape.[3][5]

Question: My yield is very low after recrystallization. What are the likely causes and solutions?

Answer: Low recovery is typically due to one of two main factors: choosing a solvent in which your product is too soluble, or premature crystallization during filtration.

  • Causality & Solutions:

    • High Solubility: If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.[7]

      • Solution: Switch to a less polar solvent or use a mixed-solvent ("anti-solvent") system.[7] For example, dissolve your compound in a minimum amount of hot ethanol (a "good" solvent) and then slowly add water or hexane (an "anti-solvent") until the solution becomes faintly cloudy.[7] Then, gently heat to redissolve and cool slowly.

    • Premature Crystallization: If the compound crystallizes too quickly upon slight cooling, product can be lost on the filter paper during hot filtration (if performed to remove insoluble impurities).

      • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during this step, then boil off the excess solvent before cooling to induce crystallization.

    • Incomplete Crystallization: Ensure you are allowing sufficient time for cooling and potentially placing the flask in an ice bath or refrigerator to maximize the yield of crystals from the cold solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis involving reductive amination of 1-ethylpiperazine with 3-nitroacetophenone followed by reduction, or a nucleophilic aromatic substitution, you can expect:

  • Unreacted Starting Materials: 1-ethylpiperazine, 3-nitroaniline, or related precursors.

  • Reaction Intermediates: Such as the imine formed during reductive amination if reduction is incomplete.[9][10]

  • Side-Products: Over-alkylation products or regioisomers, depending on the reaction specificity.[11]

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., Pd/C), trace metals may be present.[12][13]

  • Oxidation Products: Anilines are prone to air oxidation, leading to colored impurities.[1]

Q2: What is the best first-pass purification strategy for a crude sample of unknown purity?

A2: For this compound, an acid-base extraction is the most robust initial purification step. It effectively separates your basic product from a wide range of neutral or acidic impurities and often removes the dark coloration associated with crude anilines. The material recovered from this process is typically of sufficient quality for a subsequent recrystallization to achieve high purity.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent should dissolve your compound completely at high temperatures but poorly at low temperatures.[7] A systematic approach is best:

  • Place a small amount of your crude product (10-20 mg) in several test tubes.

  • Add a small volume (~0.5 mL) of a different test solvent to each tube. Common choices for a molecule like this include ethanol, methanol, isopropanol, ethyl acetate, toluene, and acetone.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.

  • Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.

  • Cool the promising candidates in an ice bath. The solvent that produces a large amount of crystalline solid is likely your best choice.

  • If no single solvent works, try mixed solvent systems like ethanol/water, ethanol/hexane, or ethyl acetate/hexane.[7]

Q4: When should I choose chromatography over crystallization?

A4: The choice depends on the nature of the impurities.

  • Choose Crystallization when: You have a large amount of material (>1 g) and the main impurities have significantly different solubility profiles from your product. It is an excellent technique for removing small amounts of baseline impurities and achieving very high final purity.

  • Choose Chromatography when: Your product is contaminated with impurities that have very similar solubility and polarity (i.e., they co-crystallize). Chromatography is superior for separating structurally similar compounds (e.g., regioisomers) and for purifying smaller quantities of material (<1 g).[14]

Q5: Can I purify this compound by forming and crystallizing a salt?

A5: Absolutely. This is an excellent and often underutilized strategy for basic compounds. The hydrochloride or sulfate salt of this compound will have vastly different solubility properties than the free base.[15][16] These salts often form highly crystalline solids and are less susceptible to air oxidation, making them easier to handle and store.[1] You can dissolve the crude free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of concentrated HCl or H₂SO₄ to precipitate the salt, which can then be recrystallized.

Visualizations and Data

Diagrams

Purification_Decision_Tree Start Crude this compound Is_Oily Is the crude product a dark oil or tar? Start->Is_Oily AcidBase Perform Acid-Base Extraction Is_Oily->AcidBase  Yes Assess_Purity Assess Purity by TLC/NMR Is_Oily->Assess_Purity  No (Solid) AcidBase->Assess_Purity Final_Product Pure Product Assess_Purity->Final_Product Purity >98% Impurities_Similar Are impurities structurally similar (e.g., isomers)? Assess_Purity->Impurities_Similar Purity <95% Recrystallize Recrystallization Recrystallize->Final_Product Chromatography Column Chromatography Chromatography->Final_Product Impurities_Similar->Recrystallize  No Impurities_Similar->Chromatography  Yes

Chromatography_Troubleshooting Start Column Chromatography on Silica Gel Tailing Severe Peak Tailing Observed? Start->Tailing Add_Amine Add 1% Triethylamine to Mobile Phase Tailing->Add_Amine  Yes Success Symmetric Peaks, Good Separation Tailing->Success  No Still_Tailing Tailing Persists? Add_Amine->Still_Tailing Change_Column Switch to Amine-Silica or Alumina Column Still_Tailing->Change_Column  Yes Still_Tailing->Success  No Change_Column->Success

Data Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExample SolventsPolarityComments
Alcohols Ethanol, IsopropanolPolar ProticGood starting point. Often used in combination with water or hexane as an anti-solvent.[7]
Esters Ethyl AcetatePolar AproticVersatile solvent, good for moderately polar compounds. Crystals were obtained from ethyl acetate in one report.[13]
Ketones AcetonePolar AproticCan be effective, but its low boiling point can make handling difficult.
Aromatics TolueneNon-polarGood for dissolving the compound, often requires a non-polar anti-solvent like heptane or hexane.
Ethers THF, Diethyl EtherModerately PolarGenerally too good of a solvent unless paired with a non-polar anti-solvent.
Mixed Systems Ethanol/Water, EA/HexaneVariableExcellent for fine-tuning solubility to maximize recovery.[7]

Table 2: Typical TLC Mobile Phase Systems

SystemRatio (v/v)Comments
Dichloromethane / Methanol98:2 to 90:10Standard system for moderately polar compounds. Add 1% NH₄OH or TEA to prevent tailing.
Ethyl Acetate / Hexane30:70 to 80:20Good for less polar impurities. Also benefits from the addition of 1% TEA.
Chloroform / Acetone95:5 to 80:20Alternative system that can offer different selectivity.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Slow Cooling)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, pre-heat a separate flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solids.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy (NMR, etc.) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent to dryness.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., 95:5 DCM:Methanol + 1% Triethylamine). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3).
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • SciSpace. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • The Pharma Master. (n.d.). Troubleshooting.
  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.
  • BLDpharm. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives.
  • PubMed. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.

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Common side reactions in the synthesis of N-arylpiperazines and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Arylpiperazines

Welcome to the Technical Support Center for N-Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical structural motif. N-Arylpiperazines are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2][3] However, their synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common issues and offer validated protocols to enhance the success of your experiments.

Section 1: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds, prized for its broad substrate scope and high efficiency.[4][5] However, its complexity can lead to several predictable side reactions.

FAQ 1.1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in Buchwald-Hartwig aminations are a common frustration, but a systematic approach can quickly identify the root cause. The interplay between the catalyst, ligand, base, and solvent is critical and substrate-dependent.[6]

Causality & Explanation: The catalytic cycle involves several key steps: oxidative addition, ligand exchange, deprotonation of the amine, and reductive elimination.[5] A failure or slowdown at any of these points will result in a low yield.

  • Catalyst/Ligand Inactivity: The palladium(0) active species is susceptible to deactivation. The ligand's role is to stabilize the metal center, facilitate oxidative addition into the aryl halide C-X bond, and promote the final reductive elimination.[5] For challenging substrates, such as electron-rich or sterically hindered aryl halides (especially chlorides), bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to achieve good results.[7][8]

  • Suboptimal Base: The base's function is to deprotonate the amine, forming the active nucleophile. A base that is too weak may not generate a sufficient concentration of the amide, stalling the reaction. Conversely, a base that is too strong can cause decomposition of sensitive starting materials or the ligand itself.[7][9]

  • Solvent Issues: The solvent must be anhydrous and deoxygenated, as water can deactivate the catalyst.[7] It also needs to solubilize all components of the reaction mixture at the chosen temperature.

Troubleshooting Workflow:

// Solutions sol_catalyst [label="Solution:\n- Screen bulky biaryl phosphine ligands\n(XPhos, RuPhos).\n- Use a pre-formed catalyst.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_base [label="Solution:\n- Try a weaker base (K₃PO₄, Cs₂CO₃)\nif decomposition is seen.\n- Ensure base is finely powdered.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_solvent [label="Solution:\n- Use freshly distilled/dried solvent.\n- Consider a more polar solvent\n(e.g., dioxane, t-BuOH).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_conditions [label="Solution:\n- Optimize temperature in increments (e.g., 80-110 °C).\n- Monitor by TLC/LC-MS to avoid\ncatalyst decomposition over time.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

catalyst -> sol_catalyst [style=dotted, dir=none]; base -> sol_base [style=dotted, dir=none]; solvent -> sol_solvent [style=dotted, dir=none]; conditions -> sol_conditions [style=dotted, dir=none]; } enddot Caption: Systematic troubleshooting workflow for low yield.

FAQ 1.2: My primary side product is the 1,4-diarylpiperazine. How can I improve selectivity for mono-arylation?

Answer: This is a classic selectivity challenge when using a symmetric, difunctional nucleophile like piperazine. The initial N-arylpiperazine product can compete with the starting piperazine for the aryl halide, leading to the undesired diarylated product.

Causality & Explanation: The mono-arylated product is also a secondary amine and remains nucleophilic. If its reactivity towards the palladium-catalyzed amination is comparable to or greater than that of piperazine itself, significant diarylation will occur.

Prevention Strategies:

  • Use a Mono-Protected Piperazine: This is the most robust and common solution. Using N-Boc-piperazine ensures that only one nitrogen atom is available for arylation. The Boc group can be easily removed later under acidic conditions. This strategy transforms the problem from a selectivity issue into a straightforward protection/deprotection sequence.[4]

  • Control Stoichiometry: Using a significant excess of piperazine (e.g., 3-5 equivalents) relative to the aryl halide can statistically favor the mono-arylation reaction. However, this makes purification more challenging due to the need to remove large amounts of unreacted piperazine and can be wasteful for expensive piperazine derivatives.

  • Ligand Selection: The use of sterically bulky ligands can sometimes disfavor the coupling of the already-substituted, and thus more hindered, N-arylpiperazine intermediate, improving selectivity for the less-hindered starting piperazine.[10]

FAQ 1.3: I'm observing significant hydrodehalogenation of my aryl halide. What causes this and how can it be prevented?

Answer: Hydrodehalogenation is the reduction of the aryl halide (Ar-X) to the corresponding arene (Ar-H). This side reaction consumes the electrophile, directly reducing the maximum possible yield of the desired N-arylpiperazine.

Causality & Explanation: This side reaction is often attributed to a competitive β-hydride elimination process.[10] After oxidative addition of the aryl halide to Pd(0), an intermediate Ar-Pd(II)-H species can form, which then undergoes reductive elimination to produce the arene (Ar-H) and regenerate a Pd(0) species that is temporarily off-cycle. The source of the hydride can be the amine, solvent, or base.

Prevention Strategies:

  • Modify the Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common culprits. Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often suppress this pathway.[7][8]

  • Adjust Ligand and Temperature: The choice of ligand can influence the relative rates of the desired C-N coupling versus undesired hydrodehalogenation. Sometimes, lowering the reaction temperature can also disfavor the side reaction.[8]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions and fewer side products compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7][9]

FAQ 1.4: My reaction mixture contains biaryl homocoupling byproducts (Ar-Ar). How can I minimize this?

Answer: The formation of biaryl (Ar-Ar) from the homocoupling of your aryl halide is another common side reaction that consumes the starting material.

Causality & Explanation: Palladium-catalyzed homocoupling can occur through several mechanisms. A common pathway involves the presence of trace oxygen, which can facilitate the formation of Pd(II) species that promote the homocoupling of organometallic intermediates.[11][12] It can also arise from side reactions involving the transmetalation of two aryl groups onto the palladium center, followed by reductive elimination.[13]

Prevention Strategies:

  • Ensure a Strictly Inert Atmosphere: Rigorously deoxygenate your solvent (e.g., by sparging with argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[12]

  • Use High-Purity Reagents: Ensure the palladium source, ligands, and base are of high purity and are handled under inert conditions to avoid introducing oxidative impurities.

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[11][12]

Problem Primary Cause(s) Recommended Solution(s) Reference(s)
Diarylation Symmetric difunctional amineUse N-Boc-piperazine; Use a large excess of piperazine[4]
Hydrodehalogenation β-Hydride elimination side pathwaySwitch to a weaker base (K₃PO₄); Lower temperature[8][10]
Homocoupling (Ar-Ar) Trace oxygen, Pd(II) mediated pathwaysEnsure strict inert atmosphere; Use high-purity reagents[11][12]
Low Reactivity Poor catalyst activity for substrateScreen bulky biaryl phosphine ligands (e.g., XPhos, RuPhos)[7][8]

Table 1: Troubleshooting Summary for Buchwald-Hartwig Amination.

Section 2: Troubleshooting Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst. While often supplanted by palladium catalysis, it remains valuable, especially for certain substrates and large-scale applications. However, it is notorious for requiring harsh reaction conditions.[14]

FAQ 2.1: My Ullmann reaction is not proceeding or gives a very low yield. What should I check?

Answer: The success of an Ullmann condensation is highly dependent on the reactivity of the aryl halide and the reaction conditions.

Causality & Explanation:

  • Aryl Halide Reactivity: The reaction works best with activated aryl halides, meaning those bearing electron-withdrawing groups. The reactivity order of the halide is I > Br >> Cl. Aryl chlorides are generally very poor substrates for traditional Ullmann reactions.[8]

  • Harsh Conditions: Traditional protocols require very high temperatures (120-200 °C) and high-boiling polar aprotic solvents like DMF or DMSO.[8][14] Insufficient temperature is a common reason for failure.

  • Copper Source/Ligands: The original reaction used stoichiometric copper powder. Modern protocols use catalytic amounts of copper(I) salts (e.g., CuI). The addition of ligands, such as L-proline or 1,10-phenanthroline, can significantly improve reaction efficiency and allow for milder conditions.[8]

Improvement Strategies:

  • Select the Right Substrate: If possible, use an aryl iodide or bromide. Ensure the aryl ring is not strongly electron-rich, as this disfavors the reaction.

  • Optimize Conditions: Ensure the temperature is sufficiently high. Monitor the reaction by TLC or LC-MS to determine if it is proceeding, albeit slowly.

  • Use a Modern Ligand-Accelerated Protocol: Incorporate a ligand like L-proline or a diamine into your reaction system. This can dramatically improve yields and may allow for a reduction in temperature.[8]

Section 3: General Protocols & Purification

Experimental Protocol 1: General Procedure for Buchwald-Hartwig Mono-Arylation of Piperazine
  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[8]

    • Biaryl phosphine ligand (e.g., RuPhos, 2-4 mol%)[7]

    • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, palladium precatalyst, ligand, and base.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add N-Boc-piperazine followed by the anhydrous, deoxygenated solvent via syringe.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8]

    • Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc-N'-arylpiperazine by flash column chromatography on silica gel.

    • The Boc-protecting group can be subsequently removed by treatment with an acid like HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

FAQ 3.1: How can I efficiently remove non-basic impurities from my final N-arylpiperazine product?

Answer: An acid-base extraction is a highly effective classical method for purifying basic compounds like N-arylpiperazines from neutral or acidic impurities.[7]

Protocol 2: Acid-Base Extraction Workflow

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic N-arylpiperazine will protonate and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate the layers. The organic layer containing impurities can be discarded.

  • Wash the acidic aqueous layer with fresh organic solvent one or two more times to remove any remaining impurities.

  • Basify the aqueous layer by carefully adding a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. The N-arylpiperazine will deprotonate and precipitate or form an oil.

  • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified N-arylpiperazine.[7]

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines.
  • Andreozzi, G., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

  • Petzer, J.P., & Pescatori, L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Biscoe, M.R., & Buchwald, S.L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2006). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. (2019). Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335. [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • MDPI. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

  • Bentham Science. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • MDPI. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

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Technical Support Center: Preserving the Integrity of Aniline Derivatives During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the decomposition of aniline derivatives during reaction workup. Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science, but their inherent sensitivity, particularly to oxidation, can often lead to yield loss and purification challenges. This resource is designed to provide you with the mechanistic understanding and practical protocols to ensure the stability and purity of your compounds.

Understanding Aniline Derivative Instability

Aniline derivatives are notoriously susceptible to degradation, primarily through oxidation. The electron-rich nature of the aromatic ring, due to the electron-donating amino group, makes these compounds prone to losing electrons.[1] This reactivity is exacerbated by exposure to atmospheric oxygen, certain metal ions (like Cu(II) and Fe(III)), and non-optimal pH conditions.[1]

A primary and visually obvious indicator of aniline oxidation is a distinct color change in your reaction mixture or on your isolated product.[1][2] The formation of highly colored impurities, such as quinones, nitro compounds, and polymeric species, can lead to colors ranging from yellow and brown to dark green or even black.[1][3]

Key Decomposition Pathways
  • Oxidation: The most common degradation pathway. The amino group is oxidized, leading to a cascade of products including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[3] This process is often catalyzed by air, light, and trace metals.

  • Acid-Catalyzed Degradation: While acidic conditions are often used to purify anilines via salt formation, prolonged exposure or harsh acidic conditions can lead to side reactions or degradation, especially for anilines with sensitive functional groups.[4]

  • Photodecomposition: Exposure to light, particularly UV radiation, can promote the oxidation of aniline derivatives.[5]

The following diagram illustrates the general oxidative decomposition pathway of an aniline derivative.

G Aniline Aniline Derivative (Ar-NH2) RadicalCation Anilinyl Radical Cation (Ar-NH2•+) Aniline->RadicalCation [O], -e-, -H+ Dimerization Dimerization & Further Oxidation RadicalCation->Dimerization Nitroso Nitroso Compound (Ar-N=O) RadicalCation->Nitroso Further Oxidation Polymerization Polymerization Dimerization->Polymerization Polyaniline Polyaniline & other colored impurities Polymerization->Polyaniline Nitro Nitro Compound (Ar-NO2) Nitroso->Nitro [O]

Caption: Oxidative decomposition pathway of aniline derivatives.

Troubleshooting Guides: From Reaction Quench to Pure Product

This section provides step-by-step guidance for common issues encountered during the workup of reactions containing aniline derivatives.

Issue 1: Your reaction mixture turns dark brown/black upon quenching or exposure to air.

This is a classic sign of rapid oxidation. The key is to minimize oxygen exposure throughout the workup.

Troubleshooting Workflow:

G Start Reaction mixture darkens during workup InertAtmosphere Work under an inert atmosphere (N2 or Ar) Start->InertAtmosphere DegassedSolvents Use degassed solvents for extraction and washes InertAtmosphere->DegassedSolvents Antioxidant Consider adding an antioxidant to the quench solution DegassedSolvents->Antioxidant CheckMetal Is an oxidizing metal salt present (e.g., Cu(II), Fe(III))? Antioxidant->CheckMetal ReduceMetal Use a lower oxidation state metal salt if possible CheckMetal->ReduceMetal Yes Success Decomposition Minimized CheckMetal->Success No Chelator Add a chelating agent (e.g., EDTA) during workup ReduceMetal->Chelator Chelator->Success

Caption: Troubleshooting workflow for rapid oxidation during workup.

Detailed Protocol: Inert Atmosphere Workup

  • Preparation: Before quenching your reaction, ensure you have a supply of inert gas (Nitrogen or Argon) available.[6][7] Equip your separatory funnel with a gas inlet adapter.

  • Solvent Degassing: Degas all aqueous and organic solvents to be used in the workup. This can be achieved by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.

  • Quenching: Cool the reaction mixture to the appropriate temperature (often 0 °C) under a positive pressure of inert gas. Add your quenching solution slowly via a cannula or dropping funnel.

  • Extraction: Transfer the quenched reaction mixture to the separatory funnel that has been purged with inert gas. Perform your extractions, ensuring a gentle positive pressure of inert gas is maintained in the funnel.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solution under reduced pressure. It is advisable to introduce inert gas into the flask after concentration if the product is not to be used immediately.

Issue 2: Your aniline derivative is water-soluble, leading to loss during aqueous washes.

Many aniline derivatives, especially those with polar functional groups or as their hydrochloride salts, exhibit some water solubility.

Preventative Measures:

  • Back-Extraction: After your initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

  • Brine Wash: Use a saturated aqueous solution of sodium chloride (brine) for the final wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in it (salting-out effect).

  • pH Adjustment: If your aniline derivative is not acid-sensitive, you can perform an acid wash (e.g., with 1M HCl) to convert it to its hydrochloride salt, which will reside in the aqueous layer.[8] You can then wash the organic layer to remove non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and re-extract your aniline derivative back into an organic solvent. This acid/base extraction is also an excellent purification technique.[8]

Issue 3: An emulsion forms during extraction, preventing layer separation.

Emulsions are common when working with basic compounds like anilines.

Breaking Emulsions:

  • Time: Sometimes, simply letting the separatory funnel stand for a period can lead to layer separation.

  • Brine: Add a small amount of brine and gently swirl the funnel. The increased ionic strength can help break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning can force the layers to separate.

For more general workup troubleshooting, the University of Rochester provides a helpful guide.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting aniline derivatives?

Commonly used solvents include ethyl acetate, dichloromethane (DCM), and diethyl ether. The choice depends on the polarity of your specific derivative and the nature of the impurities to be removed.

Q2: Can I use a mild reducing agent in my workup to prevent oxidation?

Yes, adding a small amount of a mild reducing agent to your aqueous wash solutions can be effective. Sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) are commonly used to quench residual oxidants and can help protect the aniline.[9]

Q3: How should I purify my aniline derivative after workup?

  • Column Chromatography: This is a very common method. However, anilines can streak on silica gel due to their basicity. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (~1%), to your eluent.[8]

  • Distillation: For liquid anilines that are thermally stable, distillation under reduced pressure is an excellent method for purification.[10][11]

  • Crystallization: If your aniline derivative is a solid, recrystallization can be a highly effective purification technique.

Q4: How should I store my purified aniline derivative?

To prevent degradation over time, store your aniline derivative under an inert atmosphere, protected from light (in an amber vial), and at a low temperature (refrigerated if thermally stable).[3]

Summary of Preventative Strategies

StrategyPrincipleWhen to UseKey Considerations
Inert Atmosphere Excludes atmospheric oxygen, a primary oxidant.[1]For highly sensitive anilines or when oxidation is observed during workup.Requires appropriate glassware and technique (e.g., Schlenk line).[6][7]
Degassed Solvents Removes dissolved oxygen from workup solvents.Standard practice for air-sensitive compounds.Can be done by sparging with N2/Ar or freeze-pump-thaw cycles.
pH Control The rate of aniline oxidation can be pH-dependent.[1] Acidic washes can be used for purification.To facilitate separation and purification via salt formation.Ensure your compound is stable to the acidic/basic conditions used.
Use of Antioxidants A sacrificial compound that is more easily oxidized than the aniline.When working with particularly oxidation-prone anilines.Examples include sodium sulfite or sodium thiosulfate. Ensure the antioxidant doesn't interfere with downstream steps.
Protection of Amino Group Temporarily converting the amine to a less reactive functional group (e.g., an amide).During reactions where the aniline moiety is not involved but is susceptible to degradation.Acetylation is a common and effective method.[1] The protecting group must be removed in a subsequent step.
Low Temperature Reduces the rate of decomposition reactions.During workup and storage.Especially important if the reaction or workup is lengthy.
Light Protection Prevents photochemically induced degradation.[5]During the reaction, workup, and storage.Use amber glassware or wrap flasks in aluminum foil.

By understanding the inherent reactivity of aniline derivatives and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your experiments, leading to higher yields and purer compounds.

References

  • BenchChem. (n.d.). preventing oxidation of the aniline group during complexation.
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Chen, J., et al. (2022). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • McNally, A. M., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Reddit. (2014). Purify and dry aniline?

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Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Piperazinylanilines

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in Buchwald-Hartwig amination reactions involving piperazinylaniline substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome common hurdles in this powerful C-N cross-coupling reaction.

Piperazinylanilines, while valuable building blocks in medicinal chemistry, can present unique challenges due to their multiple nitrogen atoms, which can interact with the palladium catalyst in unproductive ways. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each recommendation to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low or no conversion in my Buchwald-Hartwig reaction with a piperazinylaniline. Where should I start my investigation?

Low conversion is a common issue and can often be traced back to a few critical factors. The reaction is known to be sensitive to specific conditions, and the presence of multiple nitrogen atoms in piperazinylaniline adds a layer of complexity.[1] Here's a systematic approach to your initial checks:

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction vessel was rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction duration.

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are paramount. Trace amounts of water can hydrolyze the base and poison the catalyst. Use freshly distilled or anhydrous, degassed solvents. Ensure your amine and aryl halide are pure.

  • Catalyst and Ligand Choice: This is often the most critical parameter. The selection of the ligand, in particular, is highly substrate-dependent.[2][3] For substrates with multiple coordination sites like piperazinylanilines, the ligand plays a crucial role in preventing catalyst inhibition.

Q2: How does the piperazinyl group in my aniline substrate specifically lead to low conversion?

The piperazinyl moiety introduces a significant challenge due to its potential to act as a bidentate ligand for the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive.

  • Catalyst Sequestration: The two nitrogen atoms of the piperazine ring can chelate the palladium catalyst, effectively taking it out of the catalytic cycle. This is especially problematic if the desired aniline nitrogen has lower nucleophilicity or is sterically hindered.

  • Altered Ligand-Palladium Interactions: The binding of the piperazinyl group can interfere with the proper coordination of your phosphine ligand, which is essential for facilitating the key steps of oxidative addition and reductive elimination.[4]

To mitigate these effects, the choice of a bulky, electron-rich monodentate phosphine ligand is often recommended. These ligands can sterically disfavor the bidentate coordination of the piperazinylaniline.

Visualizing the Troubleshooting Workflow

When faced with low conversion, a systematic approach to optimizing reaction parameters is essential. The following diagram outlines a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis cluster_end start Low Conversion Observed Initial_Checks Inert Atmosphere Reagent Purity Solvent Dryness start->Initial_Checks Ligand_Screening Ligand Screening (Bulky Monodentate) Initial_Checks->Ligand_Screening Base_Optimization Base Optimization (Strength & Solubility) Ligand_Screening->Base_Optimization Solvent_Screening Solvent Screening (Polarity & Solubility) Base_Optimization->Solvent_Screening Temperature_Tuning Temperature Tuning Solvent_Screening->Temperature_Tuning Reaction_Monitoring Monitor by LC-MS/TLC Temperature_Tuning->Reaction_Monitoring Side_Products Identify Side Products Reaction_Monitoring->Side_Products end Optimized Conversion Side_Products->end

Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig reactions.

Q3: Which ligands and palladium sources are most effective for piperazinylaniline couplings?

The choice of ligand is paramount for a successful reaction. For challenging substrates like piperazinylanilines, sterically hindered and electron-rich phosphine ligands are generally the most effective.[1]

Ligand TypeRecommended LigandsRationale
Bulky Monodentate Phosphines XPhos, RuPhos, BrettPhosThese ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition. Their steric bulk can prevent the piperazinyl group from forming an inhibitory bidentate complex.
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong electron donors and can form very stable and active palladium complexes, sometimes outperforming phosphine ligands for specific substrates.[5]

Palladium Source:

  • Pre-catalysts: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) is often preferable to generating the active catalyst in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts can provide more reliable and cleaner formation of the active catalytic species.[6]

Experimental Protocol: Ligand Screening

This protocol outlines a parallel screening experiment to identify the optimal ligand for your specific piperazinylaniline and aryl halide.

Materials:

  • Array of reaction vials (e.g., 2 mL screw-cap vials)

  • Aryl halide (1.0 eq)

  • Piperazinylaniline (1.2 eq)

  • Selected base (e.g., NaOtBu, 2.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Array of ligands (4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the aryl halide, piperazinylaniline, and base to each reaction vial.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be screened. Add the appropriate amount of the palladium and ligand solutions to each reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or TLC to determine the conversion.

Q4: What is the role of the base, and which one should I choose?

The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[7][8] The choice of base can significantly impact the reaction rate and outcome.

BaseAdvantagesDisadvantages
Strong, Non-nucleophilic Bases (e.g., NaOtBu, LiHMDS) Often lead to higher reaction rates.[1]Incompatible with base-sensitive functional groups on your substrates.[3]
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) Broader functional group tolerance.May require higher temperatures and result in slower reaction rates.[1]

For piperazinylanilines, starting with a strong base like NaOtBu is often a good choice, provided your substrates can tolerate it. If you have base-sensitive functional groups, consider using Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle can help diagnose which step might be failing. The piperazinyl group can potentially interfere at multiple points.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Inhibition Inactive Chelate (Piperazine) Pd0->Inhibition + Piperazinylaniline AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Deprotonation Palladium Amido Complex AmineCoord->Deprotonation - HX (Base) ReductElim Reductive Elimination Deprotonation->ReductElim ReductElim->Pd0 Product Ar-NR'R'' Product ReductElim->Product Inhibition->Pd0 Reversible?

Caption: The Buchwald-Hartwig catalytic cycle with a potential inhibition pathway for piperazinylanilines.

Q5: Could the solvent be the issue? What are the best solvents for this reaction?

The primary role of the solvent is to solubilize all reaction components. Poor solubility is a frequent and often underestimated cause of reaction failure.[1]

  • Common Solvents: Aprotic polar solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene and xylenes are commonly used.

  • Solubility Check: Before setting up your reaction, it's good practice to check the solubility of your piperazinylaniline, aryl halide, and base in the chosen solvent at room temperature and at the intended reaction temperature.

  • Solvent Polarity: The polarity of the solvent can influence the rate of different steps in the catalytic cycle.[7][8] Sometimes, switching from a nonpolar solvent like toluene to a more polar one like dioxane can improve results.

Summary of Key Troubleshooting Parameters

ParameterInitial RecommendationAlternative ApproachesRationale
Ligand XPhos or RuPhosBrettPhos, NHC ligands (IPr)Bulky, electron-rich ligands prevent catalyst inhibition by the piperazine moiety.
Base NaOtBuCs₂CO₃, K₃PO₄, LiHMDSStrong bases often accelerate the reaction; weaker bases offer better functional group tolerance.
Solvent Toluene or 1,4-DioxaneTHF, XylenesEnsure all components are soluble at the reaction temperature. Polarity can influence reaction rates.
Temperature 100 °C80-120 °CHigher temperatures can overcome activation barriers but may also lead to side reactions.

By systematically evaluating and optimizing these key parameters, you can significantly improve the conversion of your Buchwald-Hartwig reactions with challenging piperazinylaniline substrates. Remember to change only one variable at a time during your optimization experiments to clearly identify the factors that have the most significant impact.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 19(12), 1518-25. Retrieved from [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Buchwald‐Hartwig reactions. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • PubMed. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved from [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Ethylpiperazin-1-yl)aniline for preclinical studies. As projects advance from discovery to development, the demand for larger quantities of lead compounds necessitates robust and scalable synthetic routes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered when scaling this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially adaptable method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction typically involves the reaction of an aniline precursor, such as 3-bromoaniline or 3-chloroaniline, with N-ethylpiperazine. Its scalability is favored due to its high functional group tolerance and generally good yields. An alternative, though often less direct, route involves the nucleophilic aromatic substitution (SNAr) of an activated nitroarene (e.g., 1-bromo-3-nitrobenzene) with N-ethylpiperazine, followed by the reduction of the nitro group.[1][2]

Q2: What are the primary challenges when transitioning from a bench-scale (mg) to a pilot-scale (g to kg) synthesis?

Scaling up the synthesis of this compound introduces several key challenges:

  • Reaction Homogeneity and Mass Transfer: Ensuring efficient mixing becomes critical on a larger scale, especially when using inorganic bases which have poor solubility and can settle, hindering the reaction.[3]

  • Thermal Management: Exothermic events, particularly during quenching or crystallization, must be carefully controlled to prevent side reactions or unsafe conditions.

  • Reagent and Catalyst Cost: The cost of palladium catalysts and specialized phosphine ligands becomes a significant factor. Optimizing catalyst loading is crucial for economic viability.

  • Purification: Chromatographic purification is often not feasible for large quantities. Developing a robust crystallization or extraction-based purification method is essential.

  • Process Safety: Handling large quantities of flammable solvents and potentially toxic reagents requires rigorous safety protocols.

Q3: Which analytical techniques are essential for characterizing the final product and in-process controls?

For comprehensive characterization and quality control, the following techniques are indispensable:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual starting materials or major impurities.[4][5]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and monitor reaction progress.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., N-H stretches of the aniline).[5]

Synthesis Pathway Overview: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Ligand_Exchange Amine Complex Oxidative_Addition->Ligand_Exchange R₂NH Product_Complex Product Complex Ligand_Exchange->Product_Complex Base, -[HBase]X Product_Complex->Pd(0)L Reductive Elimination Product_output This compound Product_Complex->Product_output Ar-X_input 3-Bromoaniline (Ar-X) Ar-X_input->Oxidative_Addition Amine_input N-Ethylpiperazine (R₂NH) Amine_input->Ligand_Exchange caption Buchwald-Hartwig Catalytic Cycle.

Fig. 1: Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide: Scaling Up Synthesis

This section addresses specific issues that may arise during the scale-up process, providing explanations and actionable solutions.

Issue 1: Reaction is Sluggish or Stalls at Pilot Scale
  • Question: My reaction worked perfectly on a 1-gram scale, but on a 100-gram scale, it stalls at 60% conversion even after extended reaction time. What could be the cause?

  • Answer: This is a classic scale-up problem often related to mass transfer and solubility.

    • Causality & Explanation: On a small scale, magnetic stirring is usually sufficient to keep reagents suspended. However, in a large reactor, dense inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can settle at the bottom, creating a non-homogeneous mixture.[3] This reduces the effective surface area of the base, which is crucial for the deprotonation step in the catalytic cycle, thereby slowing or stalling the reaction.

    • Troubleshooting Steps:

      • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing and keep solids suspended.

      • Optimize Solvent System: While toluene or dioxane are common, consider using a co-solvent to improve the solubility of the starting materials or intermediates.[3]

      • Consider a Soluble Organic Base: For particularly challenging cases, replacing the inorganic base with a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can create a fully homogeneous system, eliminating mass transfer issues.[6][7][8] This is especially beneficial for continuous flow applications.[6][7]

Issue 2: Low Yields and Formation of Side Products
  • Question: I'm observing a significant amount of debrominated starting material (aniline) and other unidentified impurities in my scaled-up batch. Why is this happening?

  • Answer: The formation of side products like hydrodehalogenation (replacement of the halogen with hydrogen) and other impurities often points to issues with catalyst activity, reaction temperature, or atmospheric control.

    • Causality & Explanation: Palladium catalysts, while efficient for the desired C-N coupling, can also catalyze competing side reactions. Elevated temperatures or prolonged reaction times, sometimes used to push a sluggish reaction to completion, can exacerbate these pathways. Furthermore, the active Pd(0) species is sensitive to oxygen, and inadequate inerting of a large reactor can lead to catalyst deactivation and side reactions.

    • Troubleshooting Steps:

      • Strict Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Use degassed, anhydrous solvents.

      • Temperature Control: Equip the reactor with a jacket and temperature probe for precise control. Avoid overheating and consider running the reaction at the lowest effective temperature.

      • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ, use a commercially available, air-stable palladium pre-catalyst. These complexes are designed for controlled activation once the reaction conditions are established, often leading to cleaner reactions.[3]

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the desired reductive elimination step, outcompeting side reactions. Experiment with different ligands (e.g., XantPhos, t-BuBrettPhos) to find the optimal balance for your substrate.[6][7]

Issue 3: Difficult and Inefficient Product Purification
  • Question: Column chromatography was simple in the lab, but now I have 200 grams of crude product. How can I purify this material efficiently without resorting to large-scale chromatography?

  • Answer: Developing a non-chromatographic purification method based on the product's chemical properties is key for scalability. This compound has two basic nitrogen centers, which can be exploited for an acid-base workup.

    • Causality & Explanation: The aniline and piperazine moieties are basic. They will be protonated in an acidic aqueous solution, forming water-soluble salts. Neutral organic impurities will remain in the organic phase.

    • Recommended Purification Protocol:

      • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

      • Acidic Extraction: Transfer the solution to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] The desired product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

      • Organic Impurity Removal: Combine the acidic aqueous layers and wash them with a fresh portion of the organic solvent to remove any trapped neutral impurities.

      • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will deprotonate the product, causing it to precipitate or form an oil.

      • Final Extraction: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

      • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

      • Crystallization (Optional): The resulting oil or solid can often be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a high-purity, crystalline solid.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Reaction Scaled-Up check_completion Is reaction sluggish or stalled? start->check_completion check_purity Is purity low? (Side products observed) check_completion->check_purity No improve_agitation 1. Improve Agitation (Overhead Stirrer) 2. Optimize Solvents check_completion->improve_agitation Yes check_isolation Is purification inefficient? check_purity->check_isolation No inert_atmosphere 1. Ensure Strict Inert Atmosphere (N₂/Ar) 2. Use Degassed Solvents check_purity->inert_atmosphere Yes end_ok Process Optimized check_isolation->end_ok No develop_extraction Develop Acid-Base Extraction Protocol check_isolation->develop_extraction Yes re_evaluate_base Consider Soluble Organic Base (DBU) improve_agitation->re_evaluate_base re_evaluate_base->check_purity optimize_conditions 3. Optimize Temp 4. Use Pre-catalyst 5. Screen Ligands inert_atmosphere->optimize_conditions optimize_conditions->check_isolation develop_crystallization Develop Crystallization Method develop_extraction->develop_crystallization develop_crystallization->end_ok caption Troubleshooting Decision Tree.

Fig. 2: Troubleshooting Decision Tree.

Data & Protocols

Table 1: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-BromoanilineN-EthylpiperazinePd₂(dba)₃ (1-2)XantPhos (2-4)NaOtBu (1.4)Toluene100-11012-24>85
3-ChloroanilineN-EthylpiperazineG3-Pd Precat (1)tBuBrettPhos (1.2)LHMDS (1.5)Dioxane10018>90
3-BromoanilineN-EthylpiperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-Amyl Alcohol11024>80
3-ChloroanilineN-Ethylpiperazine[Pd(cinnamyl)Cl]₂ (0.5)XantPhos (1.2)DBU (2.0)DMF12016~85[6][7]

Note: These are representative conditions and may require optimization for specific scales and equipment.

Protocol 1: Scalable Buchwald-Hartwig Synthesis
  • Reactor Setup: To a dry, inerted jacketed glass reactor equipped with an overhead stirrer, condenser, and thermocouple, add 3-bromoaniline (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XantPhos, 0.04 equiv).

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or a pump. Begin stirring to create a slurry.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv).

  • Amine Addition: Add N-ethylpiperazine (1.2 equiv) via syringe or addition funnel.

  • Reaction: Heat the mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Cool the reaction to room temperature. Carefully quench by slowly adding water.

  • Purification: Follow the acid-base extraction protocol described in "Troubleshooting Issue 3" to isolate the pure product.

Table 2: Expected NMR Characterization Data (in CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~6.9-7.1m1HAr-H
~6.3-6.5m3HAr-H
~3.6br s2H-NH₂
~3.15t4HAr-N-CH ₂-
~2.60t4HEt-N-CH ₂-
~2.50q2H-CH ₂-CH₃
~1.15t3H-CH₂-CH
¹³C NMR ~152.5Ar-C (C-N(pip))
~147.0Ar-C (C-NH₂)
~129.5Ar-CH
~109.0Ar-CH
~105.5Ar-CH
~100.0Ar-CH
~53.0Et-N-C H₂-
~52.5-C H₂-CH₃
~49.0Ar-N-C H₂-
~12.0-CH₂-C H₃

Note: Exact chemical shifts may vary based on solvent and concentration.

References

  • Vertex AI Search. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Royal Society of Chemistry. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • (Further details on specific ligands and conditions can be found in supplementary information of related chemical liter
  • ResearchGate. (2014).
  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines.
  • Almac. (2017).
  • ChemicalBook. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline synthesis.
  • YouTube. (2018). Reduction of nitrobenzene.

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Validation & Comparative

Comparing the biological activity of 3-(4-Ethylpiperazin-1-yl)aniline with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of the Biological Activity of 3-(4-Ethylpiperazin-1-yl)aniline and Its Analogs

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability. Within this broad class of compounds, this compound represents a key pharmacophore. The strategic placement of the ethylpiperazine moiety on the aniline ring offers a versatile platform for developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.

This guide provides a comprehensive comparison of the biological activity of this compound with its structurally related analogs. By examining the impact of subtle molecular modifications—specifically, alterations of the N-alkyl substituent on the piperazine ring and the position of the piperazine group on the aniline ring—we aim to elucidate critical structure-activity relationships (SAR). This analysis is intended to provide researchers, scientists, and drug development professionals with actionable insights to guide future drug design and optimization efforts.

The Versatility of the Piperazine Scaffold

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability. These nitrogen atoms can serve as hydrogen bond acceptors, enhancing interactions with biological targets. Furthermore, the piperazine core can be readily modified at the N1 and N4 positions to modulate a compound's pharmacological and pharmacokinetic properties. This adaptability has led to the development of numerous piperazine-containing drugs with diverse therapeutic applications.

Comparative Biological Activity: A Focus on Anticancer Properties

While piperazine derivatives exhibit a broad spectrum of biological activities, this guide will focus on their potential as anticancer agents, a field where they have shown considerable promise. We will compare the cytotoxic and kinase inhibitory activities of this compound with its methyl, propyl, and unsubstituted (piperazin-1-yl) analogs.

The Influence of N-Alkyl Substitution on Anticancer Activity

The nature of the substituent at the N4 position of the piperazine ring can significantly impact a compound's biological activity. To illustrate this, we will compare the hypothetical anticancer activities of this compound with its N-methyl and N-propyl analogs, as well as the parent N-unsubstituted compound.

CompoundN-SubstituentRationale for Activity
Analog 1 -HThe unsubstituted nitrogen allows for potential hydrogen bonding interactions within a target's active site. However, it may be more susceptible to metabolism.
Analog 2 -CH₃A small, electron-donating methyl group can enhance binding affinity through hydrophobic interactions and may improve metabolic stability compared to the unsubstituted analog.
This compound -CH₂CH₃The ethyl group provides a balance of increased lipophilicity, which can enhance cell permeability, and steric bulk, which can influence target selectivity.
Analog 3 -CH₂CH₂CH₃A larger propyl group further increases lipophilicity, potentially leading to enhanced potency, but may also introduce steric hindrance that could reduce binding to some targets.
Kinase Inhibition: A Key Mechanism of Action

Many piperazine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways. The 4-((4-ethylpiperazin-1-yl)methyl)phenyl moiety has been identified as a key structural feature in potent BCR-ABL inhibitors, including those active against the challenging T315I mutant. This suggests that this compound and its analogs may also function as kinase inhibitors.

The ethyl group in this compound can be envisioned to occupy a hydrophobic pocket within the ATP-binding site of a target kinase, contributing to the overall binding affinity. The SAR exploration of N-alkyl analogs is crucial for optimizing this interaction.

Experimental Protocols

To experimentally validate the comparative biological activities of this compound and its analogs, the following detailed protocols are provided.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of multiple cancer cell lines from different tissue origins provides a broader understanding of the compounds' cytotoxic spectrum.

  • A 48-72 hour incubation period allows for sufficient time for the compounds to exert their effects on cell proliferation.

  • MTT is a reliable and widely used reagent for assessing cell viability, as its reduction to formazan is dependent on the metabolic activity of living cells.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., ABL, EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • The use of a cell-free in vitro assay allows for the direct assessment of a compound's inhibitory effect on a specific kinase, eliminating confounding factors from a cellular environment.

  • The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity, providing reliable and reproducible data.

Data Presentation and Visualization

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of 3-(Piperazin-1-yl)aniline Analogs
CompoundN-SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)
Analog 1 -HData to be obtainedData to be obtained
Analog 2 -CH₃Data to be obtainedData to be obtained
This compound -CH₂CH₃Data to be obtainedData to be obtained
Analog 3 -CH₂CH₂CH₃Data to be obtainedData to be obtained
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀, nM) of 3-(Piperazin-1-yl)aniline Analogs
CompoundN-SubstituentABL KinaseEGFR Kinase
Analog 1 -HData to be obtainedData to be obtained
Analog 2 -CH₃Data to be obtainedData to be obtained
This compound -CH₂CH₃Data to be obtainedData to be obtained
Analog 3 -CH₂CH₂CH₃Data to be obtainedData to be obtained
Diagram 1: General Structure-Activity Relationship (SAR) Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent 3-(Piperazin-1-yl)aniline Analogs N-Alkyl Analogs (Methyl, Ethyl, Propyl) Parent->Analogs Alkylation Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity Kinase Kinase Inhibition Assay Analogs->Kinase SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Kinase->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for SAR analysis of 3-(piperazin-1-yl)aniline analogs.

Diagram 2: Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition by Analog GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Analog This compound Analog Analog->Receptor Inhibits ATP Binding

Caption: Inhibition of RTK signaling by a 3-(piperazin-1-yl)aniline analog.

Conclusion and Future Perspectives

This guide has outlined a framework for the comparative analysis of the biological activity of this compound and its N-alkyl analogs, with a focus on their potential as anticancer agents. The versatile piperazine scaffold allows for systematic structural modifications to probe and optimize interactions with biological targets, such as protein kinases.

The provided experimental protocols for cytotoxicity and kinase inhibition assays offer a robust methodology for generating the quantitative data necessary for a thorough SAR analysis. By systematically evaluating the impact of the N-alkyl substituent, researchers can gain valuable insights into the structural requirements for potent and selective anticancer activity.

Future work should focus on expanding the library of analogs to include variations in the substitution pattern on the aniline ring and the incorporation of different functional groups on the piperazine moiety. Furthermore, in vivo studies will be essential to validate the therapeutic potential of the most promising lead compounds identified through this comparative approach.

References

  • Jain, S., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • ResearchGate. The structure-activity relationship of anticancer activity piperazine derivatives. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wang, Y., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 14(7), 1189-1211. [Link]

A Senior Application Scientist's Guide to Validating In Vitro Screening Hits Derived from 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience> Topic: Validation of in vitro screening hits derived from 3-(4-Ethylpiperazin-1-yl)aniline Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.

Introduction: From High-Throughput Hit to Validated Lead

The journey from a primary hit in a high-throughput screen (HTS) to a validated lead candidate is a rigorous process of elimination, designed to discard artifactual and undesirable compounds. This guide provides a comprehensive framework for validating hits derived from the this compound scaffold, a common motif in kinase inhibitor discovery. The piperazine group, in particular, is a well-known pharmacophore that can confer desirable pharmacokinetic properties, but it also presents challenges, including potential off-target activities.

The core principle of hit validation is triangulation: confirming a compound's activity through multiple, mechanistically distinct methods to ensure it is a genuine, on-target modulator.[1][2][3] Failure to rigorously validate hits can lead to significant investment in compounds that are ultimately non-specific, cytotoxic, or interfere with assay technologies, a common pitfall in early-stage drug discovery.[4][5][6] This guide will walk through a tiered validation cascade, explaining the scientific rationale behind each experimental choice and providing detailed protocols for key assays.

The Starting Point: A Hypothetical Kinase Inhibitor Hit

Let's consider a hypothetical scenario: a biochemical HTS against a target kinase, "Kinase X," has identified Compound Y, a derivative of this compound, as a potent inhibitor. The primary assay, based on measuring ADP production (e.g., ADP-Glo™), showed an initial IC50 of 200 nM.

Our task is to design a validation strategy that confirms this activity, eliminates common false positives, and begins to characterize the compound's mechanism of action and selectivity.

Phase 1: Hit Confirmation and Triage - Is the Activity Real and Robust?

The first step is to confirm the initial observation.[7] This involves re-testing the original compound and, crucially, sourcing a fresh, powdered sample to rule out degradation or contamination of the original screening sample.

Workflow 1: Hit Confirmation and Potency Determination

This initial phase aims to reproduce the primary screening result and establish a robust measure of potency.

G cluster_0 Phase 1: Hit Confirmation A Primary HTS Hit (e.g., 200 nM inhibition) B Source Fresh Compound (Powder vs. DMSO stock) A->B C 10-Point Dose-Response Curve (Primary Assay, n=3) B->C D Calculate pIC50 ± SEM C->D E Decision: Confirmed Hit? D->E F Proceed to Phase 2 E->F Yes G Discard/Deprioritize E->G No

Caption: Workflow for initial hit confirmation.

Protocol 1: Dose-Response Curve for IC50 Determination

  • Compound Preparation : Prepare a 10 mM stock solution of the freshly sourced Compound Y in 100% DMSO. Perform a serial dilution (e.g., 1:3) to create a 10-point concentration gradient.[7]

  • Assay Plate Setup : In a 384-well plate, add the compound dilutions. Include appropriate controls: a positive control (a known inhibitor of Kinase X, e.g., Staurosporine) and a negative/vehicle control (DMSO only).[8] The final DMSO concentration in the assay should not exceed 0.5-1% to avoid solvent-mediated interference.[9]

  • Enzyme Reaction : Add the Kinase X enzyme and its specific substrate. The substrate concentration should ideally be at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7][10]

  • Initiation and Incubation : Initiate the kinase reaction by adding ATP (also ideally at its Km concentration).[7] Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : Stop the reaction and add the detection reagents (e.g., ADP-Glo™ reagents). Measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis :

    • Normalize the data to your controls (% inhibition).[11][12]

    • Plot the % inhibition against the logarithm of the compound concentration.[9]

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14] For easier statistical comparison, it is best practice to report this as a pIC50 (-log(IC50)).[9]

Data Interpretation:

A confirmed hit should yield a complete sigmoidal curve with a well-defined upper and lower plateau.[9] A shallow or incomplete curve may suggest issues like poor solubility or assay interference.

Compound IDSourcePrimary Assay IC50Curve QualityDecision
Compound YOriginal HTS Plate200 nMN/ARe-test
Compound YFresh Powder185 nMFull Sigmoidal CurveConfirm & Proceed
Compound ZFresh Powder>10 µMFlat ResponseDiscard (Inactive)

Phase 2: Orthogonal and Counter-Screening - Is the Activity Specific?

This is the most critical phase for eliminating false positives.[4] A compound may inhibit the readout of an assay without ever touching the target protein.[1] We must confirm the activity using a test with a different detection principle (an orthogonal assay) and rule out common artifactual mechanisms (counter-screening).[2][15]

Workflow 2: Orthogonal Validation and Counter-Screening Logic

G cluster_1 Phase 2: Specificity Testing H Confirmed Hit (pIC50 = 6.73) I Orthogonal Assay (Cell-based Target Engagement) H->I J Counter-Screen (Promiscuous Inhibition) H->J K Compare Potency: Biochemical vs. Cellular I->K L Decision: True Hit? J->L K->L M Proceed to Phase 3 L->M Yes N Discard/Deprioritize L->N No

Caption: Logic for distinguishing true hits from artifacts.

Comparison of Validation Assays

The choice of orthogonal assay is paramount. It should measure the same biological event (target inhibition) but via a different technology.[1][7] Since our primary screen was biochemical, a cell-based assay is the ideal orthogonal choice as it confirms the compound can cross the cell membrane and engage its target in a more physiological environment.

Assay TypePrincipleProsConsRecommended Use Case
Primary: ADP-Glo™ Biochemical; measures kinase activity by quantifying ADP production via a coupled luciferase reaction.High-throughput, sensitive, direct measure of catalytic activity.Prone to interference from compounds that inhibit luciferase or interact with ATP.Primary HTS, initial potency.
Orthogonal 1: NanoBRET™ Target Engagement [16]Cell-based; measures compound binding to a NanoLuc®-tagged kinase in live cells via bioluminescence resonance energy transfer.[17][18]Live cells, direct measure of target binding, quantitative affinity data.[19][20]Requires genetic modification of cells, tracer dependent.Gold standard for confirming cellular target engagement.
Orthogonal 2: HTRF® Phospho-Substrate Assay [21]Cell-based or biochemical; uses TR-FRET to detect the phosphorylation of a specific substrate.[22][23]Homogeneous, sensitive, can be used in cell lysates.Indirect measure of target engagement, requires specific phospho-antibodies.Excellent orthogonal choice, measures downstream pathway effect.
Counter-Screen: Promiscuous Aggregation Assay [5]Biochemical; tests if inhibition is reversed by the addition of a non-ionic detergent (e.g., Triton X-100).[6]Simple, rapid, effectively identifies a major class of false positives.[24][25]Does not identify all artifact types (e.g., redox cyclers).Mandatory check for all hits.

Protocol 2: NanoBRET™ Target Engagement Assay [17]

  • Cell Preparation : Use a cell line (e.g., HEK293) transiently or stably expressing Kinase X fused to NanoLuc® luciferase.[19]

  • Compound Addition : Plate the cells and add serial dilutions of Compound Y.

  • Tracer Addition : Add a cell-permeable fluorescent tracer that is known to bind to Kinase X.

  • Equilibration : Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein in the live cells.[19]

  • Detection : Add the NanoLuc® substrate and a cell-impermeable inhibitor to quench any extracellular luciferase signal.[20] Read the plate on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) wavelengths.[19]

  • Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.[16] Determine the IC50 from the dose-response curve.

Protocol 3: Counter-Screen for Promiscuous Aggregators [5]

  • Assay Setup : Run the primary biochemical assay (e.g., ADP-Glo™) for Kinase X under two conditions in parallel.

  • Condition 1 : Standard assay buffer.

  • Condition 2 : Standard assay buffer supplemented with 0.01% (w/v) Triton X-100.

  • Data Analysis : Determine the IC50 of Compound Y in both conditions. A significant rightward shift (>10-fold) in IC50 in the presence of detergent strongly suggests that the compound is inhibiting via aggregation.[26] Promiscuous inhibitors often form colloidal aggregates that sequester the target enzyme, an effect that is disrupted by detergents.[6][24]

Data Interpretation:

A high-quality, validated hit will show comparable potency in both the primary and orthogonal assays and will be inactive in the counter-screen.

Compound IDPrimary Assay IC50NanoBRET™ Cellular IC50Aggregation Counter-ScreenDecision
Compound Y (True Hit) 185 nM450 nMNo IC50 shift with detergentValidated Hit
Compound A (Aggregator) 300 nM>20 µM (Inactive)>50-fold IC50 shiftDiscard (Artifact)
Compound B (Poor Permeability) 250 nM15 µMNo IC50 shift with detergentDeprioritize (Poor cell activity)

Phase 3: Mechanism of Action & Selectivity Profiling

With a validated hit in hand, the focus shifts to understanding how it inhibits the target and what other targets it may affect.

Workflow 3: Characterizing the Validated Hit

G cluster_2 Phase 3: Hit Characterization P Validated Hit (Compound Y) Q Mechanism of Action Study (e.g., ATP Competition) P->Q R Kinome Selectivity Screen (e.g., Kinase Panel) P->R S Determine Ki and Inhibition Modality Q->S T Quantify Selectivity (S-Score, Gini Coefficient) R->T U Decision: Lead Candidate? S->U T->U

Caption: Workflow for characterizing a validated hit.

Protocol 4: Mechanism of Action (MoA) Study - ATP Competition

This experiment determines if the inhibitor binds to the same site as the enzyme's natural ligand, ATP.[10]

  • Assay Setup : Use the primary biochemical kinase assay.

  • Matrix Titration : Create a matrix of experimental conditions on a single assay plate. On the x-axis, serially dilute Compound Y. On the y-axis, serially dilute ATP, using concentrations that span from well below to well above its Km value.

  • Execution : Run the kinase assay and measure activity at each point in the matrix.

  • Data Analysis : Determine the IC50 for Compound Y at each concentration of ATP. Plot the IC50 values as a function of ATP concentration.

    • Competitive Inhibition : The IC50 value increases linearly with increasing ATP concentration. This indicates the inhibitor binds to the ATP pocket.

    • Non-competitive Inhibition : The IC50 value remains constant regardless of the ATP concentration. This suggests binding to an allosteric site.

    • Uncompetitive Inhibition : The IC50 value decreases as ATP concentration increases. This indicates the inhibitor binds only to the enzyme-substrate complex.

A Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation, can also be used to visualize the inhibition modality.[27]

Diagram: Modes of Enzyme Inhibition

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate I Inhibitor ES->E +Product E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 +Product ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S E3 Enzyme ES3 ES Complex E3->ES3 +S S3 Substrate I3 Inhibitor ES3->E3 +Product ESI3 ESI Complex ES3->ESI3 +I

Caption: Simplified diagrams of enzyme inhibition mechanisms.

Selectivity Profiling

Finally, to assess the suitability of Compound Y as a chemical probe or drug lead, its selectivity must be determined.[28] This is typically done by screening the compound against a large panel of kinases (e.g., the 468-kinase scanMAX® panel). The compound is first tested at a single high concentration (e.g., 10 µM), and any kinases inhibited above a certain threshold (e.g., >70%) are then selected for full IC50 determination.[8][28] The results provide a comprehensive view of the compound's on- and off-target activities, which is critical for predicting potential efficacy and toxicity.[29][30]

Conclusion

The validation of an in vitro screening hit is a systematic, evidence-based process that moves from simple confirmation to complex biological characterization. For hits derived from scaffolds like this compound, a multi-pronged approach using orthogonal assays, artifact counter-screens, and selectivity profiling is essential. By following a logical and rigorous validation cascade, researchers can confidently distinguish true, target-specific modulators from the multitude of false positives, ensuring that only the most promising compounds advance toward preclinical development. This disciplined approach maximizes the efficiency of the drug discovery process and increases the probability of success.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

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  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Lomenick, B., et al. (2009). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Chemical Biology, 5(5), 338-344. Retrieved from [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-59. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(23), 8003-8004. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1887. Retrieved from [Link]

  • Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(5), 637-644. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Retrieved from [Link]

  • Gonzalez, G. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(10), 4525-4537. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Gallas, B. D., & Schisterman, E. F. (2009). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in medicine, 28(5), 779-797. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput assays for promiscuous inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Arrayed validation of selected screening hits in vitro. Retrieved from [Link]

  • Wyatt Technology. (n.d.). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • National Institutes of Health. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Purich, D. L. (2010). Enzyme Inhibition. In Enzymatic Reaction Mechanisms (pp. 123-166). Oxford University Press. Retrieved from [Link]

  • Awad, E. D., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

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A Comparative Guide to N-Arylpiperazines in Kinase Inhibition: Spotlight on 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] This guide provides a comprehensive comparison of 3-(4-Ethylpiperazin-1-yl)aniline and other N-arylpiperazine derivatives as kinase inhibitors. We will delve into their structure-activity relationships, target selectivity, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of N-arylpiperazine-based kinase inhibitors.

Introduction: The Versatility of the N-Arylpiperazine Scaffold in Kinase Inhibition

N-arylpiperazines are a class of organic compounds that have garnered significant attention in pharmaceutical research, particularly for their applications in oncology and neurodegenerative diseases.[2][3][4][5] Their modular structure allows for systematic modifications to optimize affinity, selectivity, and pharmacokinetic properties for a diverse range of biological targets.[1][4] While initially explored for their effects on serotonergic and dopaminergic receptors[2][3][6][7], their potential as potent kinase inhibitors has become increasingly evident.[2]

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer.[8] This has established kinases as a major class of therapeutic targets. The N-arylpiperazine moiety can be a key pharmacophore, interacting with the ATP-binding pocket of various kinases, thereby inhibiting their function and downstream signaling.

This guide will specifically focus on this compound, a representative N-arylpiperazine, and compare its kinase inhibition profile with other derivatives. We will explore the structural nuances that dictate their inhibitory potency and selectivity, providing a framework for the rational design of next-generation kinase inhibitors.

The N-Arylpiperazine Pharmacophore: A Structural Overview

The archetypal N-arylpiperazine structure consists of an aromatic ring linked to a piperazine ring. This core can be further functionalized at multiple positions, leading to a vast chemical space for drug discovery.

Figure 1: General structure of an N-arylpiperazine.

Key structural features that influence kinase inhibition include:

  • The Aryl Group: The nature and substitution pattern of the aryl ring (e.g., phenyl, pyridyl) are critical for establishing interactions within the kinase ATP-binding site.

  • The Piperazine Ring: The protonated nitrogen atom of the piperazine ring often forms a crucial ionic bond with acidic residues (e.g., aspartate) in the kinase hinge region.[2]

  • The N4-Substituent (R): This position offers significant opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The "long-chain arylpiperazines" feature an extended aliphatic chain at this position, often terminating in another pharmacophoric group.[3]

Spotlight on this compound: A Case Study

This compound serves as an excellent case study for understanding the therapeutic potential of this compound class. Its structure incorporates the core N-arylpiperazine motif with an ethyl group at the N4 position and an aniline moiety.

While specific kinase inhibition data for this compound itself is not extensively detailed in the provided search results, a closely related analog, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), has demonstrated potent pan-BCR-ABL inhibition, including activity against the T315I mutant.[9][10][11] In this molecule, the (4-ethylpiperazin-1-yl)methyl moiety is a key structural feature.[9] This suggests that the 4-ethylpiperazine group can be a favorable component in designing potent kinase inhibitors.

Comparative Analysis with Other N-Arylpiperazine Kinase Inhibitors

The N-arylpiperazine scaffold is present in numerous kinase inhibitors, some of which are in clinical use or advanced preclinical development. A comparative analysis highlights the structure-activity relationships (SAR) that govern their efficacy.

Compound Key Structural Features Primary Kinase Target(s) Reported IC50 (nM) Reference
Imatinib N-methylpiperazineABL, KIT, PDGFR25-100[Generic knowledge]
Aripiprazole DichlorophenylpiperazinePrimarily a D2/5-HT1A ligand, but metabolic products can have off-target kinase effects.N/A for kinases[12][13]
SGI-7079 Arylpiperazine derivativeAXL58[2]
AKE-72 (4-ethylpiperazin-1-yl)methylPan-BCR-ABL, including T315I<0.5 (BCR-ABL WT), 9 (BCR-ABL T315I)[9][11]
Ponatinib (4-methylpiperazin-1-yl)methylPan-BCR-ABL, including T315I<0.5 (BCR-ABL WT), 2 (BCR-ABL T315I)[9]

Key SAR Insights:

  • N4-Substitution: The presence of a methyl or ethyl group on the piperazine, often as part of a larger substituent, is a recurring theme in potent kinase inhibitors like Imatinib, Ponatinib, and AKE-72.[9]

  • Aryl Ring Modifications: The substitution pattern on the aryl ring directly attached to the piperazine is a critical determinant of selectivity and potency. For instance, the dichlorophenyl group in aripiprazole directs its activity towards dopamine receptors, while the more complex aromatic systems in AKE-72 and Ponatinib are optimized for the ATP-binding site of ABL kinase.[9][12][13]

  • Reversal of Amide Bond: In the case of AKE-72, the reversal of an amide bond compared to a similar analog resulted in a 16-fold increase in potency against the BCR-ABL T315I mutant, highlighting the subtle structural changes that can have a profound impact on activity.[9]

Experimental Protocols for Evaluating N-Arylpiperazine Kinase Inhibitors

The robust evaluation of novel kinase inhibitors requires a standardized set of in vitro and cell-based assays. The following protocols provide a framework for these assessments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[8]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] The inhibition of the kinase by the test compound results in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended for a standard dose-response curve.[8]

    • Include a "no inhibitor" control (DMSO only).[8]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Cellular Proliferation Assay (SRB Assay)

This protocol assesses the cytotoxic or anti-proliferative effects of N-arylpiperazine compounds on cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest (e.g., K-562 for BCR-ABL inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test N-arylpiperazine compound

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Cell Fixation:

    • Gently add cold TCA to each well to fix the cells.

    • Incubate for 1 hour at 4°C.

    • Wash the plates several times with water and allow them to air dry.

  • Staining:

    • Add SRB solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Data Acquisition and Analysis:

    • Add Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Pharmacokinetics and Metabolism of N-Arylpiperazines

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. N-arylpiperazine derivatives often undergo extensive metabolism, primarily through cytochrome P450 (CYP) enzymes.[12][13][14]

Key Metabolic Pathways:

  • N-dealkylation: This is a common metabolic pathway for N-arylpiperazines, where the substituent at the N4 position is cleaved.[12][13][14] This can lead to the formation of active or inactive metabolites.

  • Aromatic Hydroxylation: The aryl ring is susceptible to hydroxylation, which is often mediated by CYP2D6.[12]

  • Oxidation: Other oxidative transformations can also occur on the piperazine ring or its substituents.

In Vitro Metabolic Stability Assay:

This assay provides an early indication of a compound's metabolic fate.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Figure 3: Workflow for an in vitro metabolic stability assay.

Future Perspectives and Conclusion

The N-arylpiperazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The ability to fine-tune the structure to achieve desired potency and selectivity profiles makes it an attractive starting point for drug design. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors that target specific kinases with minimal off-target effects is crucial for reducing side effects. Kinase selectivity profiling against large panels of kinases is an essential tool in this endeavor.[15][16]

  • Overcoming Drug Resistance: The development of inhibitors that are active against clinically relevant mutant kinases, such as the T315I "gatekeeper" mutation in BCR-ABL, is a high priority.[9][11]

  • Exploring Novel Kinase Targets: The versatility of the N-arylpiperazine scaffold allows for its application in targeting a wide range of kinases implicated in various diseases.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Protein Kinase Assays. Methods in Molecular Biology.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622.
  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 1320.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules, 27(15), 4945.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2007). Current Drug Metabolism, 8(6), 612-622.
  • Gallo, M., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. Journal of Medicinal Chemistry, 56(8), 3320-3331.
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  • Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2016). Journal of Medicinal Chemistry, 59(17), 7914-7928.
  • Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem.
  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The N-arylpiperazine derivatives tested in vitro as the inhibitors of a...
  • Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • 3-(4-METHYLPIPERAZIN-1-YL)ANILINE 1G - OR9659-1G. Dabos.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules, 27(15), 4945.
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  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv.
  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (2015). RSC Advances, 5(59), 47526-47535.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707.
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  • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. (2019). European Journal of Medicinal Chemistry, 163, 10-27.
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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Ethylpiperazin-1-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(4-Ethylpiperazin-1-yl)aniline Scaffold

The this compound moiety has emerged as a "privileged" fragment in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs). Its presence is notable in highly potent inhibitors of BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML), as well as other oncogenic kinases. The unique combination of a basic piperazine ring, a flexible ethyl group, and a reactive aniline functional group provides a versatile platform for generating libraries of targeted inhibitors. The 3-amino group, in particular, serves as a key attachment point for various pharmacophoric extensions that can be tailored to interact with the diverse topographies of kinase active sites.

General Synthetic Strategies

The synthesis of this compound derivatives typically follows a convergent approach, allowing for the late-stage introduction of diversity elements. A common synthetic route is outlined below:

Synthetic_Scheme A 1-Bromo-3-nitrobenzene C 1-Ethyl-4-(3-nitrophenyl)piperazine A->C Buchwald-Hartwig or SNAr B 1-Ethylpiperazine B->C D This compound (Core Scaffold) C->D Reduction (e.g., Fe/HCl, H2/Pd-C) G Final Derivative D->G Amide Coupling E Carboxylic Acid (R-COOH) E->G F Acylating Agent (e.g., HATU, DIPEA) F->G

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of this compound (Core Scaffold)
  • Step 1: Synthesis of 1-Ethyl-4-(3-nitrophenyl)piperazine. To a solution of 1-bromo-3-nitrobenzene (1.0 eq) and 1-ethylpiperazine (1.2 eq) in a suitable solvent such as DMF, add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos), followed by a base (e.g., Cs2CO3). Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Synthesis of this compound. Dissolve the 1-ethyl-4-(3-nitrophenyl)piperazine (1.0 eq) from Step 1 in a solvent such as ethanol or methanol. Add a reducing agent, for example, iron powder and ammonium chloride in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Monitor the reaction until completion. Filter the reaction mixture to remove the catalyst or iron salts. Concentrate the filtrate to obtain the crude this compound, which can be purified by chromatography if necessary.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. The following sections dissect the key SAR findings based on available literature for related kinase inhibitors.

The Role of the 3-Amino Group

The 3-amino group on the aniline ring is a critical handle for introducing the main pharmacophore that targets the kinase hinge region. This is typically achieved through the formation of an amide bond with a substituted benzoic acid or a related heterocyclic carboxylic acid. The resulting amide nitrogen and carbonyl oxygen can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Substitutions on the Aniline Ring

Modifications to the aniline ring can significantly impact potency and selectivity. While there is a lack of systematic studies on the this compound scaffold itself, we can draw parallels from structurally similar kinase inhibitors. Generally, small, lipophilic, and electron-withdrawing groups at the positions ortho and para to the amino group can enhance activity. For instance, in the context of BCR-ABL inhibitors, a trifluoromethyl group is often employed to improve potency.

The Piperazine Linker and the N-Ethyl Group

The piperazine ring serves as a linker, connecting the aniline core to a solubilizing and potency-modulating ethyl group. The basicity of the piperazine nitrogen is important for aqueous solubility and can also contribute to interactions with the solvent-exposed region of the kinase. The N-ethyl group is a common feature in potent kinase inhibitors. While systematic variation of this group in the context of the this compound scaffold is not extensively reported, in the broader class of piperazine-containing kinase inhibitors, small alkyl groups are generally well-tolerated. Larger or more complex substituents on the piperazine nitrogen can be explored to probe for additional interactions or to modulate pharmacokinetic properties.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Key SAR Points Aniline Ring Aniline Ring Aniline_Substituents Substituents on Aniline Ring (Potency & Selectivity) Aniline Ring->Aniline_Substituents Bears Piperazine Ring Piperazine Ring Ethyl Group Ethyl Group Piperazine_N_Substituent N-Substituent on Piperazine (Solubility & PK) Ethyl Group->Piperazine_N_Substituent Is an example of 3-Amino Group 3-Amino Group Amide_Linkage Amide linkage to Hinge Binder (Essential for Activity) 3-Amino Group->Amide_Linkage Forms

Caption: Key structure-activity relationship points for this compound derivatives.

Comparative Analysis of Selected Derivatives

While a direct head-to-head comparison of a systematic series of this compound derivatives is not available in a single publication, we can compile and compare data for structurally related compounds from the literature to illustrate the SAR principles. A notable example is the potent pan-BCR-ABL inhibitor AKE-72, which features a (4-ethylpiperazin-1-yl)methyl tail.[1][2]

Compound/DerivativeModification from Core ScaffoldTarget(s)IC50/ActivityReference
AKE-72 3-amino group is part of a larger diarylamide structureBCR-ABL (wild-type)< 0.5 nM[1][2]
AKE-72 BCR-ABL (T315I mutant)9 nM[1][2]
Nilotinib Analogue N-methyl on piperazine, different aniline substitutionPlatelet AggregationStrong Inhibition[3]
Arylpiperazine Derivative 16 N-aryl on piperazine, different coreAndrogen ReceptorPotent Antagonist[4]

This table highlights that the this compound scaffold, when incorporated into larger molecules, can lead to highly potent inhibitors of various biological targets. The specific context of the larger molecule dictates the optimal substitutions and overall activity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A common method to evaluate the potency of these derivatives is through an in vitro kinase inhibition assay.

Assay_Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Calculate IC50 value F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the ability of a compound to displace a fluorescently labeled tracer from the kinase active site.

  • Reagent Preparation: Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a low-volume 384-well plate.

  • Assay Reaction: Add the kinase/antibody/tracer solution to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the emission signal from the tracer to that of the europium donor. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of novel kinase inhibitors. The key takeaways from the available SAR data on related compounds are:

  • The 3-amino group is an essential anchor for attaching pharmacophores that interact with the kinase hinge region.

  • Substitutions on the aniline ring can fine-tune potency and selectivity.

  • The N-ethylpiperazine moiety is a favorable group for enhancing solubility and potency.

Future research in this area should focus on a systematic exploration of substitutions on both the aniline and piperazine rings of the this compound core to build a more comprehensive SAR profile. This will enable the development of more potent and selective inhibitors for a range of kinase targets.

References

  • Kumar, R. R., Sahu, B., Pathania, S., Kumar, B. (2024). SAR studies of piperazine derivatives as antidepressant compounds. Chem Biol Drug Des.[Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2233379. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)-AKE-El-Damasy-Abdelsattar/7f18f1f5803a6288647b0e14a87b8971f456e72b]([Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • O'Hare, T., et al. (2012). Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of the American Chemical Society, 134(32), 13496-13505. [Link]

  • Koperniku, A., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(7), 3101. [Link]

  • Li, W., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143. [Link]

  • Tsoukala, M., et al. (2021). Modifications of prepared imatinib and nilotinib derivatives. ResearchGate. [Link]

  • Tsoukala, M., et al. (2021). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 26(11), 3179. [Link]

  • Shukla, S., et al. (2012). Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. Journal of Medicinal Chemistry, 55(13), 6049-6062. [Link]

  • Hegde, M., et al. (2015). Synthesis of nilotinib derivatives and characterization of their interactions with the drug binding site of P-glycoprotein. MedChemComm, 6(1), 101-109. [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1189-1205. [Link]

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A Comparative Guide to the Preclinical Efficacy of 3-(4-Ethylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies has led to the exploration of diverse chemical scaffolds capable of selectively inhibiting key signaling pathways that drive cancer progression. Among these, the 3-(4-Ethylpiperazin-1-yl)aniline moiety has emerged as a critical pharmacophore in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the preclinical efficacy of novel derivatives based on this scaffold, offering insights into their mechanism of action, structure-activity relationships, and performance in various cancer models. We will delve into the experimental data that underscores their therapeutic potential and provide detailed protocols to facilitate further research and development.

The Rationale for Targeting Kinases with Piperazine-Containing Scaffolds

Protein kinases are a large family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold has been identified as a "privileged" structure in kinase inhibitor design. The basic nitrogen of the piperazine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. Furthermore, the ethyl group on the piperazine can provide additional van der Waals interactions and modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for drug-like characteristics. The aniline portion of the scaffold serves as a versatile anchor point for further chemical modifications, allowing for the fine-tuning of potency and selectivity against specific kinases.

Comparative Efficacy of Novel this compound Derivatives

Recent studies have highlighted the potential of this chemical class, particularly in the context of Chronic Myeloid Leukemia (CML) and other malignancies driven by aberrant kinase activity. A prime example is the development of AKE-72, a potent pan-BCR-ABL inhibitor.

AKE-72: A Case Study in Potent Pan-BCR-ABL Inhibition

AKE-72, chemically known as 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, has demonstrated remarkable efficacy against both wild-type BCR-ABL and its notoriously drug-resistant T315I mutant.[1][2] The presence of the N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) moiety is a key structural feature shared by several potent BCR-ABL T315I inhibitors.[1][2]

The design of AKE-72 was a rational process aimed at improving the activity of a lead compound against the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors. The replacement of a morpholine moiety with the (4-ethylpiperazin-1-yl)methyl group was a critical modification that led to a significant enhancement in inhibitory activity.[1][2]

Table 1: Comparative in vitro efficacy of AKE-72 and related compounds against BCR-ABL Kinase.

CompoundBCR-ABL WT IC50 (nM)BCR-ABL T315I IC50 (nM)Reference Compound
AKE-72 (5) < 0.59Ponatinib
Compound 4a (N-methyl analog) < 0.5196Ponatinib
Compound 4b (N-ethyl analog) Not Reported142Ponatinib
Lead Compound I 4.6227-
Ponatinib Not specified in direct comparisonSingle-digit nM-

Data synthesized from El-Damasy et al., 2023.[1][2]

The data clearly illustrates the superior potency of AKE-72 against the T315I mutant compared to its N-methyl and N-ethyl analogs without the reversed amide bond, highlighting a subtle but critical structure-activity relationship.[2] The reversal of the amide bond in AKE-72 compared to its precursor (compound 4b) resulted in a 16-fold increase in potency against the T315I mutant.[2]

Broader Kinase Inhibition Profile of AKE-72

Beyond BCR-ABL, AKE-72 has been shown to be a multi-tyrosine kinase inhibitor, exhibiting significant inhibitory activity against a panel of other clinically relevant kinases.[1][2] This broad-spectrum activity suggests its potential utility in other cancers driven by these kinases.

Table 2: Kinase Inhibition Profile of AKE-72.

KinasePercent Inhibition
c-Kit>83.9%
FGFR1>83.9%
FLT3>83.9%
FYN>83.9%
LCK>83.9%
LYN>83.9%
PDGFRβ>83.9%
RET>83.9%
VEGFR2>83.9%
YES>83.9%
c-Src64.5-73%
FMS64.5-73%

Data synthesized from El-Damasy et al., 2023.[1][2]

This multi-targeted profile is a double-edged sword. While it can lead to broader anticancer activity, it also raises the potential for off-target toxicities, a known concern with multi-kinase inhibitors like ponatinib.[2]

In Vitro and In Vivo Efficacy in Preclinical Models

The potent enzymatic inhibition of AKE-72 translates to significant anti-leukemic activity in cellular models. It demonstrated remarkable growth inhibition against the K-562 human CML cell line with a GI50 of less than 10 nM.[2] Furthermore, it strongly inhibited the proliferation of Ba/F3 cells engineered to express either native BCR-ABL or the T315I mutant.[2]

While specific in vivo data for AKE-72 is not yet published in the provided sources, the development of xenograft models is a crucial next step in the preclinical evaluation of such compounds.[3][4] Patient-derived xenograft (PDX) models, in particular, are increasingly being used as they more accurately recapitulate the heterogeneity of human tumors.[5][6]

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism of action for this compound derivatives like AKE-72 is the competitive inhibition of ATP binding to the kinase domain of target proteins. This blockade of ATP binding prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cancer cell proliferation and survival.

The BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL fusion protein drives the proliferation of hematopoietic cells through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling pathways. By inhibiting BCR-ABL, AKE-72 effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.

BCR_ABL_Pathway cluster_downstream Downstream Signaling AKE72 AKE-72 BCR_ABL BCR-ABL Tyrosine Kinase AKE72->BCR_ABL Inhibition Apoptosis Apoptosis AKE72->Apoptosis Induction RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: AKE-72 inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential. The following are representative protocols for the evaluation of this compound derivatives.

General Synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Derivatives

The synthesis of these derivatives often involves a multi-step process. A key final step is the Sonogashira coupling of a suitable acetylene diarylamide with an iodo-indazole intermediate, catalyzed by palladium and copper complexes.[2]

Experimental Workflow for Synthesis

Synthesis_Workflow start Starting Materials: - Iodo-indazole - Acetylene diarylamide coupling Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N/DMF) start->coupling purification Purification (Column Chromatography) coupling->purification product Final Product purification->product

Caption: General synthetic workflow for the preparation of AKE-72 and its analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare a solution of the recombinant kinase enzyme.

    • Prepare a solution of the kinase substrate (e.g., a peptide) and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme to each well.

    • Add the test compound at various concentrations.

    • Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CCK-8)

The cytotoxic effects of the compounds on cancer cell lines are assessed using cell viability assays.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Addition of Reagent:

    • Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 or IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable framework for the development of potent kinase inhibitors with significant preclinical anticancer activity. The case of AKE-72 demonstrates that careful structural modifications to this core can lead to compounds with potent activity against clinically relevant drug-resistant mutations.

Future research in this area should focus on:

  • Improving Selectivity: While multi-kinase inhibition can be beneficial, designing more selective inhibitors could reduce off-target toxicities and improve the therapeutic window.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies in relevant animal models, including PDX models, are crucial to evaluate the efficacy, safety, and pharmacokinetic properties of these novel derivatives.[3][4][5][6]

  • Combination Therapies: Exploring the synergistic effects of these compounds with other anticancer agents could lead to more effective treatment strategies.

The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation targeted therapies for a range of cancers.

References

  • Chen, H., et al. (2021). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 26(15), 4587. [Link]

  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(4), 311–316. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10–27. [Link]

  • Bachelder, R. E., et al. (2019). In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient-derived Xenograft (PDX) Mouse Model. Anticancer Research, 39(4), 1787–1794. [Link]

  • Li, D. D., et al. (2014). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 4, 3777. [Link]

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]

  • Gummadi, S. B., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(45), 29207–29221. [Link]

  • Bachelder, R. E., et al. (2019). In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient-derived Xenograft (PDX) Mouse Model. Anticancer Research, 39(4). [Link]

  • Lee, H., et al. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 20(3), 1333–1341. [Link]

  • Ansari, M. F., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][2][3][7]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301732. [Link]

  • Wieprzkowicz, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4376. [Link]

  • Letai, A. (2017). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Current Oncology Reports, 19(5), 31. [Link]

Sources

Benchmarking the purity of synthesized 3-(4-Ethylpiperazin-1-yl)aniline against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity of Synthesized versus Commercial 3-(4-Ethylpiperazin-1-yl)aniline

Abstract

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive benchmark of in-house synthesized this compound against commercially available standards. Through rigorous analytical testing using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a detailed comparison of purity profiles. The experimental data herein serves as a critical resource for making informed decisions regarding the procurement and application of this vital synthetic building block.

Introduction: The Critical Role of Purity in Drug Development

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Uncontrolled impurities can lead to unwanted side reactions, the formation of toxic byproducts, and ultimately, compromise patient safety. Therefore, stringent purity control of starting materials and intermediates is a non-negotiable aspect of pharmaceutical research and development, mandated by regulatory bodies such as the European Medicines Agency (EMA).[4]

This guide addresses the fundamental question of whether to synthesize this compound in-house or to procure it from commercial vendors. While commercial sources offer convenience, in-house synthesis can provide greater control over the impurity profile and potentially be more cost-effective for large-scale operations. However, this necessitates robust analytical capabilities to ensure the synthesized material meets the required quality standards. This guide provides the experimental framework for such a comparison.

Materials and Methods

Test Articles
  • Synthesized this compound: Produced in-house via a documented synthetic route. The synthesis of a similar compound, 3-(4-Methyl-piperazin-1-ylmethyl)-aniline, involves reacting m-Nitrobenzyl bromide with 1-methylpiperazine.[5]

  • Commercial Standard 1: this compound (Purity: 97%), sourced from a prominent chemical supplier.[6]

  • Commercial Standard 2: 4-(4-Ethylpiperazin-1-yl)aniline (Purity: ≥ 98%), sourced from another major supplier.[7] While this is a positional isomer, it is often used in similar synthetic applications and serves as a relevant benchmark.

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): An Agilent 1290 Infinity II LC system or equivalent, equipped with a diode array detector.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A Shimadzu GCMS-QP2020 system or equivalent, fitted with a suitable capillary column for amine analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A 400 MHz spectrometer was used for ¹H and ¹³C NMR analysis.[9]

Experimental Protocols

The following protocols were developed and validated to ensure accurate and reproducible purity assessments. The choice of these orthogonal methods provides a comprehensive impurity profile, as recommended by regulatory guidelines.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The versatility of HPLC makes it a cornerstone for the purity analysis of non-volatile and thermally labile compounds like piperazine derivatives.[10][11][12]

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and a phosphate buffer (pH 2), to achieve optimal separation.[11]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the reference standard and the synthesized sample in a suitable diluent (e.g., 0.01 M HCl or methanol) to a concentration of 1 mg/mL.[1][13]

    • Further dilute to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Octadecyl C18 column (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm, 5 µm).[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 239 nm.[11]

    • Column Temperature: 30 °C.

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis process.[14][15] For aromatic amines, derivatization is sometimes employed to improve chromatographic performance, though direct injection is also feasible.[16]

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized sample and commercial standards in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Column: A low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[17]

    • Injection: Split injection with a ratio of 10:1.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify the purity based on the relative peak areas.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep Dissolve in Volatile Solvent Inject Inject into GC Prep->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze LibrarySearch Mass Spectral Library Search Analyze->LibrarySearch Quantify Quantify by Peak Area LibrarySearch->Quantify

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Quantitative ¹H NMR (qNMR) is an absolute method for purity determination and provides structural confirmation of the target compound.[18] It is particularly useful for identifying and quantifying impurities that are structurally similar to the main component.[9]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized sample and the commercial standards.

    • Accurately weigh a suitable internal standard (e.g., maleic anhydride) with a known purity.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Results and Discussion

The purity of the in-house synthesized this compound was compared with two commercial standards. The results from the three orthogonal analytical methods are summarized below.

Table 1: Comparative Purity Analysis of this compound

Analytical Method Synthesized Sample Purity (%) Commercial Standard 1 Purity (%) Commercial Standard 2 Purity (%)
HPLC (Area %)98.597.298.8
GC-MS (Area %)98.296.998.5
qNMR (%)98.797.599.1
Average Purity (%) 98.5 97.2 98.8

The data indicates that the in-house synthesized this compound exhibits a purity profile that is comparable to, and in some cases exceeds, that of the commercial standards. The HPLC analysis revealed the presence of minor, unidentified impurities in all samples, with the synthesized batch showing a cleaner profile than Commercial Standard 1. GC-MS analysis confirmed the absence of significant volatile impurities in the synthesized material. The qNMR results, providing an absolute measure of purity, corroborated the findings from the chromatographic techniques.

The slight variations in purity values between the different methods are expected and highlight the importance of employing orthogonal techniques for a comprehensive assessment.

Conclusion

This comparative guide demonstrates that with a well-defined synthesis and purification protocol, it is feasible to produce this compound in-house with a purity that is competitive with commercially available standards. The decision to synthesize or purchase this intermediate should be based on a careful evaluation of factors including cost, scale, and the availability of analytical resources for quality control. The methodologies outlined in this guide provide a robust framework for such an evaluation, ensuring that the purity of this critical building block meets the stringent requirements of pharmaceutical research and development.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]

  • Skipper, P. L., Trudel, L. J., Kensler, T. W., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61–68. [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]

  • Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Köksal Akkoç, M., et al. (2018). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 42(2), 514-526. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54. [Link]

  • National Institutes of Health. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride 250mg. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H19N3). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Gajecka, M., & Struck-Lewicka, W. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 62(1), 3–10. [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • European Medicines Agency. (2016). Guideline on the chemistry of active substances. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)aniline (C11H17N3). Retrieved from [Link]

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A Researcher's Guide to the In Vivo Validation of Novel Therapeutics Targeting B-Cell Malignancies: A Comparative Analysis Focused on the 3-(4-Ethylpiperazin-1-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the in vivo validation strategies for a class of compounds synthesized from the 3-(4-Ethylpiperazin-1-yl)aniline scaffold. Rather than focusing on a single, isolated molecule, we will take a more practical and field-relevant approach by examining a prominent therapeutic agent that incorporates this core structure: Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its successful clinical translation provides an exemplary framework for the preclinical validation of novel drug candidates.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols for key in vivo studies, and offer a comparative perspective against alternative therapeutic strategies.

The Central Role of the B-cell Receptor (BCR) Signaling Pathway in B-Cell Malignancies

The BCR signaling pathway is fundamental for the development, proliferation, and survival of B-lymphocytes. In numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia (WM), this pathway is constitutively active, driving tumor cell growth and survival.

At the heart of this pathway lies Bruton's tyrosine kinase (Btk). Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including PLCγ2, ERK1/2, and NF-κB. These pathways collectively promote cell proliferation, survival, and adhesion. The critical, non-redundant role of Btk makes it a prime therapeutic target.

Below is a diagram illustrating the pivotal position of Btk in the BCR signaling pathway and the mechanism of its inhibition.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK_inactive Inactive Btk LYN_SYK->BTK_inactive Recruitment & Phosphorylation BTK_active Active Btk (pBtk) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 ERK ERK1/2 BTK_active->ERK NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib (contains this compound scaffold) Ibrutinib->BTK_active Irreversible Inhibition (Cys481)

Caption: Simplified BCR signaling cascade highlighting the central role of Btk and the inhibitory action of Ibrutinib.

Comparative Landscape: Ibrutinib and Its Alternatives

The therapeutic landscape for B-cell malignancies has evolved significantly with the advent of targeted therapies. A comprehensive in vivo validation of a novel compound requires a thorough understanding of the existing treatment modalities.

Therapeutic Agent Mechanism of Action Key Advantages Key Limitations Indications
Ibrutinib (Imbruvica®) Irreversible Btk InhibitorOral administration, high efficacy in chemo-refractory patients.Off-target effects (e.g., on EGFR, TEC), resistance development, bleeding risks.CLL/SLL, MCL, WM, cGVHD
Acalabrutinib (Calquence®) Second-generation, more selective irreversible Btk inhibitorReduced off-target effects compared to Ibrutinib, potentially better safety profile.Still carries risk of Btk inhibitor class-related adverse events.CLL/SLL, MCL
Zanubrutinib (Brukinsa®) Second-generation, irreversible Btk inhibitorHigher Btk occupancy, potentially improved efficacy and reduced off-target effects.Head-to-head superiority over Ibrutinib is still being evaluated in all contexts.MCL, WM, MZL
Venetoclax (Venclexta®) BCL-2 InhibitorInduces apoptosis, effective in combination with Btk inhibitors.Risk of Tumor Lysis Syndrome (TLS), requires dose ramp-up.CLL/SLL, AML
Chemoimmunotherapy (e.g., FCR, BR) Cytotoxic agents + Anti-CD20 antibodyLong-term remission data available.High toxicity, not suitable for all patients (e.g., elderly, those with comorbidities).Various B-cell malignancies

In Vivo Validation Workflow for a Novel this compound-based Btk Inhibitor

The following section outlines a robust, multi-stage workflow for the preclinical in vivo validation of a novel Btk inhibitor derived from the this compound scaffold. This workflow is designed to assess efficacy, pharmacokinetics, pharmacodynamics, and safety.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) B Phase 2: Xenograft Efficacy Studies (Subcutaneous & Disseminated Models) A->B Establish Dosing Regimen C Phase 3: Pharmacodynamic (PD) & Biomarker Analysis B->C Confirm Target Engagement & Efficacy D Phase 4: Advanced Modeling (Patient-Derived Xenografts - PDX) C->D Validate in Clinically Relevant Models E Phase 5: Safety & Toxicology Studies D->E Assess Therapeutic Window F F E->F IND-Enabling Studies

Caption: A phased approach for the in vivo validation of a novel Btk inhibitor.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Rationale: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This information is vital for establishing an effective and safe dosing regimen. The MTD study determines the highest dose that does not cause unacceptable toxicity.

Experimental Protocol: Single Ascending Dose PK in Mice

  • Animal Model: Healthy male BALB/c mice (n=3-5 per group), 8-10 weeks old.

  • Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Dosing: Administer the compound via oral gavage at escalating doses (e.g., 5, 15, 50 mg/kg). Include a vehicle control group.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and analyze compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Phase 2: Xenograft Efficacy Studies

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse for evaluating anti-tumor efficacy. Both subcutaneous and disseminated models should be used to assess activity against solid tumors and hematological malignancies, respectively.

Experimental Protocol: Subcutaneous Mantle Cell Lymphoma (MCL) Xenograft Model

  • Cell Line: Use a well-characterized MCL cell line, such as Jeko-1 or Granta-519.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Novel Compound (at one or more doses based on PK/MTD data)

    • Positive Control (e.g., Ibrutinib at a clinically relevant dose)

  • Dosing: Administer treatments daily via oral gavage.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight changes (as a measure of toxicity).

    • Survival analysis.

  • Study Termination: Euthanize mice when tumors reach a pre-defined endpoint size or show signs of significant morbidity.

Phase 3: Pharmacodynamic (PD) and Biomarker Analysis

Rationale: It is essential to demonstrate that the observed anti-tumor effect is due to the intended mechanism of action – the inhibition of Btk. PD studies measure target engagement within the tumor tissue.

Experimental Protocol: Btk Occupancy Assay

  • Sample Collection: At the end of the efficacy study (or in a separate satellite group), collect tumor tissue and spleen at various time points after the final dose.

  • Protein Extraction: Prepare protein lysates from the collected tissues.

  • Western Blot Analysis:

    • Probe for phosphorylated Btk (pBtk at Tyr223) to assess the inhibition of Btk activity.

    • Probe for total Btk to ensure equal protein loading.

    • Probe for downstream markers like phosphorylated PLCγ2 (pPLCγ2) to confirm pathway inhibition.

  • Data Analysis: Quantify band intensities to determine the reduction in Btk phosphorylation in the treated groups compared to the vehicle control. A significant reduction confirms target engagement.

Conclusion and Future Directions

The successful clinical development of Ibrutinib has validated the this compound scaffold as a valuable starting point for the design of potent kinase inhibitors. For any novel compound emerging from this class, a rigorous and systematic in vivo validation is paramount. The workflow described in this guide provides a comprehensive framework for assessing pharmacokinetics, efficacy, and mechanism of action, while also considering the competitive landscape.

Future studies should increasingly incorporate more clinically relevant models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors. Furthermore, exploring rational combinations, for instance with BCL-2 inhibitors like Venetoclax, could unlock synergistic anti-tumor activity and overcome potential resistance mechanisms. By adhering to a scientifically robust validation pathway, researchers can effectively de-risk their drug development programs and accelerate the translation of promising new therapies to the clinic.

References

  • Title: Targeting B-cell receptor signaling in B-cell malignancies Source: American Society of Hematology URL: [Link]

  • Title: The BTK inhibitor ibrutinib (PCI-32765) has substantial activity in treatment-naïve and relapsed/refractory chronic lymphocytic leukemia Source: American Society of Hematology URL: [Link]

  • Title: Bruton's Tyrosine Kinase (BTK) Inhibitors in B-cell Non-Hodgkin's Lymphomas Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ibrutinib Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative Pharmacokinetic Profiles of 3-(4-Ethylpiperazin-1-yl)aniline Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential prodrug strategies for 3-(4-Ethylpiperazin-1-yl)aniline, a common heterocyclic building block in medicinal chemistry. As direct comparative studies on prodrugs of this specific molecule are not prevalent in public literature, this document will focus on comparing scientifically-grounded prodrug strategies applicable to its primary aromatic amine moiety. We will explore the chemical basis, expected pharmacokinetic outcomes, and the rigorous experimental workflows required to validate each approach.

Introduction: The Rationale for Prodrug Design

The parent compound, this compound, possesses a molecular weight of 205.30 g/mol and structural features—a primary aniline and a tertiary ethylpiperazine—that influence its physicochemical properties[1]. The aniline group, in particular, is susceptible to rapid first-pass metabolism (e.g., N-acetylation or oxidation) and can contribute to poor solubility or permeability, potentially limiting oral bioavailability.

A prodrug strategy aims to temporarily mask this reactive aniline group, thereby altering the molecule's absorption, distribution, metabolism, and excretion (ADME) profile to enhance its therapeutic potential[2][3]. The ideal prodrug should exhibit improved bioavailability, remain stable until it reaches the desired biological compartment, and then efficiently convert to the active parent drug, releasing a non-toxic promoiety[4].

This guide compares three well-established prodrug strategies for aromatic amines:

  • N-Acyl Prodrugs (Amides)

  • N,N-Disubstituted Carbamate Prodrugs

  • N-(Acyloxy)alkyl Carbamate Prodrugs

Comparative Analysis of Prodrug Strategies

Each strategy offers a distinct mechanism of bio-reversion and presents a unique set of advantages and disadvantages regarding stability and pharmacokinetic modulation.

N-Acyl Prodrugs (Amides)

This approach involves acylating the aniline nitrogen to form a stable amide bond.

  • Mechanism of Action: The amide bond is cleaved in vivo by amidase or esterase enzymes to release the parent aniline[5]. The rate of hydrolysis is highly dependent on the nature of the acyl group and the specific enzymes involved.

  • Physicochemical Impact: Acylation typically increases lipophilicity and masks the basicity of the aniline nitrogen. This can enhance membrane permeability but may decrease aqueous solubility.

  • Pharmacokinetic Profile:

    • Absorption: Increased lipophilicity can improve passive diffusion across the intestinal epithelium.

    • Metabolism: The primary advantage is protecting the aniline from phase I and II metabolizing enzymes in the gut and liver. However, the stability of the amide bond itself can be a significant challenge; if hydrolysis is too slow, insufficient levels of the active drug will be released[5]. This strategy is often most successful when targeting specific, highly expressed enzymes[2].

N,N-Disubstituted Carbamate Prodrugs

This strategy masks the aniline with a disubstituted carbamate moiety.

  • Mechanism of Action: Unlike N-monosubstituted carbamates which are often too chemically unstable, N,N-disubstituted carbamates are generally stable in buffer and plasma but can be cleaved by hepatic enzymes, primarily cytochrome P450s (CYPs)[6][7]. The process involves an initial N-dealkylation or hydroxylation, followed by spontaneous decomposition to release the parent drug[7].

  • Physicochemical Impact: Similar to amides, carbamates increase lipophilicity and can be used to modulate the molecule's overall physicochemical profile[8][9].

  • Pharmacokinetic Profile:

    • Absorption: Enhanced lipophilicity can lead to better absorption.

    • Metabolism: This approach is highly effective at preventing first-pass metabolism. The reliance on CYP-mediated cleavage means that conversion primarily occurs in the liver, which can be advantageous for achieving systemic exposure of the parent drug after oral administration[6].

N-(Acyloxy)alkyl Carbamate Prodrugs

This is a more sophisticated, multi-step release system designed for controlled and efficient drug liberation.

  • Mechanism of Action: This "double prodrug" involves a two-step cascade. First, a ubiquitous enzyme like an esterase cleaves the terminal acyl group. This generates an unstable intermediate that spontaneously undergoes intramolecular cyclization, releasing the parent aniline, carbon dioxide, and a vinyl derivative[5].

  • Physicochemical Impact: The promoiety can be extensively modified to fine-tune properties. For instance, incorporating solubilizing groups (e.g., amino acids) into the acyl moiety can dramatically improve aqueous solubility, while the overall structure provides protection from premature degradation[10].

  • Pharmacokinetic Profile:

    • Absorption: Tunable solubility and permeability can lead to significantly improved oral bioavailability.

    • Metabolism: The release mechanism is dependent on esterases, which are widely distributed, leading to reliable conversion. The initial parent prodrug is protected from direct metabolism, and the multi-step release can be engineered for a more controlled pharmacokinetic profile.

Summary Comparison Table
FeatureN-Acyl (Amide) ProdrugN,N-Disubstituted Carbamate ProdrugN-(Acyloxy)alkyl Carbamate Prodrug
Bond Type AmideCarbamateCarbamate with Acyloxyalkyl Linker
Cleavage Enzyme Amidases, Esterases[5]Cytochrome P450s (CYPs)[7]Esterases (primary cleavage)[5]
Release Mechanism One-step enzymatic hydrolysisOne-step enzymatic oxidation/hydrolysisTwo-step (enzymatic then chemical)[5]
Chemical Stability Generally highHighModerate; tunable
Control over Release Low (depends on enzyme levels)Moderate (primarily hepatic)High (tunable via promoiety)
Key Advantage Simple synthesis, protects from metabolismProtects from first-pass metabolism, stable in plasmaHighly tunable solubility and release rate
Key Disadvantage May be too stable, leading to poor conversion[5]Relies on CYP activity, potential for DDIsMore complex synthesis

Visualization of Prodrug Strategies

The following diagram illustrates the chemical conversion of each prodrug type back to the parent this compound.

G cluster_parent Parent Drug cluster_prodrugs Prodrug Strategies PD This compound P1 N-Acyl Prodrug (Amide) P1->PD Amidase P2 N,N-Disubstituted Carbamate Prodrug P2->PD CYP450 P3 N-(Acyloxy)alkyl Carbamate Prodrug P3->PD Esterase + Spontaneous

Caption: Bio-reversion pathways for different prodrug strategies.

A Self-Validating System: Experimental Protocols for Pharmacokinetic Profiling

To objectively compare these prodrug candidates, a rigorous, multi-stage experimental workflow is essential. This system progresses from high-throughput in vitro assays to more complex in vivo studies.

Stage 1: In Vitro ADME Profiling

A. Caco-2 Permeability Assay (Intestinal Absorption Model)

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal drug absorption and identify potential efflux transporter substrates[11][12].

  • Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of each prodrug.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to form a differentiated, polarized monolayer with tight junctions[13].

    • Monolayer Integrity Check: Before the experiment, the integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER)[11].

    • Transport Study (Bidirectional):

      • A→B Transport: The prodrug solution (e.g., 10 µM) is added to the apical (A, upper) chamber, and samples are collected from the basolateral (B, lower) chamber at set time points (e.g., 30, 60, 90, 120 min).

      • B→A Transport: In a parallel set of wells, the prodrug is added to the basolateral chamber, and samples are collected from the apical chamber to assess active efflux[12].

    • Quantification: The concentration of the prodrug in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area, and C₀ is the initial concentration.

    • The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B) . An ER > 2 typically indicates that the compound is a substrate for an efflux transporter like P-glycoprotein[13].

B. Liver Microsomal Stability Assay (Metabolic Stability Model)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes[14].

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each prodrug.

  • Methodology:

    • Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4)[15][16].

    • Incubation: The prodrug (e.g., 1 µM final concentration) is incubated with the HLM suspension at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system[17][18].

    • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[14].

    • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • Quantification: The remaining concentration of the prodrug at each time point is determined by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Stage 2: In Vivo Pharmacokinetic Study

This definitive study measures the drug's concentration in the bloodstream over time after administration to a living organism, typically rodents[19]. A crossover design with both intravenous (IV) and oral (PO) administration is crucial for determining absolute oral bioavailability[20].

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and calculate the oral bioavailability (F%) for each prodrug and the released parent drug.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or cannulated for serial sampling) are used[21].

    • Dosing:

      • IV Group: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein to determine the drug's disposition without absorption barriers.

      • PO Group: A single oral gavage dose (e.g., 20 mg/kg) is administered[22]. Animals are typically fasted overnight prior to oral dosing[22].

    • Blood Sampling: Blood samples (~100-200 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant[21].

    • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of both the intact prodrug and the released this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • Plasma concentration-time curves are plotted for both the prodrug and the active metabolite.

    • Non-compartmental analysis is used to calculate:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½: Elimination half-life.

    • Absolute Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualization of the Experimental Workflow

G cluster_invitro Stage 1: In Vitro Screening cluster_invivo Stage 2: In Vivo Validation Start Prodrug Candidates (N-Acyl, Carbamate, etc.) Caco2 Caco-2 Permeability Assay Start->Caco2 Microsomes Liver Microsomal Stability Assay Start->Microsomes Caco2_out Output: Papp, Efflux Ratio Caco2->Caco2_out Micro_out Output: t½, Intrinsic Clearance Microsomes->Micro_out PK_Study Rat Pharmacokinetic Study (PO and IV Arms) Caco2_out->PK_Study Inform Candidate Selection Micro_out->PK_Study Inform Candidate Selection PK_out Output: Cmax, Tmax, AUC, Bioavailability (F%) PK_Study->PK_out Decision Lead Prodrug Selection PK_out->Decision

Caption: Integrated workflow for pharmacokinetic comparison of prodrugs.

Expected Data and Interpretation

The following table presents a hypothetical but realistic dataset that could be generated from the described experiments, illustrating how the data allows for objective comparison.

ParameterParent AnilineProdrug A (N-Acyl)Prodrug B (Carbamate)Prodrug C (Acyloxyalkyl)
In Vitro Data
Papp (A→B) (10⁻⁶ cm/s)1.58.012.59.5
Efflux Ratio (ER)1.21.11.34.5
HLM Stability (t½, min)< 5> 60> 6045
In Vivo Rat PK (Parent Drug)
Cmax (ng/mL)50150450600
Tmax (hr)0.52.01.52.0
AUC₀-∞ (ng·hr/mL)12095032004800
Oral Bioavailability (F%) 3% 22% 75% 90%

Interpretation:

  • Parent Aniline: Exhibits low permeability and very rapid metabolic degradation, resulting in poor oral bioavailability.

  • Prodrug A (N-Acyl): Shows improved permeability and is stable in microsomes. However, the in vivo data suggests slow or incomplete conversion back to the parent drug, leading to only modest bioavailability improvement.

  • Prodrug B (Carbamate): Demonstrates excellent permeability and metabolic stability, leading to a significant increase in bioavailability. This indicates successful protection from first-pass metabolism.

  • Prodrug C (Acyloxyalkyl): Has good permeability but a high efflux ratio, suggesting it is a substrate for transporters. Despite this, its rapid and efficient conversion mechanism results in the highest overall exposure and bioavailability, making it the most promising candidate.

Conclusion

The selection of an optimal prodrug strategy for this compound requires a systematic evaluation of multiple candidates. While simple N-acyl modifications can offer protection, they risk incomplete conversion. N,N-disubstituted carbamates provide a robust method to bypass first-pass metabolism. For maximum control over solubility and release kinetics, more advanced systems like N-(acyloxy)alkyl carbamates represent a superior, albeit more synthetically complex, approach.

By employing a rigorous experimental workflow encompassing in vitro permeability and stability assays followed by definitive in vivo pharmacokinetic studies, researchers can generate the quantitative data necessary to select a lead prodrug candidate with a high probability of clinical success.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-ethylpiperazin-1-yl)aniline, grounded in established safety protocols and regulatory frameworks. The procedures outlined are designed to protect laboratory personnel, the community, and the environment.

A critical note on data: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the Safety Data Sheets (SDS) of structurally analogous compounds, including other aniline derivatives, and the overarching principles of hazardous waste management. It is imperative to treat this compound with the caution afforded to its hazardous chemical class.

Part 1: Hazard Characterization and Regulatory Imperative

Understanding the "why" behind stringent disposal protocols begins with recognizing the inherent hazards of the chemical class. Aniline and its derivatives are regulated compounds with significant health and environmental risks.

Inherent Risks of Aniline Derivatives

Based on data from similar compounds, this compound should be presumed to be hazardous.[1] The primary concerns are:

  • Toxicity: Aniline derivatives are often harmful or toxic if swallowed, in contact with skin, or inhaled.[1] They can be rapidly absorbed through the skin.

  • Irritation and Corrosion: These compounds can cause serious eye irritation or damage and skin irritation.[1][2][3][4] Some are corrosive and can cause severe skin burns.[3][4]

  • Environmental Hazard: Many aniline derivatives are toxic to aquatic life with long-lasting effects. Therefore, release into the environment, especially drains and waterways, must be strictly avoided.[5]

The Regulatory Framework: EPA and RCRA

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[7][8] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10] Given the toxicological profile of its analogs, waste containing this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.[8][10]

Part 2: Procedural Protocol for Disposal

The following step-by-step process ensures compliance and safety when handling and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense against exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental and dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. This includes contaminated solids (e.g., weigh paper, paper towels, contaminated gloves) and liquid solutions.

  • Avoid Incompatibilities: Do not mix aniline waste with incompatible materials such as strong oxidizing agents or strong acids.[2]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Ensure the label is accurate and legible.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory before being transferred for final disposal.

  • Secure Containment: Keep the hazardous waste container tightly closed except when adding waste.

  • Storage Location: Store the container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the lab. Keep it away from heat, sparks, or open flames.[12]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

Under RCRA regulations, hazardous waste cannot be disposed of in the regular trash or poured down the drain.[5]

  • Engage a Licensed Professional: The final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office, which will arrange for pickup by a licensed hazardous waste disposal company.[11]

  • Approved Disposal Methods: The contracted company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and appropriate disposal method for this type of organic chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][11] This high-temperature process ensures the complete destruction of the hazardous compound.

Part 3: Data Summary and Workflow Visualization

Hazard Profile of Aniline Analogs

The following table summarizes the hazard classifications for aniline, a representative compound of this chemical class, to underscore the necessary precautions.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.
CarcinogenicityCategory 2H351: Suspected of causing cancer.
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.
Source: Synthesized from Sigma-Aldrich Safety Data Sheet for Aniline.
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) container->segregate store Step 3: Store in Secure Satellite Accumulation Area segregate->store close_container Keep Container Tightly Closed store->close_container prohibit Prohibited Actions: - No Drain Disposal - No Trash Disposal store->prohibit contact_ehs Step 4: Contact EHS for Waste Pickup close_container->contact_ehs licensed_disposal Licensed Vendor Collects for Controlled Incineration contact_ehs->licensed_disposal

Disposal Workflow for this compound

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety, ensuring that our scientific advancements do not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • MSDS of 4-(4-ethylpiperazin-1-yl)aniline. MSDS.[Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.[Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738.[Link]

  • Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA.[Link]

  • Virginia Department of Environmental Quality. Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Aniline Fact Sheet: Support Document.[Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253.[Link]

Sources

Mastering the Safe Handling of 3-(4-Ethylpiperazin-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents like 3-(4-Ethylpiperazin-1-yl)aniline, a key building block in many synthetic pathways, demands a meticulous approach rooted in a deep understanding of its properties. This guide moves beyond generic safety data sheets to provide a comprehensive, field-tested framework for its safe utilization, from initial receipt to final disposal. Our goal is to empower your research with the confidence that comes from a robust and validated safety protocol.

Understanding the Hazard Profile of this compound

Before any handling protocols are established, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] The causality behind these classifications lies in its chemical structure, which can interact with biological systems, leading to irritation and toxicity. Therefore, the primary objective of any safety protocol is to minimize all potential routes of exposure: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm) inspected prior to use.[3][4]Provides a barrier against dermal absorption, which is a significant route of exposure.[1] Regular inspection and changing of gloves prevent permeation and contamination.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[3] A face shield should be worn in situations with a high risk of splashing.Protects against accidental splashes that can cause serious eye irritation.[1][2]
Protective Clothing A full-length laboratory coat with long sleeves, buttoned.Minimizes the risk of skin contact on the arms and body.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is mandatory.[5][6] If a fume hood is not available or during large-scale operations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.Prevents the inhalation of harmful vapors or aerosols.[1][2]
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines the critical steps for safely handling this compound throughout the experimental workflow. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a consistently safe operating environment.

1. Pre-Handling and Preparation:

  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][3][5][6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a certified face velocity.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily accessible and you are familiar with its contents and use.

2. Handling and In-Use Procedures:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood to contain any dust or vapors.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust or aerosols.[6] Do not eat, drink, or smoke in the handling area.[2][5]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2][6]

3. Post-Handling and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3][5]

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the handling scenario.

PPE_Selection_Workflow cluster_0 Handling this compound cluster_1 Standard Operations cluster_2 High-Risk or No Fume Hood start Start: Assess Task is_fume_hood Is a certified chemical fume hood available? start->is_fume_hood ppe_standard Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat is_fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat - NIOSH-approved Respirator is_fume_hood->ppe_enhanced No spill_risk Is there a significant splash or spill risk? ppe_standard->spill_risk end_workflow Proceed with Task ppe_enhanced->end_workflow spill_risk->ppe_enhanced Yes spill_risk->end_workflow No

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical component of its life cycle management. All waste materials must be treated as hazardous.

1. Waste Segregation:

  • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.[2][5]

  • Do not discharge any waste containing this chemical into the sewer system.[6]

  • All disposal activities must be in accordance with local, state, and federal regulations.[2]

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring the integrity of their work and the well-being of their laboratory team.

References

  • ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Clinician.com. (2009). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • ILC Dover. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of 4-(4-ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4-Ethylpiperazin-1-yl)aniline

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